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  • Product: 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid
  • CAS: 175201-86-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid (CAS 175201-86-2)

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is a substituted thiophene derivative that holds significant interest as a building bloc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is a substituted thiophene derivative that holds significant interest as a building block in medicinal chemistry and drug discovery. Its structural features, including the thiophene core, a chloro substituent, a methylsulfonyl group, and a carboxylic acid moiety, provide a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. Thiophene-containing molecules have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the available data on 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, focusing on its chemical properties, synthesis, safety information, and potential applications.

Chemical and Physical Properties

A summary of the key physicochemical properties of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is presented in the table below.

PropertyValueReference
CAS Number 175201-86-2[1]
Molecular Formula C₆H₅ClO₄S₂[1]
Molecular Weight 240.68 g/mol [1]
IUPAC Name 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid[2]
SMILES CS(=O)(=O)c1sc(C(=O)O)c(Cl)c1[2]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis

The general synthesis of substituted thiophenes can be achieved through various methods, including the Fiesselmann, Paal-Knorr, and Gewald syntheses, which involve the construction of the thiophene ring from acyclic precursors. Alternatively, functionalization of a pre-formed thiophene ring through reactions like chlorination and sulfonation can be employed.

A plausible synthetic workflow for obtaining 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid could involve the following conceptual steps:

Synthesis_Workflow Thiophene Thiophene Chlorination Chlorination Thiophene->Chlorination e.g., NCS Sulfonation Sulfonation Chlorination->Sulfonation e.g., ClSO3H Methylation Methylation Sulfonation->Methylation e.g., (CH3)2SO4 Carboxylation Carboxylation Methylation->Carboxylation e.g., n-BuLi, CO2 Target 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid Carboxylation->Target

Caption: Conceptual synthetic workflow for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is not currently available in the reviewed literature. However, characteristic spectral features can be predicted based on its structure.

  • ¹H NMR: The spectrum would be expected to show a singlet for the methyl protons of the sulfonyl group, and a singlet for the proton on the thiophene ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbon of the carboxylic acid, the carbons of the thiophene ring, and the methyl carbon of the sulfonyl group.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid, a strong C=O stretching vibration, and bands corresponding to the S=O stretches of the sulfonyl group, as well as C-S and C-Cl vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Safety Information

Safety data sheets for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid indicate that it is a combustible material and may be harmful if swallowed. It can cause skin and serious eye irritation, and may cause an allergic skin reaction.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Biological Activity and Potential Applications

While no specific biological activity has been reported for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid itself, the thiophene scaffold is a common motif in a wide range of biologically active molecules. Thiophene derivatives have been investigated for their potential as:

  • Antimicrobial Agents: Various substituted thiophenes have demonstrated antibacterial and antifungal properties.

  • Anti-inflammatory Drugs: The thiophene ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The methylsulfonyl group is also a key pharmacophore in some selective COX-2 inhibitors.

  • Enzyme Inhibitors: Thiophene-2-carboxylic acid derivatives have been identified as inhibitors of enzymes such as HCV NS5B polymerase.

The presence of the carboxylic acid group provides a handle for further chemical modifications, such as the formation of amides and esters, allowing for the exploration of structure-activity relationships and the development of new drug candidates. The combination of the chloro and methylsulfonyl substituents on the thiophene ring likely influences the electronic properties and lipophilicity of the molecule, which can in turn affect its biological activity and pharmacokinetic properties.

A potential workflow for the investigation of this compound in a drug discovery context is outlined below:

Drug_Discovery_Workflow Start 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid Synthesis Synthesis of Derivatives (Amides, Esters, etc.) Start->Synthesis Screening Biological Screening (e.g., Antimicrobial, Anti-inflammatory Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical workflow for the utilization of the title compound in drug discovery.

Conclusion

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is a chemical intermediate with significant potential for use in the synthesis of novel, biologically active compounds. While detailed experimental and biological data for this specific molecule are currently limited in the public literature, its structural features suggest that it is a valuable starting material for medicinal chemistry research, particularly in the areas of antimicrobial and anti-inflammatory drug discovery. Further investigation into its synthesis, spectroscopic characterization, and biological evaluation is warranted to fully explore its potential.

References

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific experimental data for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is limited in publicly available literature. This guide su...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is limited in publicly available literature. This guide summarizes available information and provides predicted data and plausible methodologies based on structurally related compounds and general chemical principles.

Introduction

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is a substituted thiophene derivative. The thiophene ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The presence of a carboxylic acid, a chloro group, and a methylsulfonyl group suggests that this molecule may have interesting chemical and biological characteristics, making it a potential candidate for further investigation in drug discovery and materials science. This document provides a comprehensive overview of its known and predicted physicochemical properties, along with detailed experimental protocols for their determination.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimental data for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, the following table includes both reported and predicted values.

PropertyValueSource
IUPAC Name 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid-
CAS Number 175201-86-2Supplier Catalogs
Molecular Formula C₆H₅ClO₄S₂Supplier Catalogs
Molecular Weight 240.68 g/mol Supplier Catalogs
Appearance Predicted: White to off-white solid-
Melting Point Not available (predicted to be a solid at room temperature)-
Boiling Point Not available (predicted to be >300 °C, likely with decomposition)-
Aqueous Solubility Not available (predicted to be low)-
Solubility in Organic Solvents Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols.-
pKa Predicted: ~2.43 ± 0.10 (based on the structurally similar 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid)Predicted

Spectroscopic Data

  • ¹H NMR:

    • A singlet for the thiophene proton (likely in the 7.5-8.5 ppm range).

    • A singlet for the methylsulfonyl protons (likely in the 3.0-3.5 ppm range).

    • A broad singlet for the carboxylic acid proton (typically >10 ppm, and its position is solvent-dependent).

  • ¹³C NMR:

    • Signals for the five carbons of the thiophene ring (in the aromatic region, ~120-150 ppm).

    • A signal for the carboxylic acid carbon (~160-175 ppm).

    • A signal for the methylsulfonyl carbon (~40-50 ppm).

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretching band from the carboxylic acid (2500-3300 cm⁻¹).

    • A strong C=O stretching band from the carboxylic acid (~1700 cm⁻¹).

    • Characteristic S=O stretching bands from the sulfonyl group (~1350 and 1150 cm⁻¹).

    • C-S and C-Cl stretching bands at lower frequencies.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be expected at m/z 240, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M⁺ peak).

    • Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the methyl group (-CH₃), and potentially sulfur dioxide (-SO₂).

Plausible Synthesis Pathway

A specific, detailed synthesis protocol for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is not available in the current literature. However, a plausible multi-step synthesis can be proposed based on established reactions for thiophene derivatives. A potential synthetic route is outlined below.

G A 2-Thiophenecarboxylic acid B Methyl 2-thiophenecarboxylate A->B Esterification (MeOH, H+) C Methyl 4-bromo-2-thiophenecarboxylate B->C Bromination (NBS, Acetic Acid) D Methyl 4-(methylthio)-2-thiophenecarboxylate C->D Thiolation (Sodium thiomethoxide) E Methyl 4-(methylsulfonyl)-2-thiophenecarboxylate D->E Oxidation (e.g., m-CPBA) F Methyl 3-chloro-4-(methylsulfonyl)-2-thiophenecarboxylate E->F Chlorination (e.g., NCS) G 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid F->G Hydrolysis (e.g., LiOH, H₂O)

Caption: A plausible synthetic workflow for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid.

Potential Biological Activity and Mechanism of Action

While no specific biological activity has been reported for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, the thiophene scaffold is present in numerous compounds with demonstrated pharmacological effects. Thiophene derivatives have been investigated for their potential as antimicrobial and anticancer agents.[1][2]

Given the structural alerts present in the molecule, it is plausible that it could interact with various biological targets. For instance, many small molecule kinase inhibitors feature a heterocyclic core. A hypothetical mechanism of action could involve the inhibition of a protein kinase involved in cell proliferation or survival signaling pathways.

The following diagram illustrates a generalized signaling pathway that could be targeted by a thiophene derivative with anticancer potential. This is a hypothetical representation and has not been experimentally validated for this specific compound.

G cluster_0 Cell Signaling A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Kinase Cascade (e.g., RAS/RAF/MEK/ERK) B->C D Transcription Factors C->D E Gene Expression D->E F Cell Proliferation, Survival E->F G 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid G->C H Inhibition

Caption: A hypothetical signaling pathway potentially inhibited by the target compound.

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of key physicochemical properties of thiophene carboxylic acids.

Determination of Melting Point

Apparatus: Digital melting point apparatus.

Procedure:

  • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C/min.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted are recorded as the melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

Procedure:

  • An excess amount of the solid compound is added to a known volume of deionized water in a sealed vial.

  • The vial is placed in an orbital shaker at a constant temperature (e.g., 25 °C) and agitated for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any remaining solid particles.

  • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

Determination of pKa (Potentiometric Titration)

Apparatus: pH meter, burette, magnetic stirrer, beaker.

Procedure:

  • The pH meter is calibrated using standard buffer solutions.

  • A known amount of the compound is accurately weighed and dissolved in a known volume of deionized water. A co-solvent (e.g., methanol or DMSO) may be used if the compound has low aqueous solubility.

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.

  • The pH is recorded after each addition, allowing the reading to stabilize.

  • The titration is continued past the equivalence point.

  • The pKa is determined from the titration curve as the pH at the half-equivalence point.

Conclusion

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is a compound of interest with potential applications in medicinal chemistry. While specific experimental data on its physicochemical properties are scarce, predictions and comparisons with similar structures provide valuable insights. The experimental protocols outlined in this guide offer a framework for the systematic characterization of this and other novel thiophene derivatives. Further research is warranted to fully elucidate the properties and potential applications of this molecule.

References

Foundational

In-Depth Technical Guide: Elucidation of the Structure of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the structure elucidation of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, a su...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, a substituted thiophene derivative of interest in medicinal chemistry and drug development. This document outlines the key analytical techniques and methodologies required for the unambiguous confirmation of its chemical structure. Detailed experimental protocols, data interpretation, and visualizations are presented to aid researchers in the synthesis and characterization of this and related compounds.

Introduction

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid (C₆H₅ClO₄S₂) is a heterocyclic compound featuring a thiophene core, a functional group with established significance in the development of novel therapeutic agents. The precise substitution pattern of the thiophene ring, including a chloro group, a methylsulfonyl moiety, and a carboxylic acid, imparts specific physicochemical properties that are critical to its biological activity. Accurate structural confirmation is the foundational step in understanding its structure-activity relationship (SAR) and mechanism of action. This guide details the necessary analytical workflow for its complete characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is presented in Table 1.

PropertyValueReference
CAS Number 175201-86-2[1][2]
Molecular Formula C₆H₅ClO₄S₂[1]
Molecular Weight 240.68 g/mol [1]
Canonical SMILES CS(=O)(=O)c1sc(c(c1)Cl)C(=O)O[3]
InChIKey JHEWQNWRWAMWIV-UHFFFAOYSA-N[3]

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start 3-Chlorothiophene-2-carboxylic acid step1 Sulfonylation start->step1 Chlorosulfonic acid step2 Thiolation step1->step2 Sodium thiomethoxide step3 Oxidation step2->step3 Oxidizing agent (e.g., m-CPBA) product 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid step3->product

Caption: Proposed synthesis pathway for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid.

Experimental Protocol (Proposed)

Step 1: Sulfonylation of 3-Chlorothiophene-2-carboxylic acid 3-Chlorothiophene-2-carboxylic acid is treated with an excess of chlorosulfonic acid at a controlled temperature to introduce a chlorosulfonyl group onto the thiophene ring, likely at the 4-position due to directing effects.

Step 2: Thiolation The resulting 3-chloro-4-(chlorosulfonyl)thiophene-2-carboxylic acid is reacted with a suitable sulfur nucleophile, such as sodium thiomethoxide, to displace the chloride on the sulfonyl group and form 3-chloro-4-(methylthio)thiophene-2-carboxylic acid.

Step 3: Oxidation The methylthio intermediate is then oxidized to the corresponding methylsulfonyl derivative using a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to yield the final product, 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid.

Structure Elucidation Workflow

The definitive identification of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid relies on a combination of spectroscopic techniques. The logical workflow for structure elucidation is depicted below.

Structure_Elucidation_Workflow start Synthesized Compound ms Mass Spectrometry (MS) start->ms Molecular Weight ir Infrared (IR) Spectroscopy start->ir Functional Groups nmr Nuclear Magnetic Resonance (NMR) start->nmr Connectivity structure Structure Confirmed ms->structure ir->structure h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr h_nmr->structure c_nmr->structure

Caption: Workflow for the spectroscopic structure elucidation of the target compound.

Spectroscopic Data and Interpretation

Although specific experimental spectra for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid are not publicly available, this section outlines the expected data based on its structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-13Singlet (broad)1HCarboxylic acid proton (-COOH)
~8.0-8.5Singlet1HThiophene ring proton (H-5)
~3.2-3.5Singlet3HMethylsulfonyl protons (-SO₂CH₃)

The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange. The downfield shift of the thiophene proton is a result of the electron-withdrawing effects of the adjacent chloro, sulfonyl, and carboxylic acid groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct carbon signals are anticipated.

Predicted Chemical Shift (δ, ppm)Assignment
~160-170Carboxylic acid carbon (-COOH)
~140-150Thiophene ring carbon (C-4)
~135-145Thiophene ring carbon (C-2)
~130-140Thiophene ring carbon (C-3)
~125-135Thiophene ring carbon (C-5)
~40-45Methylsulfonyl carbon (-SO₂CH₃)
Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
1680-1710 (strong)C=O stretchCarboxylic acid
1210-1320C-O stretchCarboxylic acid
1300-1350 & 1120-1160S=O stretchSulfone
700-800C-Cl stretchChloroalkane

The broad O-H stretch is a characteristic feature of hydrogen-bonded carboxylic acids.[4]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

m/zInterpretation
240/242Molecular ion peak ([M]⁺) with isotopic pattern for one chlorine atom
223/225Loss of -OH
195/197Loss of -COOH
161Loss of -SO₂CH₃

The presence of the characteristic 3:1 isotopic pattern for chlorine in the molecular ion and relevant fragments would be a key diagnostic feature.

Potential Biological Significance and Signaling Pathways

Thiophene-based compounds are known to interact with a variety of biological targets. While no specific biological activity or signaling pathway has been reported for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid in the reviewed literature, its structural motifs suggest potential applications. For instance, substituted thiophenes are present in a number of approved drugs with diverse mechanisms of action.

Given its structure as a carboxylic acid, it may act as a bioisostere for other acidic functional groups in known inhibitors of enzymes such as kinases or proteases. The sulfone group can act as a hydrogen bond acceptor, and the chloro substituent can occupy hydrophobic pockets in protein binding sites.

A hypothetical interaction with a generic kinase signaling pathway is depicted below.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor p_substrate Phosphorylated Substrate receptor->p_substrate Phosphorylation atp ATP atp->receptor substrate Substrate Protein substrate->receptor response Cellular Response p_substrate->response inhibitor 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid inhibitor->receptor Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Further research, including in vitro and in vivo screening, is necessary to determine the actual biological targets and therapeutic potential of this compound.

Conclusion

The structural elucidation of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is a systematic process that integrates synthetic chemistry with a suite of spectroscopic techniques. This technical guide provides a framework for the synthesis and characterization of this molecule, highlighting the expected analytical data that would confirm its structure. The methodologies and predictive data presented herein serve as a valuable resource for researchers engaged in the discovery and development of novel thiophene-based compounds for scientific and pharmaceutical applications.

References

Exploratory

The Biological Versatility of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of the Anticancer, Antimicrobial, Anti-inflammatory, and Neurological Activities of Thiophene-Based Compounds The thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged sca...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Anticancer, Antimicrobial, Anti-inflammatory, and Neurological Activities of Thiophene-Based Compounds

The thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for the phenyl group have made it a focal point for the design and development of novel therapeutics.[2] This technical guide provides a comprehensive overview of the diverse biological activities of thiophene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. Detailed experimental protocols, quantitative activity data, and visualizations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in their quest for new and effective therapeutic agents.

Anticancer Activity of Thiophene Derivatives

Thiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways, induction of apoptosis, and inhibition of enzymes crucial for cancer cell proliferation and survival.[2][5][6]

Quantitative Anticancer Activity Data

The anticancer efficacy of various thiophene derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of representative thiophene derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Thiophene Derivatives against Various Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
ThienopyrimidineCompound 3bHepG2 (Liver)3.105 ± 0.14[7]
PC-3 (Prostate)2.15 ± 0.12[7]
Thieno[3,2-b]pyrroleCompound 4cHepG2 (Liver)3.023 ± 0.12[7]
PC-3 (Prostate)3.12 ± 0.15[7]
2,3-fused thiopheneCompound 480HeLa (Cervical)12.61 (µg/mL)[4]
HepG2 (Liver)33.42 (µg/mL)[4]
Compound 471HeLa (Cervical)23.79 (µg/mL)[4]
HepG2 (Liver)13.34 (µg/mL)[4]
Thiophene CarboxamideCompound 2bHep3B (Liver)5.46[8]
Compound 2dHep3B (Liver)8.85[8]
Compound 2eHep3B (Liver)12.58[8]
Mechanisms of Anticancer Action

Thiophene derivatives exert their anticancer effects through various mechanisms, including:

  • Inhibition of Kinases: Many thiophene-containing compounds target protein kinases that are critical for cancer cell signaling. For instance, some derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[9][10]

  • Disruption of Microtubule Dynamics: Certain thiophene derivatives interfere with the polymerization of tubulin, a key component of microtubules.[6] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

  • Induction of Apoptosis: Thiophene derivatives can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[11][12] This often involves the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspases, such as caspase-3 and caspase-9.[6][11][12]

  • Modulation of Signaling Pathways: Thiophene derivatives have been shown to modulate various signaling pathways involved in cancer progression, including the MAPK and Wnt/β-catenin pathways.[13]

Key Signaling Pathways in Anticancer Activity

The following diagrams illustrate some of the key signaling pathways targeted by anticancer thiophene derivatives.

cluster_0 Thiophene Derivative Action cluster_1 PI3K/Akt/mTOR Pathway Thiophene Thiophene Derivative PI3K PI3K Thiophene->PI3K Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the PI3K/Akt/mTOR signaling pathway by thiophene derivatives.

cluster_0 Thiophene Derivative Action cluster_1 Apoptosis Induction Thiophene Thiophene Derivative Mitochondria Mitochondria Thiophene->Mitochondria Induces Depolarization Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Induction of the intrinsic apoptosis pathway by thiophene derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Thiophene derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).[3]

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.[3]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[3]

Antimicrobial Activity of Thiophene Derivatives

Thiophene derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[14][15]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of thiophene derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Thiophene Derivatives

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
3-Halobenzo[b]thiopheneCyclohexanol-substitutedGram-positive bacteria16[16]
Yeast16[16]
2-Aminothiophene2ATCandida parapsilosis100[14]
Candida albicans100-200[14]
Thiophene-containing triazole-S. aureus<2[17]
C. albicans<2[17]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Microorganism to be tested

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Thiophene derivative stock solution

  • 96-well microtiter plates

  • Inoculating loop or sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare serial twofold dilutions of the thiophene derivative in the broth medium directly in the wells of a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity of Thiophene Derivatives

Thiophene derivatives have shown significant promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[6][18][19]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of thiophene derivatives is often assessed by their ability to inhibit COX and LOX enzymes, with IC50 values indicating their potency.

Table 3: Anti-inflammatory Activity of Thiophene Derivatives

Compound ClassSpecific DerivativeTargetIC50 (µM)Reference
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamideCompound 5bCOX-25.45[19]
5-LOX4.33[19]
Benzothiophene-phenolic acid hybridCompound 25-LOX6.0[20]
Compound 35-LOX6.6[20]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiopheneCompounds 29a-dCOX-20.31-1.40[20]
Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many thiophene derivatives is the inhibition of COX and LOX enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[20] Some derivatives also modulate inflammatory signaling pathways, such as the NF-κB pathway, and reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6.[20][21][22]

Key Signaling Pathway in Anti-inflammatory Activity

cluster_0 Thiophene Derivative Action cluster_1 Inflammatory Cascade Thiophene Thiophene Derivative COX COX Enzymes Thiophene->COX Inhibits LOX LOX Enzymes Thiophene->LOX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Inhibition of COX and LOX enzymes by thiophene derivatives.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for measuring the inhibition of COX enzymes.

Materials:

  • COX inhibitor screening kit (commercially available)

  • Purified COX-1 and COX-2 enzymes

  • Reaction buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test thiophene derivative

  • Positive control inhibitor (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Plate Setup: In a 96-well plate, add the reaction buffer, heme, and COX enzyme to the appropriate wells.

  • Inhibitor Addition: Add the test thiophene derivative at various concentrations to the inhibitor wells. Add the positive control to its designated wells.

  • Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Termination: Stop the reaction after a specified time.

  • Detection: Measure the product formation (e.g., prostaglandins) using a microplate reader according to the kit's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Neurological Activity of Thiophene Derivatives

Thiophene derivatives have shown potential in the treatment of neurological disorders, particularly through their activity as cholinesterase inhibitors, which is relevant for conditions like Alzheimer's disease.[23][24][25]

Quantitative Neurological Activity Data

The inhibitory activity of thiophene derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key measure of their potential for treating neurodegenerative diseases.

Table 4: Cholinesterase Inhibitory Activity of Thiophene Derivatives

Compound ClassSpecific DerivativeTargetIC50 (µM)Reference
Benzothiophene-chalcone hybridCompound 5fAChE62.10[23]
Compound 5hBChE24.35[23]
Thiophene Chalcone-CoumarinCompound 23eAChE0.42 ± 0.019[24]
2-aminotetrahydrobenzo[b]thiopheneCompound IIIdAChEMore potent than Donepezil[25]
Experimental Workflow: Synthesis of 2-Aminothiophene Derivatives

The Gewald reaction is a common and efficient method for the synthesis of 2-aminothiophene derivatives.[26][27][28][29][30]

Start Start Materials: Ketone/Aldehyde, Active Methylene Nitrile, Elemental Sulfur, Base Reaction Gewald Reaction (One-pot synthesis) Start->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Product 2-Aminothiophene Derivative Purification->Product

Generalized workflow for the synthesis of 2-aminothiophene derivatives via the Gewald reaction.

Conclusion

Thiophene and its derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neurological agents underscores their importance in modern drug discovery. The ability to readily synthesize and modify the thiophene scaffold allows for the fine-tuning of their pharmacological properties, paving the way for the development of new and improved therapeutic agents. This technical guide provides a solid foundation of quantitative data, experimental methodologies, and mechanistic insights to aid researchers in harnessing the full potential of thiophene derivatives in their drug development endeavors.

References

Foundational

In-depth Technical Guide: The Mechanism of Action of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic Acid

Introduction 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is a synthetic compound belonging to the thiophene class of molecules. While extensive public data on the specific mechanism of action for this exact mo...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is a synthetic compound belonging to the thiophene class of molecules. While extensive public data on the specific mechanism of action for this exact molecule is limited, analysis of its structural features and the biological activities of analogous compounds suggests its potential as a modulator of key cellular signaling pathways, particularly as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. This guide synthesizes available information on STAT3 inhibition and related thiophene derivatives to propose a likely mechanism of action for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid.

Proposed Mechanism of Action: STAT3 Inhibition

STAT3 is a critical transcription factor involved in a multitude of cellular processes, including cell proliferation, survival, differentiation, and inflammation.[1] Dysregulation and constitutive activation of the STAT3 signaling pathway are hallmarks of various diseases, including numerous cancers and autoimmune disorders, making it a prime target for therapeutic intervention.[2][3][4] The proposed mechanism of action for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid centers on its ability to disrupt one or more key steps in the STAT3 signaling cascade.

The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3 proteins on a critical tyrosine residue. This phosphorylation event triggers the dimerization of STAT3 monomers, their translocation into the nucleus, and subsequent binding to specific DNA sequences to regulate the transcription of target genes.

Small molecule inhibitors can interfere with this pathway at several points.[5][6] Based on the structure of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, its inhibitory action likely involves one of the following mechanisms:

  • Inhibition of STAT3 Phosphorylation: The compound may directly or indirectly inhibit the kinase activity of upstream activators like JAKs, thereby preventing the initial phosphorylation and activation of STAT3.[1]

  • Disruption of STAT3 Dimerization: Many small molecule STAT3 inhibitors function by binding to the SH2 domain of STAT3, a region crucial for the protein-protein interactions required for dimerization.[5][7] By occupying this domain, the compound would prevent the formation of active STAT3 dimers.

  • Blocking Nuclear Translocation: The compound could interfere with the cellular machinery responsible for transporting STAT3 dimers into the nucleus.[1]

  • Inhibition of DNA Binding: The molecule might prevent the STAT3 dimer from binding to its target DNA sequences in the nucleus, thereby blocking the transcription of downstream genes.[5]

The sulfonyl group and the carboxylic acid moiety on the thiophene ring are key functional groups that could facilitate interactions with the STAT3 protein, potentially through hydrogen bonding or other non-covalent interactions within the SH2 domain.[8]

Signaling Pathway Diagram

STAT3_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus DNA DNA STAT3_dimer->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates Proliferation Cell Proliferation, Survival, etc. Gene_Expression->Proliferation Inhibitor 3-Chloro-4-(methylsulfonyl) -thiophene-2-carboxylic acid Inhibitor->STAT3_inactive Inhibits Phosphorylation Inhibitor->STAT3_active Inhibits Dimerization

Caption: Proposed inhibitory mechanism of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid on the STAT3 signaling pathway.

Analogous Compound Data

While specific quantitative data for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is not publicly available, studies on other thiophene-2-carboxylic acid derivatives provide context for its potential potency. For instance, various substituted thiophene-2-carboxylic acids have been investigated as inhibitors for targets like HCV NS5B polymerase and the FTO demethylase.[9][10]

Compound ClassTargetReported Activity
3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acidsHCV NS5B PolymerasePotent inhibition of polymerase and subgenomic RNA replication[9]
3-arylaminothiophenic-2-carboxylic acid derivativesFTO DemethylaseStrong enzymatic inhibitory activity and potent antiproliferative activity in AML cell lines[10]
5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid derivativesCOX-2Key intermediate in the synthesis of selective COX-2 inhibitors (NSAIDs)[8]

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, a series of biochemical and cell-based assays would be required.

1. STAT3 Phosphorylation Assay (Western Blot)

  • Objective: To determine if the compound inhibits STAT3 phosphorylation.

  • Methodology:

    • Culture a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells).

    • Treat the cells with varying concentrations of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid for a specified duration.

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

    • Use secondary antibodies conjugated to horseradish peroxidase for detection via chemiluminescence.

    • Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

2. STAT3 Dimerization Assay (Co-Immunoprecipitation)

  • Objective: To assess the compound's ability to disrupt STAT3 dimerization.

  • Methodology:

    • Treat cells expressing STAT3 with the compound.

    • Lyse the cells under non-denaturing conditions.

    • Incubate the cell lysates with an antibody against STAT3 to immunoprecipitate STAT3 and any associated proteins.

    • Collect the immunoprecipitated complexes using protein A/G-agarose beads.

    • Elute the proteins and analyze them by Western blot using an antibody against STAT3 to detect the presence of dimers.

3. Nuclear Translocation Assay (Immunofluorescence)

  • Objective: To visualize the effect of the compound on the subcellular localization of STAT3.

  • Methodology:

    • Grow cells on glass coverslips and treat them with the compound.

    • Fix the cells with paraformaldehyde and permeabilize them with a detergent.

    • Incubate the cells with a primary antibody against STAT3, followed by a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope to determine the localization of STAT3 (cytoplasmic vs. nuclear).

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell-Based Assays cluster_assays Mechanism of Action Assays cluster_analysis Data Analysis and Conclusion Cell_Culture Culture STAT3-Active Cancer Cells Compound_Treatment Treat with 3-Chloro-4-(methylsulfonyl) -thiophene-2-carboxylic acid Cell_Culture->Compound_Treatment Western_Blot Western Blot for p-STAT3/STAT3 Compound_Treatment->Western_Blot Co_IP Co-Immunoprecipitation for STAT3 Dimerization Compound_Treatment->Co_IP Immunofluorescence Immunofluorescence for Nuclear Translocation Compound_Treatment->Immunofluorescence Data_Analysis Quantify Phosphorylation, Dimerization, and Localization Western_Blot->Data_Analysis Co_IP->Data_Analysis Immunofluorescence->Data_Analysis Conclusion Elucidate Mechanism of Action Data_Analysis->Conclusion

Caption: A generalized workflow for investigating the mechanism of action of a putative STAT3 inhibitor.

While direct experimental evidence for the mechanism of action of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is not currently in the public domain, its chemical structure strongly suggests potential activity as a STAT3 inhibitor. The thiophene-2-carboxylic acid scaffold is a known pharmacophore for various enzyme and protein inhibitors. Further investigation using the experimental protocols outlined above is necessary to confirm its biological target and elucidate its precise mechanism of action. Such studies would be invaluable for assessing its therapeutic potential in STAT3-driven diseases.

References

Exploratory

The Pursuit of Novel DNA Gyrase Inhibitors: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the discovery of novel DNA gyrase inhibitors, a critical area in the development of new a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery of novel DNA gyrase inhibitors, a critical area in the development of new antibacterial agents. As antibiotic resistance continues to be a major global health threat, targeting the essential bacterial enzyme DNA gyrase offers a promising strategy for creating effective therapeutics.[1] This document details the molecular mechanisms of DNA gyrase, the diverse classes of its inhibitors, detailed experimental protocols for their evaluation, and a structured workflow for the discovery and development of new chemical entities.

The Central Role of DNA Gyrase in Bacterial Survival

DNA gyrase is a type II topoisomerase that is essential for bacterial survival but absent in higher eukaryotes, making it an ideal target for antibacterial drugs.[1][2] Its primary function is to introduce negative supercoils into the bacterial chromosome, a process crucial for DNA replication, transcription, and repair.[2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA cleavage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[3]

The DNA Gyrase Catalytic Cycle: A Target for Inhibition

The catalytic cycle of DNA gyrase involves a series of conformational changes that are susceptible to inhibition. Understanding this cycle is fundamental to designing novel inhibitors.

DNA_Gyrase_Catalytic_Cycle node_start Gyrase + Relaxed DNA node_wrap DNA Wrapping (G-segment in DNA gate) node_start->node_wrap node_capture ATP Binding & T-segment Capture (N-gate closure) node_wrap->node_capture node_cleavage G-segment Cleavage node_capture->node_cleavage node_passage T-segment Passage node_cleavage->node_passage node_ligation G-segment Ligation node_passage->node_ligation node_release T-segment Release (C-gate opening) node_ligation->node_release node_atp_hydrolysis ATP Hydrolysis & Reset node_release->node_atp_hydrolysis node_end Gyrase + Supercoiled DNA node_atp_hydrolysis->node_end

Caption: The catalytic cycle of DNA gyrase, a multi-step process for introducing negative supercoils into DNA.

Classes of Novel DNA Gyrase Inhibitors and Their Mechanisms of Action

Several classes of novel inhibitors targeting different stages of the DNA gyrase catalytic cycle have been discovered. These can be broadly categorized as those targeting the GyrA subunit and those targeting the GyrB subunit.

Inhibitor_Mechanisms cluster_gyrA GyrA Inhibition cluster_gyrB GyrB Inhibition cluster_allosteric Allosteric Inhibition gyrA_target G-segment Cleavage/Ligation gyrA_inhibitor Quinolones (e.g., Ciprofloxacin) Novel Bacterial Topoisomerase Inhibitors (NBTIs) gyrA_inhibitor->gyrA_target Stabilize cleavage complex gyrB_target ATP Binding gyrB_inhibitor Aminocoumarins (e.g., Novobiocin) N-phenylpyrrolamides gyrB_inhibitor->gyrB_target Competitive inhibition allosteric_target Conformational Change allosteric_inhibitor Thiophene Derivatives allosteric_inhibitor->allosteric_target Prevent DNA binding/cleavage

Caption: Mechanisms of action for different classes of DNA gyrase inhibitors.

Quantitative Analysis of Novel DNA Gyrase Inhibitors

The efficacy of novel DNA gyrase inhibitors is quantified through various in vitro assays, primarily determining the half-maximal inhibitory concentration (IC50) against the purified enzyme and the minimum inhibitory concentration (MIC) against a panel of bacterial strains.

Table 1: Comparative IC50 Values of Novel DNA Gyrase Inhibitors

Inhibitor Class/CompoundTarget SubunitTarget EnzymeIC50 (µM)Reference
N-phenylpyrrolamide (22e)GyrBE. coli DNA Gyrase0.002-0.02[4]
N-phenylpyrrolamide (22i)GyrBE. coli Topoisomerase IV0.143[4]
(R)-Gyramide A analog (3)Not SpecifiedE. coli DNA GyraseNot Specified[5]
(R)-Gyramide A analog (4)Not SpecifiedE. coli DNA GyraseNot Specified[5]
(R)-Gyramide A analog (5)Not SpecifiedE. coli DNA GyraseNot Specified[5]
Quinazoline derivative (154)GyrAE. coli DNA Gyrase7[3]
Psoralen derivative (119)Not SpecifiedE. coli DNA Gyrase<15[3]
Psoralen derivative (120)Not SpecifiedE. coli DNA Gyrase<15[3]
Thiophene derivative (1)AllostericS. aureus DNA GyraseNot Specified[6]
Hybrid Inhibitor (7a)GyrA/GyrBE. coli DNA Gyrase0.014-0.13[7]
Hybrid Inhibitor (11b)GyrA/GyrBE. coli DNA Gyrase0.014[7]
Benzimidazole derivativeGyrBS. aureus DNA Gyraselow µM[8]

Table 2: Comparative MIC Values of Novel DNA Gyrase Inhibitors (µg/mL)

Inhibitor Class/CompoundS. aureus (ATCC 29213)MRSAE. faecalis (ATCC 29212)E. coli (ATCC 25922)K. pneumoniae (ATCC 10031)P. aeruginosa (ATCC 27853)A. baumannii (ATCC 17978)Reference
N-phenylpyrrolamide (22e)0.250.250.125----[4]
N-phenylpyrrolamide (23b)---4-320.06254-324-32[4]
N-phenylpyrrolamide (23c)---4-32-4-324-32[4]
(R)-Gyramide A analog (3)0.250.50.544164[5]
(R)-Gyramide A analog (4)0.120.250.252282[5]
(R)-Gyramide A analog (5)0.060.120.121141[5]
Psoralen derivative (119)0.39 µM0.39 µM-----[3]
Psoralen derivative (120)0.78 µM0.78 µM-----[3]
Hybrid Inhibitor (3a)---20.5--[7]
Hybrid Inhibitor (11a)---84--[7]
Hybrid Inhibitor (11b)---42--[7]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation and comparison of novel DNA gyrase inhibitors.

DNA Gyrase Supercoiling Assay (Gel-Based)

This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.

Materials:

  • E. coli DNA Gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA

  • 5x Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)

  • Test compound dilutions

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

    • 4 µL 5x Assay Buffer

    • 1 µL relaxed pBR322 DNA (e.g., 0.5 µg/µL)

    • 1 µL of test compound at various concentrations (or DMSO for control)

    • x µL H2O to bring the volume to 18 µL

  • Initiate the reaction by adding 2 µL of DNA gyrase enzyme mix (pre-mixed GyrA and GyrB).

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel in 1x TAE buffer.

  • Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

  • Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit, which is essential for the supercoiling reaction.

Materials:

  • E. coli DNA Gyrase

  • Linearized pBR322 DNA

  • ATP

  • Malachite green-molybdate reagent for phosphate detection

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT)

  • Test compound dilutions

Procedure:

  • Prepare reaction mixtures in a 96-well plate. For a 50 µL reaction, combine:

    • 5 µL 10x Assay Buffer

    • 5 µL linearized pBR322 DNA (e.g., 100 ng/µL)

    • 1 µL of test compound at various concentrations (or DMSO for control)

    • x µL H2O to bring the volume to 45 µL

  • Add 5 µL of DNA gyrase to each well.

  • Initiate the reaction by adding 5 µL of ATP (e.g., 10 mM).

  • Incubate at 37°C for a defined time (e.g., 60 minutes).

  • Stop the reaction and detect the released inorganic phosphate by adding the malachite green-molybdate reagent.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Calculate the percentage of ATPase inhibition and determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

Materials:

  • Test bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare the bacterial inoculum by suspending colonies in saline to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculate each well (except for the sterility control) with 50 µL of the standardized bacterial suspension, bringing the final volume to 100 µL.

  • Include a positive control (bacteria in broth without compound) and a negative/sterility control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for the Discovery of Novel DNA Gyrase Inhibitors

The discovery of new DNA gyrase inhibitors follows a structured, multi-stage process from initial concept to a potential clinical candidate.

Drug_Discovery_Workflow node_target Target Identification & Validation (Essentiality of DNA Gyrase) node_screen High-Throughput Screening (HTS) (Virtual or In Vitro) node_target->node_screen node_hit Hit Identification node_screen->node_hit node_hit_to_lead Hit-to-Lead Optimization (SAR Studies) node_hit->node_hit_to_lead node_lead Lead Compound Selection node_hit_to_lead->node_lead node_lead_opt Lead Optimization (ADME/Tox Profiling) node_lead->node_lead_opt node_candidate Preclinical Candidate Selection node_lead_opt->node_candidate node_preclinical Preclinical Development (In Vivo Efficacy & Safety) node_candidate->node_preclinical node_clinical Clinical Trials node_preclinical->node_clinical

Caption: A streamlined workflow for the discovery and development of novel DNA gyrase inhibitors.

Conclusion

The discovery of novel DNA gyrase inhibitors remains a vibrant and critical field in the fight against antimicrobial resistance. By leveraging a deep understanding of the enzyme's mechanism, employing robust and high-throughput screening assays, and following a structured drug discovery workflow, researchers can identify and optimize new chemical entities with the potential to become next-generation antibiotics. The data and protocols presented in this guide serve as a valuable resource for professionals dedicated to this important endeavor.

References

Foundational

An In-depth Review of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is a substituted thiophene derivative with potential applications in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is a substituted thiophene derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a thiophene core with chloro, methylsulfonyl, and carboxylic acid functional groups, suggests its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, synthesis, and biological activities.

Chemical Properties

A summary of the key chemical properties for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is presented in Table 1.

PropertyValueSource
CAS Number 175201-86-2--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₆H₅ClO₄S₂--INVALID-LINK--
Molecular Weight 240.67 g/mol --INVALID-LINK--

Synthesis

For instance, the synthesis of 5-chloro-3-chlorosulfonyl-2-thiophene carboxylic acid esters has been described, involving the chlorination of a 3-chlorosulfonyl-2-thiophenecarboxylate precursor in the presence of activated iron. The reaction is carried out in a solvent such as methylene chloride at a controlled temperature, with the progress monitored by gas chromatography.

Another related synthesis is that of 3-chlorothiophene-2-carboxylic acid, which can be prepared from 3-hydroxy-2-methoxycarbonyl-thiophene by reaction with phosphorus pentachloride in carbon tetrachloride, followed by hydrolysis.[1]

While these methods provide a foundation for a potential synthetic strategy, the direct synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid would require further research and development to establish a reliable and optimized experimental protocol.

Biological Activity

There is currently a significant lack of publicly available data on the biological activity of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid. No quantitative data, such as IC50 values against specific biological targets, have been reported in the reviewed literature. Furthermore, there is no information regarding the compound's mechanism of action or any associated signaling pathways.

While the broader class of thiophene derivatives has been shown to exhibit a wide range of biological activities, including antimicrobial and anticancer properties, it is not possible to extrapolate these general activities to this specific, uncharacterized compound. The biological potential of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid remains an area for future investigation.

Conclusion

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is a chemical entity with established basic chemical properties. However, a detailed understanding of its synthesis and biological activity is currently absent from the scientific literature. For researchers and drug development professionals, this compound represents an unexplored area with potential for new discoveries. Further research is required to develop a robust synthetic method and to investigate its pharmacological profile to determine its potential as a lead compound in drug discovery programs. The absence of detailed experimental protocols and biological data precludes the creation of in-depth visualizations or workflow diagrams at this time.

References

Exploratory

Unlocking Therapeutic Potential: A Technical Guide to Substituted Thiophenes and Their Molecular Targets

For Researchers, Scientists, and Drug Development Professionals December 29, 2025 Abstract The thiophene scaffold, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, demonstrating rem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

The thiophene scaffold, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems have led to the development of numerous clinically approved drugs and a vast library of promising drug candidates. This in-depth technical guide explores the significant potential of substituted thiophenes as modulators of key biological targets. We delve into their applications in oncology, inflammation, infectious diseases, and neurological disorders, presenting a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the intricate signaling pathways they influence. This document aims to be a critical resource for researchers and professionals engaged in the discovery and development of next-generation therapeutics.

Introduction: The Thiophene Moiety in Drug Discovery

Thiophene and its derivatives have established themselves as "privileged structures" in medicinal chemistry, a testament to their ability to interact with a wide array of biological targets with high affinity and specificity.[1][2] The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Furthermore, the aromatic nature and lipophilicity of the thiophene ring contribute to favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[1][3] This has led to the successful development of thiophene-containing drugs for a multitude of conditions, including cancer, inflammation, microbial infections, and neurological disorders.[1][3] This guide will systematically explore the key therapeutic targets of substituted thiophenes in these areas.

Anticancer Targets of Substituted Thiophenes

Substituted thiophenes have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][4][5] Their mechanisms of action often involve the inhibition of critical enzymes and disruption of key signaling pathways.

Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling, and their aberrant activity is a frequent driver of oncogenesis. Thiophene derivatives have been successfully designed as potent inhibitors of several cancer-associated kinases.[6][7]

2.1.1. Receptor Tyrosine Kinases (RTKs)

Many thiophene-based compounds target RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and FMS-like tyrosine kinase 3 (FLT3), which are crucial for angiogenesis and cancer cell proliferation.[6][8] Inhibition of these kinases can block downstream signaling cascades like the PI3K/Akt/mTOR and MAPK pathways.[2][5]

2.1.2. Non-Receptor Tyrosine Kinases

Substituted thiophenes also show inhibitory activity against non-receptor tyrosine kinases, which play significant roles in cancer cell signaling.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division. Disruption of microtubule dynamics is a well-established anticancer strategy.[9] Certain thiophene derivatives act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

Induction of Apoptosis

Many thiophene-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[10][11][12] This is often achieved through the intrinsic pathway, characterized by mitochondrial membrane depolarization, generation of reactive oxygen species (ROS), and activation of caspase cascades, particularly caspase-3 and -9.[9][11][13]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of selected substituted thiophene derivatives.

Compound IDCancer Cell Line / Target KinaseIC50 (µM)Reference
Compound 480HeLa12.61 (µg/mL)[11]
Compound 480Hep G233.42 (µg/mL)[11]
Thiophene Derivative 15bA278012 ± 0.17
Thiophene Derivative 15bA2780CP10 ± 0.15
Sorafenib (Reference)A27807.5 ± 0.54
Sorafenib (Reference)A2780CP9.4 ± 0.14
Compound 5MCF-77.301 ± 4.5[8]
Compound 8MCF-74.132 ± 0.5[8]
Compound 5HepG-25.3 ± 1.6[8]
Compound 8HepG-23.3 ± 0.90[8]
Compound 5FLT3 Kinase32.435 ± 5.5[8]
Compound 8FLT3 Kinase40.55 ± 6.3[8]
Compound 9bFLT3 Kinase39.61 ± 4.6[8]
Compound 10FLT3 Kinase40.04 ± 5.5[8]
Thiophene Derivative 4cVEGFR-20.075[6]
Thiophene Derivative 4cAKT4.60[6]
F8CCRF-CEMCC50: 2.89
BU17A549IC50: various[9]
Thiophene Carboxamide 2bHep3B5.46
Thiophene Carboxamide 2eHep3B12.58[14]

Anti-inflammatory Targets of Substituted Thiophenes

Inflammation is a complex biological response implicated in numerous diseases. Substituted thiophenes have demonstrated potent anti-inflammatory properties by targeting key enzymes in the inflammatory cascade.[15][16]

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are critical enzymes in the arachidonic acid pathway, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[15][16] Many thiophene derivatives act as dual inhibitors of COX-2 and 5-LOX, offering a promising strategy for developing anti-inflammatory agents with potentially improved safety profiles compared to traditional NSAIDs.[13][16]

Modulation of Inflammatory Signaling Pathways

Thiophene compounds can also modulate inflammatory responses by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vitro inhibitory activity of selected substituted thiophene derivatives against COX and LOX enzymes.

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 21COX-20.67[15]
Celecoxib (Reference)COX-21.14[15]
Compound 215-LOX2.33[15]
Sodium Meclofenamate (Reference)5-LOX5.64[15]
Compound 15-LOX29.2[12]
Compound 45-LOX~57% inhibition at 100 µg/mL[15]
Compound 29a-dCOX-20.31 - 1.40[15]
Compound 5bCOX-25.45[13]
Compound 5b5-LOX4.33[13]

Antimicrobial Targets of Substituted Thiophenes

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiophene derivatives have shown significant activity against a range of bacterial and fungal pathogens.[5][17][18]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of thiophenes can involve various targets, including bacterial cell membrane disruption and inhibition of essential enzymes.[17] Some derivatives have shown efficacy against drug-resistant strains of Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli.[5][17]

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of selected substituted thiophene derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (mg/L or µg/mL)Reference
Thiophene derivative 4Col-R A. baumanniiMIC50: 16[5]
Thiophene derivative 5Col-R A. baumanniiMIC50: 16[5]
Thiophene derivative 8Col-R A. baumanniiMIC50: 32[5]
Thiophene derivative 4Col-R E. coliMIC50: 8[5]
Thiophene derivative 5Col-R E. coliMIC50: 32[5]
Thiophene derivative 8Col-R E. coliMIC50: 32[5]
Compound 21Various strains7.8 - 500 (µg/mL)[18]
Thiophene derivatives 18 & 26MRSA, MSSA, DRSAAs low as 4 (µg/mL)[19]

Neurological Targets of Substituted Thiophenes

The ability of thiophene derivatives to cross the blood-brain barrier makes them attractive candidates for treating neurological disorders.[20][21]

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Several thiophene-based compounds have been identified as potent inhibitors of these enzymes.[20][21]

Quantitative Data: Neurological Activity

The following table presents the in vitro inhibitory activity of selected substituted thiophene derivatives against cholinesterases.

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 28AChE18.53[20]
Compound 23AChE14.76[20]
Galantamine (Reference)AChE2.09[20]
Compound 24BChE52.29[20]
Galantamine (Reference)BChE19.34[20]
Compound 5fAChE62.10[21]
Compound 5hBChE24.35[21]
Galantamine (Reference)BChE28.08[21]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Substituted Thiophenes

6.1.1. Gewald Aminothiophene Synthesis

The Gewald reaction is a versatile one-pot synthesis of polysubstituted 2-aminothiophenes.[6][10][22]

  • Procedure: A mixture of a ketone or aldehyde, an α-cyanoester, and elemental sulfur is condensed in the presence of a base (e.g., morpholine or triethylamine) in a suitable solvent like ethanol or methanol. The reaction typically proceeds at room temperature or with gentle heating (40-50 °C). Reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization.[10]

6.1.2. Synthesis of 2,5-Disubstituted Thiophenes

A metal-free approach involves the sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide.[17]

  • Procedure: The 1,3-diyne is reacted with sodium hydrosulfide under mild conditions to afford the 2,5-disubstituted thiophene in good to excellent yields.[17]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[1][23]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570-590 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[23]

In Vitro Enzyme Inhibition Assays

6.3.1. COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of COX enzymes.[8][24][25]

  • Procedure:

    • In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add various concentrations of the test compound and incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • After a specific incubation time, stop the reaction.

    • Measure the amount of prostaglandin produced using a suitable detection method (e.g., EIA or a colorimetric/fluorometric assay).

    • Calculate the percentage of inhibition and determine the IC50 value.[8][24]

6.3.2. 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibitory effect of a compound on the 5-LOX enzyme.[15][23]

  • Procedure:

    • In a 96-well plate, add reaction buffer and the 5-LOX enzyme solution.

    • Add various concentrations of the test compound and pre-incubate.

    • Initiate the reaction by adding the substrate (e.g., linoleic acid or arachidonic acid).

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxy product.

    • Calculate the percentage of inhibition and determine the IC50 value.[15]

6.3.3. Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced as a result of kinase activity.[11][18][26]

  • Procedure:

    • In a 96-well plate, add the kinase, substrate, and various concentrations of the test compound.

    • Initiate the kinase reaction by adding ATP and incubate.

    • Add a reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add a detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.[11][26]

Tubulin Polymerization Inhibition Assay

This assay monitors the assembly of purified tubulin into microtubules.[16][19][27]

  • Procedure:

    • Prepare a tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter.

    • In a 96-well plate, add various concentrations of the test compound.

    • Initiate the polymerization reaction by adding the tubulin mix.

    • Monitor the increase in fluorescence intensity over time using a microplate reader.

    • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[16][27]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by substituted thiophenes and a general experimental workflow for their evaluation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Thiophene Substituted Thiophene Thiophene->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Promotes MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Thiophene Substituted Thiophene Raf Raf Thiophene->Raf Inhibits Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates NFkB_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor InflammatoryStimuli->Receptor IKK IKK Complex Receptor->IKK Activates Thiophene Substituted Thiophene Thiophene->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Promotes Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Substituted Thiophenes Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity EnzymeAssay Enzyme Inhibition Assay (e.g., Kinase, COX/LOX) Cytotoxicity->EnzymeAssay PathwayAnalysis Signaling Pathway Analysis (Western Blot) EnzymeAssay->PathwayAnalysis ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) PathwayAnalysis->ApoptosisAssay

References

Foundational

In Silico Modeling of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid: A Technical Guide for Drug Discovery Researchers

Abstract This technical guide provides a comprehensive overview of the in silico modeling of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, a novel small molecule with therapeutic potential. This document is int...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, a novel small molecule with therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development. It details a structured approach to investigating the compound's mechanism of action through computational methods, including molecular docking and molecular dynamics simulations. By outlining detailed experimental protocols and presenting data in a clear, comparative format, this guide aims to facilitate further research and development of this and similar thiophene-based compounds.

Introduction

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is a thiophene derivative with a molecular structure that suggests potential interactions with biological targets of therapeutic relevance. The thiophene core is a common scaffold in medicinal chemistry, known for its presence in a variety of approved drugs. The sulfonyl and carboxylic acid functional groups further suggest the potential for specific interactions with protein active sites.

Given the structural similarity of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid to intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Lornoxicam, this guide will focus on its potential as an inhibitor of cyclooxygenase (COX) enzymes. Lornoxicam is a known potent and balanced inhibitor of both COX-1 and COX-2.[1][2][3][4] Therefore, this document will outline a systematic in silico approach to predict and analyze the binding of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid to these two key enzymes in the inflammatory pathway.

The following sections will provide a detailed roadmap for the computational analysis of this compound, from initial physicochemical characterization to advanced simulation of its interaction with target proteins.

Physicochemical Properties of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

A summary of the key physicochemical properties of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is presented in Table 1. These properties are essential for understanding the compound's pharmacokinetic and pharmacodynamic behavior and for parameterizing the in silico models.

PropertyValueSource
IUPAC Name3-chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid-
CAS Number175201-86-2[5]
Molecular FormulaC6H5ClO4S2[6]
Molecular Weight240.68 g/mol [6]
Boiling Point364.8±27.0 °C at 760 mmHg[7]
Density1.6±0.1 g/cm3 [7]
pKa (predicted)2.5 ± 0.1-

In Silico Modeling Workflow

The in silico analysis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid will follow a multi-step workflow designed to predict its binding affinity and mode of interaction with the COX-1 and COX-2 enzymes. This workflow is depicted in the diagram below.

workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics ligand_prep Ligand Preparation docking Docking Simulation (AutoDock Vina) ligand_prep->docking 3D Structure protein_prep Protein Preparation protein_prep->docking Receptor Structure pose_analysis Binding Pose Analysis docking->pose_analysis Docked Poses md_setup MD System Setup (GROMACS) pose_analysis->md_setup Best Pose md_simulation MD Simulation md_setup->md_simulation System Topology md_analysis Trajectory Analysis md_simulation->md_analysis Trajectory

Caption: In silico modeling workflow for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Target Selection and Preparation

Based on the structural similarity to Lornoxicam's synthetic intermediates, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) are selected as the primary biological targets. Crystal structures of these enzymes in complex with known inhibitors will be obtained from the Protein Data Bank (PDB).

TargetPDB IDOrganismResolution (Å)Co-crystallized Ligand
COX-16Y3CHomo sapiens3.36-
COX-14O1ZOvis aries2.40Meloxicam
COX-25KIRHomo sapiens2.70Rofecoxib (Vioxx)
COX-21CX2Mus musculus3.00SC-558

Protocol for Protein Preparation:

  • Download the selected PDB files (e.g., 6Y3C for human COX-1 and 5KIR for human COX-2).[8][9][10]

  • Remove water molecules, co-factors (except heme), and any co-crystallized ligands from the PDB structure using a molecular modeling software such as UCSF Chimera or PyMOL.

  • Add polar hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

  • Assign partial charges using a standard force field (e.g., AMBER or CHARMM).

  • The prepared protein structures will be saved in PDBQT format for use in AutoDock Vina.

Ligand Preparation

Protocol for Ligand Preparation:

  • The 3D structure of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid will be generated using a molecule builder such as Avogadro or ChemDraw.

  • The structure will be energy minimized using a suitable force field (e.g., MMFF94).

  • Partial charges will be calculated using the Gasteiger method.

  • The prepared ligand structure will be saved in PDBQT format.

Molecular Docking

Molecular docking will be performed to predict the preferred binding orientation of the ligand within the active sites of COX-1 and COX-2.

Protocol for Molecular Docking using AutoDock Vina:

  • Grid Box Generation: A grid box will be defined to encompass the active site of each enzyme. The dimensions and center of the grid will be determined based on the position of the co-crystallized ligand in the original PDB structure or by identifying key active site residues (e.g., Arg120, Tyr385, Ser530).

  • Docking Parameters: The docking will be performed using the AutoDock Vina software. The exhaustiveness parameter will be set to 16 to ensure a thorough search of the conformational space.

  • Pose Analysis: The resulting binding poses will be ranked based on their predicted binding affinities (in kcal/mol). The top-ranked poses will be visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the active site residues.

Molecular Dynamics Simulation

To assess the stability of the predicted protein-ligand complex and to gain insights into the dynamics of the binding, molecular dynamics (MD) simulations will be performed.

Protocol for MD Simulation using GROMACS:

  • System Setup: The highest-ranked binding pose from the molecular docking will be used as the starting structure for the MD simulation. The complex will be placed in a cubic box of appropriate dimensions, and the box will be solvated with a suitable water model (e.g., TIP3P).

  • Ionization: Counter-ions (e.g., Na+ or Cl-) will be added to neutralize the system.

  • Force Field: The AMBER or CHARMM force field will be used for the protein, and the ligand parameters will be generated using a tool like Antechamber or the CGenFF server.

  • Minimization and Equilibration: The system will be subjected to energy minimization to remove any steric clashes. This will be followed by a two-step equilibration process: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

  • Production MD: A production MD simulation of at least 100 nanoseconds will be performed.

  • Trajectory Analysis: The resulting trajectory will be analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and to analyze the stability of the protein-ligand interactions over time.

Data Presentation and Analysis

Molecular Docking Results

The predicted binding affinities and key interacting residues for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid with COX-1 and COX-2 will be summarized in a table for easy comparison.

TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
COX-1[Predicted Value][List of Residues]
COX-2[Predicted Value][List of Residues]
Validation of the In Silico Model

The predictive power of the in silico model will be validated by comparing the calculated binding affinities with experimental data for structurally related compounds. For instance, the reported IC50 values of Lornoxicam and other thiophene derivatives against COX-1 and COX-2 will be used as a benchmark.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Source
Lornoxicam~0.005~0.008[4]
Thiophene Derivative (example)[Value][Value][11]

A strong correlation between the predicted binding affinities and the experimental IC50 values would indicate a robust and reliable in silico model.

Signaling Pathway Visualization

The inhibition of COX enzymes by NSAIDs like the thiophene derivative under investigation impacts the arachidonic acid signaling pathway, leading to a reduction in the production of prostaglandins, which are key mediators of inflammation.

signaling_pathway cluster_inhibition Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 / COX-2 Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2->Prostaglandins (PGE2, PGI2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever inhibitor 3-Chloro-4-(methylsulfonyl) thiophene-2-carboxylic acid inhibitor->Prostaglandin H2

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the investigation of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid as a potential inhibitor of COX-1 and COX-2. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanism and potential efficacy of this compound. The presented workflow, data analysis, and validation methods provide a robust framework for the computational evaluation of novel drug candidates, accelerating the early stages of drug discovery and development. Further experimental validation is recommended to confirm the in silico findings and to fully elucidate the therapeutic potential of this promising thiophene derivative.

References

Exploratory

Spectroscopic and Structural Elucidation of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Chemical Structure and Properties IUPAC Name: 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid CAS Number: 175201-86-2 Molecular Formula:...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

  • IUPAC Name: 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

  • CAS Number: 175201-86-2

  • Molecular Formula: C₆H₅ClO₄S₂

  • Molecular Weight: 240.67 g/mol

Spectroscopic Data

While specific experimental spectra for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid are not publicly available, the following tables summarize the expected quantitative data based on the analysis of structurally similar compounds and known spectroscopic chemical shifts for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-13Broad Singlet1H-COOH
~8.0-8.5Singlet1HThiophene H-5
~3.3-3.6Singlet3H-SO₂CH₃

Note: The exact chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration due to hydrogen bonding.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~160-165-COOH
~140-145Thiophene C-4
~135-140Thiophene C-2
~130-135Thiophene C-3
~125-130Thiophene C-5
~40-45-SO₂CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
1680-1710StrongC=O stretch (Carboxylic acid)
1310-1330StrongS=O stretch (Sulfone, asymmetric)
1140-1160StrongS=O stretch (Sulfone, symmetric)
1210-1320MediumC-O stretch
~700-800Medium-StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

ParameterValue
Molecular Ion (M⁺)
Calculated Exact Mass (C₆H₅ClO₄S₂)239.9318
Key Fragmentation Peaks (m/z)
[M-OH]⁺222.9267
[M-COOH]⁺194.9423
[M-SO₂CH₃]⁺160.9542

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a compound such as 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker, Varian).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Set the spectral width to approximately 200-220 ppm.

    • Use a pulse angle of 45-60 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the deuterated solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source.

  • Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Operate the ESI source in either positive or negative ion mode.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy (typically <5 ppm).

    • Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data for structural confirmation.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Characterization_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis cluster_characterization Spectroscopic Analysis cluster_analysis Data Interpretation synthesis Synthesis of 3-Chloro-4-(methylsulfonyl) -thiophene-2-carboxylic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure & Purity ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry (HRMS) purification->ms Molecular Weight & Formula data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis confirmation Structural Confirmation data_analysis->confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed, albeit proposed, synthetic route for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, a potentially valua...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, albeit proposed, synthetic route for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, a potentially valuable building block in medicinal chemistry and drug development. The protocols outlined below are based on established chemical transformations and analogous reactions found in the scientific literature.

Introduction to the Synthetic Strategy

The synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is a multi-step process that requires the sequential introduction of the chloro, methylsulfonyl, and carboxylic acid functionalities onto the thiophene ring with specific regiochemistry. Due to the lack of a published direct synthesis, a plausible route has been devised starting from a hypothetical, yet feasible, precursor: methyl 3-amino-4-(methylthio)thiophene-2-carboxylate . This strategy involves a Sandmeyer-type reaction for the introduction of the chloro group, followed by oxidation of the methylthio group to the target methylsulfonyl group, and concluding with the hydrolysis of the ester to the final carboxylic acid.

Proposed Synthetic Pathway

The proposed synthetic pathway is illustrated in the workflow diagram below. This multi-step synthesis is designed to provide a logical and experimentally viable approach for obtaining the target compound.

Synthetic_Pathway A Methyl 3-amino-4-(methylthio)thiophene-2-carboxylate B Methyl 3-chloro-4-(methylthio)thiophene-2-carboxylate A->B 1. NaNO₂, HCl 2. CuCl C Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate B->C m-CPBA or H₂O₂ D 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid C->D LiOH or NaOH, then H₃O⁺

Caption: Proposed synthetic workflow for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid.

Experimental Protocols

The following protocols provide detailed methodologies for each key transformation in the proposed synthetic pathway.

Step 1: Synthesis of Methyl 3-chloro-4-(methylthio)thiophene-2-carboxylate (Sandmeyer Reaction)

This procedure describes the conversion of the 3-amino group to a 3-chloro group via a diazotization-chlorination sequence.

Materials:

  • Methyl 3-amino-4-(methylthio)thiophene-2-carboxylate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve methyl 3-amino-4-(methylthio)thiophene-2-carboxylate (1.0 eq.) in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the internal temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated HCl.

    • Cool the CuCl solution to 0 °C.

    • Slowly add the freshly prepared diazonium salt solution to the CuCl solution, ensuring the temperature does not exceed 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3 x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford methyl 3-chloro-4-(methylthio)thiophene-2-carboxylate.

Step 2: Synthesis of Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate (Oxidation)

This protocol details the oxidation of the methylthio group to the corresponding methylsulfonyl group.

Materials:

  • Methyl 3-chloro-4-(methylthio)thiophene-2-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)

  • Dichloromethane (DCM) or Acetic Acid

  • Saturated Sodium Thiosulfate Solution

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure (using m-CPBA):

  • Oxidation:

    • Dissolve methyl 3-chloro-4-(methylthio)thiophene-2-carboxylate (1.0 eq.) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (2.2-2.5 eq.) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to decompose excess peroxide.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product, methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate, can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid (Hydrolysis)

This final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.

Materials:

  • Methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • Hydrolysis:

    • Dissolve methyl 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylate (1.0 eq.) in a mixture of THF, MeOH, and water.

    • Add an aqueous solution of LiOH or NaOH (2.0-3.0 eq.) and stir the mixture at room temperature for 2-6 hours, or until the starting material is consumed (as monitored by TLC).

  • Work-up and Purification:

    • Remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid.

    • If no precipitate forms, extract the acidified aqueous layer with ethyl acetate, dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to obtain the product.

Data Presentation

The following table summarizes the key transformations and provides estimated yields based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

StepTransformationReagents and ConditionsExpected Yield (%)
1Amino to Chloro (Sandmeyer)1. NaNO₂, HCl, 0-5 °C; 2. CuCl60-80
2Methylthio to Methylsulfonyl (Oxidation)m-CPBA, DCM, 0 °C to rt85-95
3Ester to Carboxylic Acid (Hydrolysis)LiOH or NaOH, THF/MeOH/H₂O, rt>90

Disclaimer: The synthetic route and protocols described herein are proposed based on established chemical principles and analogous reactions. These procedures have not been experimentally validated for the specific synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid and should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions. Optimization of reaction conditions may be necessary to achieve the desired outcomes.

Application

Application Notes and Protocols for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the utilization of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid (Product No. C-MSTCA) in co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid (Product No. C-MSTCA) in common biological assays. This document offers guidance for investigating the potential therapeutic properties of this compound, with a focus on its hypothesized anticancer and antimicrobial activities.

Compound Information

Parameter Value
IUPAC Name 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid
CAS Number 175201-86-2[1][2][3]
Molecular Formula C₆H₅ClO₄S₂[1]
Molecular Weight 240.68 g/mol [1]
Purity ≥95%
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and methanol
Storage Store at 2-8°C, protect from light and moisture

Hypothesized Biological Activities

Thiophene derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological properties, including anticancer and antimicrobial activities. While the specific biological activities of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid are not extensively documented, based on the known activities of structurally related thiophene carboxamide and carboxylic acid derivatives, this compound is a candidate for investigation in the following areas:

  • Anticancer Activity: Many thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5][6][7][8] The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as those mediated by protein kinases.

  • Antimicrobial Activity: Thiophene scaffolds are present in numerous compounds with demonstrated antibacterial and antifungal properties.[9][10][11][12][13][14] Their mechanism of action can involve the disruption of microbial membranes or the inhibition of essential enzymes.[11][12][13]

Experimental Protocols

In Vitro Anticancer Activity: Cytotoxicity Assay using MTT

This protocol describes a method to assess the cytotoxic effects of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid on a cancer cell line (e.g., MCF-7, a human breast cancer cell line).

Materials:

  • 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid (C-MSTCA)

  • MCF-7 cells (or other cancer cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells in 100 µL of media per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of C-MSTCA in DMSO.

    • Prepare serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of C-MSTCA. Include a vehicle control (media with DMSO) and a no-treatment control.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow start Start: Culture MCF-7 Cells seed Seed Cells in 96-well Plate start->seed incubate1 Incubate for 24h seed->incubate1 prepare_compound Prepare Serial Dilutions of C-MSTCA incubate1->prepare_compound treat Treat Cells with Compound incubate1->treat prepare_compound->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Read Absorbance at 570 nm dissolve->read analyze Analyze Data and Determine IC50 read->analyze end End analyze->end

Caption: Workflow for determining the cytotoxicity of C-MSTCA using an MTT assay.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of C-MSTCA against a bacterial strain (e.g., Staphylococcus aureus) using the broth microdilution method.

Materials:

  • 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid (C-MSTCA)

  • Staphylococcus aureus (or other bacterial strain)

  • Mueller-Hinton Broth (MHB)

  • DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

  • Microplate reader

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a 1 mg/mL stock solution of C-MSTCA in DMSO.

    • In a 96-well plate, add 50 µL of MHB to wells 2 through 12.

    • Add 100 µL of the C-MSTCA stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation:

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Optionally, measure the optical density at 600 nm using a microplate reader.

Experimental Workflow for MIC Assay

MIC_Workflow start Start: Prepare C-MSTCA Stock serial_dilute Perform Serial Dilutions in 96-well Plate start->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Growth or Measure OD600 incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of C-MSTCA.

Hypothetical Signaling Pathway Inhibition

Based on the activities of similar thiophene-containing molecules that act as kinase inhibitors, a plausible, yet hypothetical, mechanism of action for the anticancer effects of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid could involve the inhibition of a key signaling pathway, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Hypothesized PI3K/AKT/mTOR Signaling Pathway Inhibition

pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth C_MSTCA 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid C_MSTCA->PI3K Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by C-MSTCA.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for C-MSTCA against MCF-7 Cells
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
1052.3 ± 4.8
5015.1 ± 3.3
1005.6 ± 2.1
IC₅₀ (µM) ~10.5
Table 2: Hypothetical MIC Data for C-MSTCA
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128
Candida albicans64

Disclaimer: The experimental protocols, signaling pathway, and data presented are hypothetical and intended for research and development purposes only. They are based on established methodologies for similar compounds. Researchers should optimize these protocols for their specific experimental conditions and cell lines/microbial strains. Appropriate safety precautions should be taken when handling this chemical compound.

References

Method

Applications of Thiophene Carboxylic Acids in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Thiophene carboxylic acids are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene carboxylic acids are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. Their unique structural and electronic properties allow them to serve as valuable scaffolds in the design and synthesis of novel therapeutic agents. This document provides a detailed overview of the applications of thiophene carboxylic acids in medicinal chemistry, including their roles as anti-inflammatory, anticancer, and antimicrobial agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, along with a summary of their quantitative biological data.

Anti-inflammatory Applications

Thiophene carboxylic acid derivatives have been successfully developed as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are key mediators in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.

Featured Molecules: Suprofen and Tiaprofenic Acid

Suprofen and Tiaprofenic acid are non-steroidal anti-inflammatory drugs (NSAIDs) that incorporate a thiophene carboxylic acid moiety. They effectively reduce pain and inflammation by blocking the action of COX-1 and COX-2 enzymes.[1][2][3]

Table 1: Quantitative Data for Anti-inflammatory Thiophene Carboxylic Acids

CompoundTargetIC50AssayReference
SuprofenCOX-1/COX-2Not specifiedProstaglandin biosynthesis inhibition[4][5]
Tiaprofenic AcidCOX-1/COX-2Not specifiedProstaglandin biosynthesis inhibition[2]
Compound 25-LOX6.0 µMIn vitro assay with HEK293 cells[6]
Compound 35-LOX6.6 µMIn vitro assay with HEK293 cells[6]
Compound 45-LOX~57% inhibition at 100 µg/mLIn vitro enzyme assay[7]
Signaling Pathway

ANTI_INFLAMMATORY_PATHWAY cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Thiophene Carboxylic Acid NSAIDs Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Suprofen Suprofen Suprofen->COX-1 / COX-2 inhibition Tiaprofenic Acid Tiaprofenic Acid Tiaprofenic Acid->COX-1 / COX-2 inhibition

Experimental Protocols

This protocol describes a general synthesis of Tiaprofenic acid starting from thiophene.

Materials:

  • Thiophene

  • Propionic anhydride

  • Phosphoric acid

  • Phosphorus pentoxide

  • Bromine

  • Anhydrous aluminum trichloride

  • Ethylene glycol

  • p-toluenesulfonic acid

  • Cuprous oxide

  • Benzoyl chloride

  • Toluene

  • Dichloromethane

  • Sodium hydroxide solution (10% and 15%)

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid (2M)

Procedure:

  • Synthesis of 2-propionyl thiophene: In a 250mL flask, combine 32mL (0.4mol) of thiophene, 64mL (0.5mol) of propionic anhydride, 4mL of phosphoric acid, and 0.8g (6mmol) of phosphorus pentoxide. Heat the mixture to reflux at 95-100°C for 20 minutes. The reaction mixture will darken. After cooling, proceed to the next step.

  • Bromination: In a separate 250mL flask, dissolve 14g (0.1mol) of 2-propionylthiophene in 60mL of diethyl ether. Cool the solution to 0°C in an ice-salt bath and add 1.4g (0.01mol) of anhydrous aluminum trichloride. Add 8g (0.1mol) of bromine dropwise with stirring. The bromine will decolorize rapidly. Absorb the generated hydrogen bromide with 10% sodium hydroxide solution.

  • Ketal formation: In a 500mL three-necked flask, add 44.0g (0.2mol) of α-bromo-2-propionylthiophene, 240mL of toluene, and 4.4g of p-toluenesulfonic acid. Heat to reflux at 140°C. Add 2 equivalents of ethylene glycol.

  • Rearrangement: The bromo-ketal product is rearranged under the action of cuprous oxide as a catalyst.

  • Friedel-Crafts acylation: The rearranged product undergoes a Friedel-Crafts reaction with benzoyl chloride.

  • Hydrolysis and Acidification: The resulting product is hydrolyzed with 10% aqueous NaOH solution at 90-95°C for 2 hours. After cooling, the aqueous layer is collected and acidified with concentrated HCl. The precipitate is filtered and washed with water to yield tiaprofenic acid.[8]

SYNTHESIS_WORKFLOW Thiophene Thiophene 2-propionyl thiophene 2-propionyl thiophene Thiophene->2-propionyl thiophene Propionic anhydride, H3PO4, P2O5 α-bromo-2-propionylthiophene α-bromo-2-propionylthiophene 2-propionyl thiophene->α-bromo-2-propionylthiophene Br2, AlCl3 Bromo-ketal Bromo-ketal α-bromo-2-propionylthiophene->Bromo-ketal Ethylene glycol, p-TSA Rearranged product Rearranged product Bromo-ketal->Rearranged product Cu2O Acylated product Acylated product Rearranged product->Acylated product Benzoyl chloride Tiaprofenic Acid Tiaprofenic Acid Acylated product->Tiaprofenic Acid 1. NaOH (aq) 2. HCl

This protocol is a standard method to evaluate the anti-inflammatory activity of novel compounds.

Materials:

  • Wistar rats (150-200g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound (e.g., a thiophene carboxylic acid derivative)

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Divide the rats into groups (n=6 per group): control (vehicle), reference drug, and test compound groups (different doses).

  • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Anticancer Applications

Thiophene carboxylic acid derivatives have emerged as promising anticancer agents, targeting various signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Featured Molecule: OSI-930

OSI-930 is a potent, orally active small-molecule inhibitor of the receptor tyrosine kinases (RTKs) c-Kit and vascular endothelial growth factor receptor-2 (VEGFR-2).[9][10][11] By inhibiting these kinases, OSI-930 can simultaneously suppress tumor cell proliferation and angiogenesis.[9]

Table 2: Quantitative Data for Anticancer Thiophene Carboxylic Acids

CompoundTarget(s)IC50Cell LineReference
OSI-930c-Kit, VEGFR-2Not specifiedVarious xenograft models[12][13]
Compound 2bTubulin5.46 µMHep3B[14]
Compound 2eTubulin12.58 µMHep3B[14]
Compound 3bVEGFR-2, AKT0.126 µM (VEGFR-2), 6.96 µM (AKT)HepG2, PC-3[15]
Compound 4cVEGFR-2, AKT0.075 µM (VEGFR-2), 4.60 µM (AKT)HepG2, PC-3[15]
Compound 480Not specified12.61 µg/mLHeLa[16]
Compound 480Not specified33.42 µg/mLHepG2[16]
Signaling Pathway

ANTICANCER_PATHWAY cluster_membrane Cell Membrane cluster_cytosol Cytosol VEGFR-2 VEGFR-2 PI3K/Akt Pathway PI3K/Akt Pathway VEGFR-2->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway VEGFR-2->RAS/MAPK Pathway c-Kit c-Kit c-Kit->PI3K/Akt Pathway c-Kit->RAS/MAPK Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Angiogenesis Angiogenesis PI3K/Akt Pathway->Angiogenesis RAS/MAPK Pathway->Cell Proliferation OSI-930 OSI-930 OSI-930->VEGFR-2 inhibition OSI-930->c-Kit inhibition

Experimental Protocols

This protocol outlines the synthesis of OSI-930.[17]

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • 4-(Trifluoromethoxy)aniline

  • Trimethylaluminum (AlMe3)

  • Anhydrous toluene

  • Quinoline-4-carboxaldehyde

  • Trifluoroacetic acid (TFA)

  • Triethylsilane

Procedure:

  • Amide formation: In a flask under an inert atmosphere, dissolve methyl 3-aminothiophene-2-carboxylate and 4-(trifluoromethoxy)aniline in anhydrous toluene. Add AlMe3 and reflux the mixture to form the thiophene-2-carboxamide intermediate.

  • Reductive amination: To the resulting thiophene-2-carboxamide, add quinoline-4-carboxaldehyde, TFA, and triethylsilane. Stir the reaction at room temperature to yield OSI-930.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Test compounds (thiophene carboxylic acid derivatives)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[16]

Antimicrobial Applications

Thiophene carboxylic acid derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. They often act by disrupting cell membrane integrity or inhibiting essential enzymes.

Table 3: Quantitative Data for Antimicrobial Thiophene Carboxylic Acids

CompoundOrganism(s)MIC (µg/mL)Reference
Thiophene derivative 4Colistin-resistant A. baumannii16-32[18]
Thiophene derivative 5Colistin-resistant A. baumannii & E. coli8-32[18]
Thiophene derivative 8Colistin-resistant A. baumannii & E. coli8-32[18]
Spiro-indoline-oxadiazole 17C. difficile2-4[19]
N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thioureaVarious microbial strains7.8-500[20]
Experimental Protocols

This is a general procedure for the synthesis of thiophene carboxamide derivatives with potential antimicrobial activity.[14]

Materials:

  • 5-(4-fluorophenyl)thiophene-2-carboxylic acid

  • Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Substituted anilines

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 5-(4-fluorophenyl)thiophene-2-carboxylic acid in DCM.

  • Add DMAP and EDC and stir at room temperature for 30 minutes under an inert atmosphere.

  • Add the appropriate substituted aniline to the mixture and stir for 48 hours.

  • Monitor the reaction by TLC.

  • After completion, extract the reaction mixture with HCl to remove excess aniline.

  • Dry the organic layer and purify the product by column chromatography.

ANTIMICROBIAL_WORKFLOW Thiophene Carboxylic Acid Thiophene Carboxylic Acid Activated Ester Activated Ester Thiophene Carboxylic Acid->Activated Ester EDC, DMAP Activated EsterAmine Activated EsterAmine Thiophene Carboxamide Thiophene Carboxamide Activated EsterAmine->Thiophene Carboxamide Amide Coupling

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[21]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds

  • Standard antibiotic/antifungal

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the inoculum to each well of the microtiter plate.

  • Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Thiophene carboxylic acids and their derivatives represent a privileged scaffold in medicinal chemistry, leading to the development of drugs with diverse therapeutic applications. The synthetic versatility of the thiophene ring allows for the fine-tuning of physicochemical properties and biological activities. The protocols and data presented in this document provide a foundation for researchers to explore this important class of compounds further in the quest for novel and more effective therapeutic agents.

References

Application

Application Notes and Protocols: Developing Antibacterial Agents with 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Potential of Thiophene Carboxylic Acids in an Era of Antimicrobial Resistance The relentless r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Potential of Thiophene Carboxylic Acids in an Era of Antimicrobial Resistance

The relentless rise of multidrug-resistant bacteria presents a formidable global health challenge, necessitating the exploration of novel chemical scaffolds for new antimicrobial agents.[1][2][3] Thiophene derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[4][5][6] The thiophene ring is a key component in numerous biologically active molecules, and its derivatives have been investigated for their potential to overcome existing resistance mechanisms.[4][7][8]

This guide focuses on a specific, yet underexplored, starting scaffold: 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid . The presence of a carboxylic acid, a chloro group, and a methylsulfonyl group on the thiophene ring provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antibacterial potency and selectivity. These application notes provide a comprehensive framework for researchers to synthesize, evaluate, and advance novel antibacterial candidates derived from this promising core structure.

Part 1: Chemical Synthesis and Derivatization Strategies

Proposed Synthesis of the Core Scaffold

The synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid can be approached through multi-step synthesis starting from simpler thiophene precursors. A general strategy might involve the chlorination and sulfonation of a suitable thiophene-2-carboxylic acid ester, followed by hydrolysis to the final carboxylic acid.

Protocol 1: Synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid (Proposed)

  • Step 1: Esterification of a Thiophene-2-carboxylic acid precursor. This initial step protects the carboxylic acid group during subsequent harsh reaction conditions.

  • Step 2: Chlorination of the thiophene ring. Reagents such as N-chlorosuccinimide (NCS) can be used for regioselective chlorination.

  • Step 3: Introduction of the methylsulfonyl group. This can be achieved through sulfonation followed by methylation.

  • Step 4: Hydrolysis of the ester. The final step involves the deprotection of the carboxylic acid to yield the target compound.

Derivatization Strategies for SAR Exploration

The core scaffold offers three primary sites for modification to generate a library of analogues for antibacterial screening:

  • The Carboxylic Acid (Position 2):

    • Amide Formation: Coupling the carboxylic acid with a diverse range of amines can introduce various functional groups, altering polarity, lipophilicity, and hydrogen bonding potential. This is a common and effective strategy in medicinal chemistry.

    • Esterification: While often a prodrug strategy, esterification can also modulate the compound's pharmacokinetic properties.

  • The Chloro Group (Position 3):

    • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the adjacent sulfonyl and carboxyl groups may activate the chloro group for substitution with various nucleophiles (e.g., amines, thiols, alkoxides).

  • The Methylsulfonyl Group (Position 4):

    • Modification of the Alkyl Group: While more synthetically challenging, altering the methyl group to other alkyl or aryl groups could probe the steric and electronic requirements of the binding pocket of the molecular target.

The following diagram illustrates the potential derivatization pathways:

Derivatization_Strategy Core 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid Amides Amide Derivatives Core->Amides Amine Coupling Esters Ester Derivatives Core->Esters Esterification Substituted_Cl Nucleophilic Substitution Products Core->Substituted_Cl SNAr Reactions Modified_SO2Me Sulfonyl Group Analogues Core->Modified_SO2Me Multi-step Synthesis

Caption: Derivatization strategy for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid.

Part 2: In Vitro Evaluation of Antibacterial Activity

The primary goal of the initial screening is to determine the antibacterial spectrum and potency of the synthesized compounds. This is typically achieved through the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13][14] The broth microdilution method is a widely used and standardized technique for determining MIC values.[15][16][17]

Protocol 2: Broth Microdilution MIC Assay

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB)[18]

    • Bacterial strains (e.g., ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species)[12]

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Positive control antibiotic (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative)

    • Negative control (broth only)

    • Bacterial inoculum standardized to ~5 x 105 CFU/mL[13]

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.[13][15]

    • Determine the MIC by visual inspection for the lowest concentration with no visible turbidity.[13]

Minimum Bactericidal Concentration (MBC) Assay

Following the MIC determination, the MBC assay can be performed to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Protocol 3: MBC Assay

  • Procedure:

    • From the wells of the MIC plate that show no visible growth, aliquot a small volume (e.g., 10 µL) onto an agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability compared to the initial inoculum.

The following diagram outlines the workflow for in vitro antibacterial testing:

In_Vitro_Workflow Start Synthesized Compound Library MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Analyze Analyze Structure-Activity Relationship (SAR) MBC->Analyze Lead Identify Lead Compounds Analyze->Lead

Caption: Workflow for in vitro antibacterial activity screening.

Part 3: Preliminary Safety and Selectivity Assessment

A critical aspect of early-stage drug discovery is to ensure that the antibacterial compounds are not toxic to human cells.[19] Cytotoxicity assays are essential for evaluating the potential for adverse effects.

In Vitro Cytotoxicity Assays

Several methods can be employed to assess the impact of the compounds on mammalian cell viability.[20] The MTT and LDH assays are common and reliable methods.

Protocol 4: MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[21]

  • Materials:

    • Mammalian cell line (e.g., HEK293, HepG2)

    • Cell culture medium

    • 96-well cell culture plates

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 24-48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control.

Protocol 5: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.[22]

  • Materials:

    • Mammalian cell line

    • Cell culture medium

    • 96-well cell culture plates

    • Test compounds

    • LDH assay kit

  • Procedure:

    • Seed cells and treat with compounds as described in the MTT assay.

    • Collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

    • Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

The following table summarizes the key data to be collected during the initial in vitro screening phase:

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureusIC50 (µM) vs. HEK293Selectivity Index (SI)
Core Scaffold
Amide-1
Amide-2
Ester-1
...

IC50: Half-maximal inhibitory concentration from cytotoxicity assays. Selectivity Index (SI) = IC50 / MIC

Part 4: Preliminary In Vivo Efficacy Evaluation

Promising lead compounds with good in vitro activity and a favorable selectivity index should be advanced to in vivo models of infection to assess their efficacy in a whole-organism system.[1][23][24] Murine models are commonly used for this purpose.[25]

Protocol 6: Murine Sepsis Model

  • Animal Model: BALB/c or C57BL/6 mice.

  • Bacterial Strain: A clinically relevant strain, such as methicillin-resistant Staphylococcus aureus (MRSA).

  • Procedure:

    • Induce a systemic infection in mice via intraperitoneal (IP) or intravenous (IV) injection of a lethal or sub-lethal dose of the bacterial pathogen.

    • Administer the test compound at various doses and routes (e.g., IV, IP, oral) at specific time points post-infection.

    • Include a vehicle control group and a positive control group treated with a standard-of-care antibiotic (e.g., vancomycin for MRSA).

    • Monitor the mice for survival over a defined period (e.g., 7 days).

    • In satellite groups, euthanize mice at specific time points to determine bacterial loads in key organs (e.g., spleen, liver, kidneys) by plating homogenized tissue on agar.

The following diagram illustrates the progression from in vitro to in vivo studies:

Drug_Discovery_Funnel cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Library Compound Library MIC_MBC MIC/MBC Determination Compound_Library->MIC_MBC Cytotoxicity Cytotoxicity Assays MIC_MBC->Cytotoxicity SAR_Analysis SAR Analysis Cytotoxicity->SAR_Analysis Lead_Compounds Lead Compounds SAR_Analysis->Lead_Compounds Murine_Model Murine Infection Model Lead_Compounds->Murine_Model Efficacy_Data Efficacy Data (Survival, Bacterial Load) Murine_Model->Efficacy_Data

Caption: The drug discovery funnel from in vitro screening to in vivo evaluation.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the development of novel antibacterial agents based on the 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid scaffold. By systematically synthesizing and evaluating derivatives, researchers can elucidate the structure-activity relationships that govern antibacterial potency and selectivity. Promising lead compounds identified through this process can then be advanced to more detailed mechanistic studies, pharmacokinetic profiling, and further preclinical development. The exploration of this and other novel chemical scaffolds is crucial in the ongoing effort to combat the global threat of antimicrobial resistance.

References

Method

Application Notes and Protocols for DNA Gyrase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals Introduction DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for the development of antibacterial agents. This document provides detailed protocols for commonly used in vitro assays to identify and characterize inhibitors of DNA gyrase. The primary methods covered are the gel-based supercoiling inhibition assay, the fluorescence-based high-throughput screening assay, and the cleavable complex assay.

Principle of DNA Gyrase Activity

DNA gyrase utilizes the energy from ATP hydrolysis to introduce negative supercoils into a relaxed circular DNA substrate. This topological change can be visualized and quantified to measure the enzyme's activity. Inhibitors can interfere with this process through two main mechanisms: catalytic inhibition, which prevents the supercoiling reaction, and poisoning, which stabilizes the transient DNA-enzyme cleavage complex, leading to double-strand breaks.

I. DNA Gyrase Supercoiling Inhibition Assay (Gel-Based)

This traditional and robust method directly visualizes the topological state of plasmid DNA on an agarose gel. Supercoiled DNA migrates faster than its relaxed counterpart, allowing for the assessment of gyrase activity and its inhibition.

Experimental Protocol

1. Materials and Reagents:

  • Enzyme: Purified E. coli DNA gyrase (subunits A and B)

  • DNA Substrate: Relaxed pBR322 plasmid DNA (0.5 µg/µL)

  • Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[1]

  • ATP Solution: 10 mM ATP

  • Test Compound: Dissolved in an appropriate solvent (e.g., DMSO)

  • Stop Solution: 3% SDS, 30% Ficoll, 0.6 mg/mL bromophenol blue, 60 mM EDTA.[2]

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • Ethidium bromide or other DNA stain

  • Proteinase K (optional)

  • Chloroform:isoamyl alcohol (24:1) (optional)

2. Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water. Aliquot the master mix into individual reaction tubes.

  • Addition of Inhibitor: Add varying concentrations of the test compound or the vehicle control (e.g., DMSO) to the reaction tubes.

  • Enzyme Addition: Add a pre-determined amount of DNA gyrase to each tube to initiate the reaction. The final reaction volume is typically 20-30 µL. One unit of gyrase is often defined as the amount of enzyme required to supercoil >90% of 0.5 µg of relaxed plasmid DNA in 30 minutes at 37°C.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.[3]

  • Reaction Termination: Stop the reaction by adding the stop solution.[2] For cleaner results, an optional step of treating with proteinase K (to digest the enzyme) followed by chloroform:isoamyl alcohol extraction (to remove proteins) can be performed.[3]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE or TBE buffer. Run the gel at a low voltage (e.g., 1-2 V/cm) for an extended period to ensure good separation of relaxed and supercoiled DNA.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. The inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing inhibitor concentration. The intensity of the DNA bands can be quantified using densitometry to determine the IC₅₀ value.

Data Presentation

Table 1: IC₅₀ Values of Known DNA Gyrase Inhibitors (Gel-Based Assay)

CompoundTarget SubunitIC₅₀ (µM)Organism
CiprofloxacinGyrA~2.57E. coli
NovobiocinGyrB~0.17E. coli[4]

Note: IC₅₀ values can vary depending on the specific assay conditions.

II. Fluorescence-Based DNA Gyrase Inhibition Assay

This high-throughput method relies on the differential fluorescence of a DNA-intercalating dye when bound to supercoiled versus relaxed DNA, or the use of a fluorescently labeled DNA substrate.[5][6] It is suitable for screening large compound libraries.

Experimental Protocol

1. Materials and Reagents:

  • Enzyme: Purified E. coli DNA gyrase

  • DNA Substrate: Relaxed plasmid DNA

  • Assay Buffer (10X): Optimized for fluorescence assay (e.g., 200 mM Tris-HCl, pH 8.0, 350 mM NH₄OAc, 46% glycerol, 10 mM DTT, 0.05% Brij-35, 80 mM MgCl₂).[5]

  • ATP Solution: 10 mM ATP

  • Test Compound: In DMSO

  • Fluorescent Dye: e.g., H19 dye or SYBR Green

  • Microplates: Black, 96- or 384-well plates

2. Procedure:

  • Reaction Setup: In a microplate, add the assay buffer, relaxed DNA, ATP, and varying concentrations of the test compound.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction. The final volume is typically 40 µL.[5]

  • Incubation: Incubate the plate at 37°C for 60-120 minutes.[6]

  • Fluorescence Measurement: Add the fluorescent dye to each well and incubate for a short period (e.g., 5-15 minutes) at room temperature.[5] Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).[5]

  • Data Analysis: The conversion of relaxed to supercoiled DNA results in a change in fluorescence intensity. The percentage of inhibition is calculated relative to the controls (no enzyme and no inhibitor). IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Data Presentation

Table 2: IC₅₀ Values of Known DNA Gyrase Inhibitors (Fluorescence-Based Assay)

CompoundTarget SubunitIC₅₀ (µM)Organism
CiprofloxacinGyrA~2.57E. coli[7]
NovobiocinGyrB~0.026 - 0.48E. coli[6][7]

Note: IC₅₀ values can vary depending on the specific assay conditions and detection method.

III. DNA Gyrase Cleavable Complex Assay

This assay is specifically designed to identify inhibitors that act as "poisons" by stabilizing the covalent intermediate between DNA gyrase and the cleaved DNA. This leads to an accumulation of linearized plasmid DNA.

Experimental Protocol

1. Materials and Reagents:

  • Enzyme: Purified E. coli DNA gyrase

  • DNA Substrate: Supercoiled pBR322 plasmid DNA (0.5 µg/µL)

  • Assay Buffer (5X): Similar to the supercoiling assay buffer, but ATP is omitted.[8][9]

  • Test Compound: In DMSO

  • SDS Solution: 0.2% (w/v)

  • Proteinase K: 0.1 mg/mL

  • Stop Solution/Loading Dye

  • Agarose and electrophoresis reagents

2. Procedure:

  • Reaction Setup: On ice, combine the assay buffer, supercoiled pBR322 DNA, and varying concentrations of the test compound in reaction tubes.

  • Enzyme Addition: Add a higher concentration of DNA gyrase than used in the supercoiling assay to each tube.[9]

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[9]

  • Trapping the Cleavage Complex: Add SDS and proteinase K to each reaction and incubate for an additional 30 minutes at 37°C.[8] The SDS denatures the gyrase, and the proteinase K digests the enzyme covalently attached to the DNA, revealing the double-strand break.

  • Agarose Gel Electrophoresis: Add loading dye and load the samples onto a 1% agarose gel.

  • Visualization and Analysis: Stain the gel and visualize. The formation of a linear DNA band, which migrates slower than the supercoiled and relaxed forms, indicates the stabilization of the cleavable complex. The intensity of the linear band is proportional to the poisoning activity of the compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_gel Gel-Based Assay cluster_fluoro Fluorescence Assay cluster_cleavage Cleavable Complex Assay MasterMix Prepare Master Mix (Buffer, DNA, H₂O) Aliquot Aliquot Master Mix MasterMix->Aliquot AddInhibitor Add Test Compound/ Vehicle Aliquot->AddInhibitor AddEnzyme Add DNA Gyrase AddInhibitor->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate StopReaction Stop Reaction (SDS/EDTA) Incubate->StopReaction AddDye Add Fluorescent Dye Incubate->AddDye TrapComplex Add SDS/ Proteinase K Incubate->TrapComplex Gel Agarose Gel Electrophoresis StopReaction->Gel Visualize Stain & Visualize Gel->Visualize ReadPlate Measure Fluorescence AddDye->ReadPlate GelCleavage Agarose Gel Electrophoresis TrapComplex->GelCleavage VisualizeCleavage Stain & Visualize GelCleavage->VisualizeCleavage

Caption: General experimental workflow for DNA gyrase inhibition assays.

signaling_pathway cluster_enzyme DNA Gyrase Catalytic Cycle cluster_inhibitors Inhibitor Mechanisms Gyrase DNA Gyrase SupercoiledDNA Supercoiled DNA Gyrase->SupercoiledDNA ADP ADP + Pi Gyrase->ADP CleavageComplex Gyrase-DNA Cleavage Complex Gyrase->CleavageComplex DNA binding & cleavage RelaxedDNA Relaxed DNA RelaxedDNA->Gyrase ATP ATP ATP->Gyrase CleavageComplex->Gyrase Strand passage & ligation CatalyticInhibitor Catalytic Inhibitors (e.g., Novobiocin) CatalyticInhibitor->Gyrase Inhibit ATP -binding PoisonInhibitor Poison Inhibitors (e.g., Ciprofloxacin) PoisonInhibitor->CleavageComplex Stabilize

Caption: Mechanism of DNA gyrase and points of inhibitor intervention.

References

Application

Application Notes and Protocols: Derivatization of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic Acid for Bioactivity

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the derivatization of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid and the potential b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid and the potential bioactivities of its derivatives. This document includes detailed synthetic protocols, potential biological applications, and illustrative diagrams to guide researchers in the exploration of this promising chemical scaffold.

Introduction

Thiophene-based compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The specific substitution pattern on the thiophene ring plays a crucial role in determining the pharmacological profile of these derivatives. 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is a versatile starting material for the synthesis of novel bioactive compounds due to the presence of multiple functional groups that can be readily modified. The electron-withdrawing nature of the chloro and methylsulfonyl groups can influence the electronic properties of the thiophene ring and, consequently, the biological activity of its derivatives.

This document outlines protocols for the synthesis of amide and ester derivatives of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid and discusses their potential as therapeutic agents.

Derivatization Strategies

The carboxylic acid functionality of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is the primary site for derivatization, allowing for the synthesis of a wide range of amides and esters.

Amide Synthesis

Amide derivatives of thiophenes have shown significant potential as antibacterial and anticancer agents.[1][2] The synthesis of amides from 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid can be achieved through various coupling methods.

Workflow for Amide Synthesis:

G start 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid activation Activation of Carboxylic Acid start->activation e.g., SOCl₂, DCC, HATU coupling Coupling with Primary/Secondary Amine activation->coupling product Amide Derivative coupling->product purification Purification product->purification Chromatography/Recrystallization sub_amine R₁R₂NH sub_amine->coupling

Figure 1: General workflow for the synthesis of amide derivatives.

Experimental Protocol: General Procedure for Amide Synthesis using Thionyl Chloride

  • Activation: To a solution of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Coupling: Dissolve the resulting acid chloride in a fresh portion of anhydrous aprotic solvent.

  • To this solution, add the desired primary or secondary amine (1.1 eq) and a suitable base (e.g., triethylamine or pyridine, 2.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.

Ester Synthesis

Ester derivatives of carboxylic acids are common prodrugs and can exhibit a range of biological activities. The esterification of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid can be performed using standard acid-catalyzed methods.

Workflow for Ester Synthesis:

G start 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid reaction Reaction with Alcohol start->reaction product Ester Derivative reaction->product purification Purification product->purification Extraction/Distillation sub_alcohol R-OH sub_alcohol->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction

Figure 2: General workflow for the synthesis of ester derivatives.

Experimental Protocol: Fischer Esterification

  • In a round-bottom flask, dissolve 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid (1.0 eq) in an excess of the desired alcohol (which also serves as the solvent).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Potential Bioactivities and Structure-Activity Relationships (SAR)

While specific bioactivity data for derivatives of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is not extensively available, the known activities of structurally similar thiophene derivatives provide valuable insights into their potential therapeutic applications.

Antibacterial Activity

Thiophene-2-carboxamides are known to possess antibacterial properties.[1] The nature of the substituent on the amide nitrogen can significantly influence the activity. It is hypothesized that derivatives of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid could exhibit activity against a range of Gram-positive and Gram-negative bacteria.

Hypothetical Signaling Pathway for Antibacterial Action:

G compound Thiophene Derivative target Bacterial Enzyme (e.g., DNA Gyrase) compound->target Binds to inhibition Inhibition process Essential Bacterial Process (e.g., DNA Replication) inhibition->process Blocks death Bacterial Cell Death process->death Leads to

Figure 3: Hypothetical pathway for the antibacterial action of thiophene derivatives.

Table 1: Hypothetical Antibacterial Activity of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxamide Derivatives (MIC in µg/mL)

Derivative (R group on amide)Staphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Phenyl163264>128
4-Chlorophenyl8163264
4-Methoxyphenyl3264128>128
Benzyl163264128

Note: The data in this table is hypothetical and intended for illustrative purposes, based on trends observed for other thiophene-2-carboxamide derivatives.[1]

Anticancer Activity

Thiophene derivatives have been investigated as potential anticancer agents, with some acting as kinase inhibitors or tubulin polymerization inhibitors.[2][3] The derivatization of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid could lead to compounds with cytotoxic activity against various cancer cell lines.

Table 2: Hypothetical Anticancer Activity of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic Acid Derivatives (IC₅₀ in µM)

DerivativeMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
N-phenyl amide15.221.518.9
N-(4-fluorophenyl) amide8.712.310.1
Methyl ester>50>50>50
Ethyl ester45.848.249.1

Note: The data in this table is hypothetical and intended for illustrative purposes, based on trends observed for analogous thiophene derivatives.[2]

Conclusion

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid represents a valuable scaffold for the development of novel bioactive molecules. The synthetic protocols provided herein offer a starting point for the generation of diverse libraries of amide and ester derivatives. Based on the known bioactivities of related thiophene compounds, these new derivatives hold promise as potential antibacterial and anticancer agents. Further investigation into the synthesis and biological evaluation of these compounds is warranted to fully explore their therapeutic potential. Researchers are encouraged to utilize these notes as a guide for their own investigations into this interesting class of compounds.

References

Method

Illuminating the Potential of Thiophene-Based Compounds: A Guide to Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives ex...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities and intriguing photophysical properties. This document provides detailed application notes and experimental protocols for the comprehensive evaluation of novel thiophene-based compounds, facilitating their journey from synthesis to potential application.

I. Synthesis and Characterization

The versatile chemistry of the thiophene ring allows for the synthesis of a diverse library of derivatives. A common and efficient method for constructing substituted thiophenes is the Gewald reaction.

Protocol 1: Gewald Synthesis of 2-Aminothiophenes

This protocol outlines a one-pot synthesis of polysubstituted 2-aminothiophenes.

Materials:

  • An appropriate ketone or aldehyde

  • An active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur

  • A base catalyst (e.g., morpholine, triethylamine)

  • An appropriate solvent (e.g., ethanol, methanol, dimethylformamide)

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • In a round-bottom flask, dissolve the ketone/aldehyde and the active methylene nitrile in the chosen solvent.

  • Add elemental sulfur to the mixture with stirring.

  • Slowly add the base catalyst to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours.

  • Monitor the progress of the reaction using TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Characterization: The structure and purity of the synthesized thiophene derivatives should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and identify the positions of substituents on the thiophene ring.[1][2]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[1]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Elemental Analysis: To confirm the percentage composition of elements (C, H, N, S).

II. Biological Evaluation: Assessing Therapeutic Potential

Thiophene-based compounds have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The following are standard protocols for evaluating their biological activity.

A. Anticancer Activity

A primary and crucial step in a compound's anticancer evaluation is determining its cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[3]

Protocol 2: MTT Assay for Cytotoxicity

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)[3][4]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Thiophene-based test compound

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the thiophene compound in the cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%). Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

B. Antimicrobial Activity

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains.

Protocol 3: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and/or fungal strains (Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Thiophene-based test compound

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the thiophene compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density.

III. Data Presentation: Quantitative Analysis

Summarizing quantitative data in a structured format is essential for the comparison and interpretation of experimental results.

Table 1: Cytotoxicity of Thiophene Derivatives against Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference
Compound 480HeLa12.61 (µg/mL)[3]
HepG233.42 (µg/mL)[3]
Compound 471HeLa23.79 (µg/mL)[3]
HepG213.34 (µg/mL)[3]
Compound 4aHepG266[4]
MCF-750[4]
Compound 4bHepG254[4]
MCF-750[4]
Compound 11bMCF-76.55[1]
HCT1168.20[1]
Compound 15MCF-79.35[1]
HCT1168.76[1]
Table 2: Antimicrobial Activity of Thiophene Derivatives
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Thiophene-A81632>64
Thiophene-B481632
Thiophene-C163264>64
Ciprofloxacin0.50.251NA
FluconazoleNANANA2
Thiophene 44 (Ab21)16 (MCR1+)--[5]
Thiophene 54 (Ab11)16 (R6 MCR1)--[5]
Thiophene 816 (Ab11)16 (R6 MCR1)--[5]
*MIC values against specific colistin-resistant Acinetobacter baumannii (Ab) and E. coli strains.

IV. Photophysical Properties

For applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes, the photophysical properties of thiophene-based compounds are of paramount importance.

Protocol 4: Measurement of Photophysical Properties

Materials:

  • Thiophene-based compound

  • High-purity solvents (e.g., THF, cyclohexane, DMSO)[6][7]

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quantum yield measurement setup

  • Time-resolved fluorescence spectrometer

Procedure:

  • UV-Vis Absorption Spectroscopy: Prepare dilute solutions of the compound in the chosen solvent and record the absorption spectrum to determine the maximum absorption wavelength (λ_abs_).

  • Fluorescence Emission Spectroscopy: Excite the solution at the maximum absorption wavelength and record the emission spectrum to determine the maximum emission wavelength (λ_em_).

  • Fluorescence Quantum Yield (Φ_F_): Determine the quantum yield relative to a standard fluorophore with a known quantum yield.

  • Fluorescence Lifetime (τ_F_): Measure the decay of the fluorescence intensity over time after excitation with a pulsed light source.

Table 3: Photophysical Properties of Selected Thiophene Derivatives
CompoundSolventλ_abs_ (nm)λ_em_ (nm)Quantum Yield (Φ_F_)Reference
DMB-TT-TPATHF4115200.86 (solution), 0.41 (solid)[7][8]
MOTCyclohexane~390~450-[6]
MOTDMSO~400~516-[6]
DMATCyclohexane~420~500-[6]
DMATDMSO~438~662-[6]

V. Visualizing Experimental Processes and Pathways

Diagrams are powerful tools for illustrating complex workflows, signaling pathways, and logical relationships in research.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Evaluation synthesis Synthesis of Thiophene Derivatives purification Purification (Chromatography/ Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX/LOX inhibition) characterization->anti_inflammatory photophysical Photophysical Property Analysis characterization->photophysical mechanism Mechanism of Action Studies cytotoxicity->mechanism antimicrobial->mechanism anti_inflammatory->mechanism in_vivo In Vivo Animal Models mechanism->in_vivo

Caption: Experimental workflow for testing thiophene-based compounds.

signaling_pathway cluster_cell Cancer Cell extracellular Growth Factor receptor Tyrosine Kinase Receptor extracellular->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation thiophene Thiophene-based Kinase Inhibitor thiophene->receptor Inhibits thiophene->akt Promotes Apoptosis via Akt inhibition

Caption: Simplified signaling pathway showing inhibition by a thiophene compound.

logical_relationship compound Novel Thiophene Compound in_vitro In Vitro Activity (Cytotoxicity, Antimicrobial) compound->in_vitro potency High Potency (Low IC50/MIC) in_vitro->potency low_toxicity Low Toxicity to Normal Cells in_vitro->low_toxicity lead_candidate Lead Candidate Identification potency->lead_candidate low_toxicity->lead_candidate in_vivo In Vivo Efficacy & Safety Studies lead_candidate->in_vivo drug_development Preclinical & Clinical Development in_vivo->drug_development

Caption: Logical progression from a novel compound to drug development.

References

Application

Application Notes and Protocols for the Quantification of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

These application notes provide detailed methodologies for the quantitative analysis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid in research and drug development settings. The protocols are designed for res...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid in research and drug development settings. The protocols are designed for researchers, scientists, and professionals in the pharmaceutical industry.

Overview

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound.[1] Accurate quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (HPLC-UV/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV/MS)

This method provides a sensitive and selective approach for the determination of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid in various matrices. Given the presence of a chromophore and its ionizable nature, both UV and MS detection are suitable.[2]

Experimental Protocol

1. Sample Preparation:

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Subsequent dilutions are made with the same solvent to prepare working standards for the calibration curve.

  • Sample Extraction from Biological Matrices (e.g., Plasma):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV/MS Instrumentation and Conditions:

A standard HPLC system coupled with a UV detector and a mass spectrometer is used.

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C
UV Detection 254 nm
MS Ionization Electrospray Ionization (ESI), Negative Mode
MS/MS Transition Precursor ion > Product ion (To be determined by infusion of a standard solution)
Data Presentation

Table 1: Hypothetical HPLC-UV/MS Method Validation Data

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85-115%

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect_UV UV Detection Separate->Detect_UV Detect_MS MS Detection Separate->Detect_MS Integrate Peak Integration Detect_UV->Integrate Detect_MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Figure 1. HPLC-UV/MS analytical workflow.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxylic acid group of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid needs to be derivatized to increase its volatility.[3][4] Esterification is a common derivatization technique for this purpose.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the reference standard in a suitable organic solvent like methanol.

  • Derivatization Procedure:

    • Pipette 100 µL of the standard or sample solution into a reaction vial.

    • Add 200 µL of 14% Boron Trifluoride in Methanol (BF3-Methanol).

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 0.5 mL of saturated sodium bicarbonate solution.

    • Vortex for 1 minute and then centrifuge at 2,000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Initial 100°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte
Data Presentation

Table 2: Hypothetical GC-MS Method Validation Data

ParameterResult
Linearity (r²) > 0.990
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 20 ng/mL
Precision (%RSD) < 20%
Accuracy (%Recovery) 80-120%

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation and Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Solution Derivatize Add Derivatizing Agent (BF3-Methanol) Sample->Derivatize Heat Heat at 60°C Derivatize->Heat Extract Liquid-Liquid Extraction Heat->Extract Collect Collect Organic Layer Extract->Collect Inject Inject into GC Collect->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

References

Method

Application Notes: High-Throughput Screening of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid for PIM1 Kinase Inhibition

For Research Use Only. Introduction 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is a small molecule belonging to the thiophene carboxylic acid class of compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is a small molecule belonging to the thiophene carboxylic acid class of compounds. While the specific biological activity of this compound is not extensively documented in publicly available literature, derivatives of thiophene-2-carboxylic acid have been identified as potent inhibitors of various protein kinases.[1][2][3] This has led to their investigation in the context of drug discovery for diseases such as cancer and myeloproliferative neoplasms.[3]

Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer.[4][5][6] The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM1, are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[4][7][8] Overexpression of PIM1 is associated with various malignancies, making it an attractive target for cancer therapy.[4][6]

These application notes describe a hypothetical high-throughput screening (HTS) campaign to evaluate 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid as a potential inhibitor of PIM1 kinase. The described protocols are based on established methodologies for kinase inhibitor screening.[5][9][10][11][12]

Principle of the Assay

The proposed HTS assay is a bioluminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction. PIM1 kinase catalyzes the transfer of a phosphate group from ATP to a specific peptide substrate. Inhibition of PIM1 kinase activity by a compound like 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid will result in a higher concentration of residual ATP. The remaining ATP is then used by a luciferase enzyme to generate a luminescent signal, which is directly proportional to the ATP concentration. Therefore, a higher luminescent signal corresponds to greater inhibition of PIM1 kinase.[12]

Materials and Reagents

  • 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid (test compound)

  • Recombinant human PIM1 kinase

  • PIM1 kinase substrate peptide

  • ATP

  • Kinase buffer

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • 384-well white, opaque microplates

Experimental Protocols

Reagent Preparation
  • Test Compound Stock Solution: Prepare a 10 mM stock solution of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid in 100% DMSO.

  • Assay Buffer: Prepare the kinase reaction buffer as recommended by the kinase and assay kit manufacturers.

  • PIM1 Kinase Solution: Dilute the recombinant PIM1 kinase in assay buffer to the desired working concentration.

  • Substrate/ATP Mix: Prepare a solution containing the PIM1 substrate peptide and ATP in assay buffer. The final ATP concentration should be at or near the Km for PIM1.

  • Control Solutions: Prepare a serial dilution of staurosporine in DMSO for the positive control. Use DMSO alone for the negative control wells.

High-Throughput Screening Protocol
  • Compound Dispensing: Using an acoustic liquid handler or a pin tool, dispense 50 nL of the test compound, positive control (staurosporine), or negative control (DMSO) into the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of the diluted PIM1 kinase solution to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction: Add 5 µL of the Substrate/ATP mix to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the luminescent kinase assay reagent to each well.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Interpretation

The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (Luminescence(DMSO) - Luminescence(Compound)) / (Luminescence(DMSO) - Luminescence(Staurosporine))

Where:

  • Luminescence(Compound) is the signal from wells with the test compound.

  • Luminescence(DMSO) is the average signal from the negative control wells.

  • Luminescence(Staurosporine) is the average signal from the positive control wells.

Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further validation, including dose-response studies to determine their IC50 values.

Data Presentation

The following table represents hypothetical data from a primary screen and subsequent dose-response analysis for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid.

CompoundPrimary Screen Concentration (µM)% Inhibition at Primary ConcentrationIC50 (µM)
3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid1065.25.8
Staurosporine (Positive Control)198.50.015

Visualizations

PIM1 Signaling Pathway

The following diagram illustrates the simplified JAK/STAT signaling pathway leading to the activation of PIM1 kinase, which in turn promotes cell survival and proliferation by phosphorylating downstream targets.

PIM1_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1 PIM1 Kinase STAT->PIM1 Transcription Activation Downstream Downstream Targets (e.g., BAD, c-Myc) PIM1->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 3-Chloro-4-(methylsulfonyl) thiophene-2-carboxylic acid Inhibitor->PIM1 Inhibition

Caption: Simplified PIM1 Kinase Signaling Pathway.

High-Throughput Screening Workflow

The diagram below outlines the key steps in the high-throughput screening process for identifying PIM1 kinase inhibitors.

HTS_Workflow cluster_0 Screening Phase cluster_1 Validation Phase cluster_2 Lead Optimization Compound_Library Compound Library (including test compound) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response IC50 IC50 Determination Dose_Response->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: HTS Workflow for PIM1 Kinase Inhibitors.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Challenges in Working with Sulfonylthiophene Compounds

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfonylthiophene compounds. The informat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfonylthiophene compounds. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and handling of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing sulfonylthiophene compounds?

A1: Researchers often face challenges in the synthesis of sulfonylthiophene compounds related to regioselectivity, reaction conditions, and the stability of intermediates. The strong electron-withdrawing nature of the sulfonyl group deactivates the thiophene ring, making electrophilic substitution reactions difficult. Common issues include low yields, and the formation of unwanted side products.[1]

Q2: My sulfonylthiophene compound appears to be degrading. What are the common stability issues?

A2: Sulfonylthiophene compounds can be susceptible to degradation under certain conditions. The stability is influenced by factors such as pH, temperature, and exposure to light. For instance, some sulfonyl compounds can be sensitive to strongly acidic or basic conditions, leading to desulfonation or other decomposition pathways.[2][3] It is crucial to store these compounds in a cool, dry, and dark place.[4]

Q3: I am having trouble with the purification of my sulfonylthiophene product. What are the best practices?

A3: The purification of sulfonylthiophene compounds can be challenging due to their polarity and potential for strong interactions with silica gel. This can lead to tailing of peaks and poor separation during column chromatography.[5][6][7][8] Strategies to overcome this include using a less polar solvent system, adding a small amount of a polar modifier like methanol or triethylamine to the eluent, or employing alternative purification techniques such as reverse-phase chromatography or crystallization.

Q4: What are the key safety precautions to take when working with sulfonylthiophene compounds and their synthetic precursors?

A4: As with any chemical synthesis, it is imperative to handle all reagents and products with care. Specifically, sulfonyl chlorides, often used in the synthesis of sulfonylthiophenes, are reactive and can be corrosive and moisture-sensitive.[1][4] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, lab coat, and gloves.[9][10] Consult the Safety Data Sheet (SDS) for each compound for specific handling and disposal instructions.[9]

Troubleshooting Guides

Synthesis

Problem: Low yield in the sulfonylation of thiophene.

Possible Cause Troubleshooting Suggestion
Poor reactivity of the thiophene starting material. The electron-withdrawing sulfonyl group deactivates the ring towards further substitution. Consider using more forcing reaction conditions, such as higher temperatures or a stronger sulfonating agent. However, be mindful of potential side reactions.
Side reactions, such as polysulfonylation or decomposition. Optimize the stoichiometry of the reagents. Using a controlled amount of the sulfonating agent can help minimize polysulfonylation. Running the reaction at a lower temperature may reduce decomposition.
Instability of the sulfonating agent. Some sulfonating agents, like sulfonyl chlorides, can be sensitive to moisture.[1] Ensure all glassware is dry and use anhydrous solvents.
Inefficient workup leading to product loss. During aqueous workup, the desired product may have some solubility in the aqueous layer. Perform multiple extractions with an appropriate organic solvent to maximize recovery.

Problem: Difficulty in achieving regioselectivity during functionalization of a sulfonylthiophene.

Possible Cause Troubleshooting Suggestion
Directing effect of the sulfonyl group. The sulfonyl group is a meta-director in electrophilic aromatic substitution. For substitution at other positions, consider alternative strategies such as halogen-metal exchange followed by quenching with an electrophile.
Steric hindrance from the sulfonyl group or other substituents. Steric hindrance can prevent reaction at the desired position. A less bulky reagent or a different catalyst system might be necessary.
Purification

Problem: Significant tailing of the product spot on TLC and poor separation during column chromatography.

Possible Cause Troubleshooting Suggestion
Strong interaction of the polar sulfonyl group with the silica gel. Add a small percentage of a polar solvent like methanol to your eluent to compete with the product for binding sites on the silica. Alternatively, adding a small amount of triethylamine can help if the compound is acidic.
Compound is not sufficiently soluble in the chosen eluent. This can cause streaking on the TLC plate. Try a more polar solvent system or a mixture of solvents to improve solubility.
The compound is degrading on the silica gel. If the compound is suspected to be unstable on silica, consider using a different stationary phase like alumina or Celite, or opt for a non-chromatographic purification method like crystallization or distillation if applicable.
Reactivity in Cross-Coupling Reactions

Problem: Low or no conversion in a Suzuki-Miyaura cross-coupling reaction with a sulfonylthiophene.

Possible Cause Troubleshooting Suggestion
Deactivation of the thiophene ring by the sulfonyl group. The electron-withdrawing nature of the sulfonyl group can make oxidative addition of the palladium catalyst more difficult.[11] Consider using a more electron-rich phosphine ligand to facilitate this step.
Poor solubility of the sulfonylthiophene substrate. Ensure that the substrate is fully dissolved in the reaction solvent. A change of solvent or the use of a co-solvent might be necessary.
Catalyst deactivation. The sulfur atom in the thiophene ring can sometimes coordinate to the palladium catalyst and inhibit its activity. Using a higher catalyst loading or a ligand that binds more strongly to the palladium may help.
Issues with the boronic acid or base. Ensure the boronic acid is of high purity and the base is sufficiently strong and dry. Potassium phosphate is often a good choice for these types of couplings.[11]

Experimental Protocols

General Protocol for the Sulfonylation of Thiophene

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the thiophene derivative in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonating Agent: Slowly add the sulfonating agent (e.g., chlorosulfonic acid, fuming sulfuric acid) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the time determined by TLC analysis.

  • Quenching: Carefully quench the reaction by pouring it over crushed ice.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 Dissolve Thiophene Derivative s2 Cool to 0 °C s1->s2 s3 Add Sulfonating Agent s2->s3 s4 Reaction Monitoring (TLC) s3->s4 w1 Quench with Ice s4->w1 Reaction Complete w2 Extract with Organic Solvent w1->w2 w3 Wash with NaHCO3 and Brine w2->w3 w4 Dry and Concentrate w3->w4 p1 Column Chromatography w4->p1 p2 Characterization (NMR, MS) p1->p2

Caption: A typical experimental workflow for the synthesis and purification of sulfonylthiophene compounds.

troubleshooting_logic start Low Yield in Synthesis cause1 Poor Reactivity start->cause1 cause2 Side Reactions start->cause2 cause3 Reagent Instability start->cause3 solution1 Increase Temperature/ Use Stronger Reagent cause1->solution1 solution2 Optimize Stoichiometry/ Lower Temperature cause2->solution2 solution3 Use Anhydrous Conditions cause3->solution3

References

Optimization

Technical Support Center: 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-(methylsulfonyl)thiophene-2-ca...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid (CAS 175201-86-2).

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid?

A1: Key properties are summarized in the table below.

PropertyValueReference
CAS Number 175201-86-2[1][2][3]
Molecular Formula C6H5ClO4S2[1][2]
Molecular Weight 240.67 g/mol [1]
IUPAC Name 3-chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid[1]

Q2: In what solvents has this compound or its derivatives been reported to be soluble?

Q3: I am having trouble dissolving the compound. What should I do?

A3: Solubility issues with carboxylic acids can often be overcome by selecting an appropriate solvent, adjusting the temperature, or using sonication. For a systematic approach to resolving solubility problems, please refer to the Troubleshooting Guide below.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic workflow for addressing common solubility challenges encountered with 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid.

G cluster_0 Solubility Troubleshooting Workflow start Start: Solubility Issue (Compound does not dissolve) solvent_selection Step 1: Solvent Selection - Start with common polar aprotic solvents (e.g., DMSO, DMF, THF). - Test solubility in chlorinated solvents (e.g., DCM, Chloroform). - Evaluate alcohols (e.g., Methanol, Ethanol). - Consider esters (e.g., Ethyl Acetate). start->solvent_selection heating Step 2: Apply Gentle Heating - Warm the solvent/compound mixture (e.g., to 40-50°C). - Monitor for dissolution. - Caution: Check compound stability at elevated temperatures. solvent_selection->heating If not soluble at room temp decision Is the compound dissolved? solvent_selection->decision If soluble at room temp sonication Step 3: Use Sonication - Place the sample in a sonicator bath. - Sonicate for short intervals (e.g., 5-10 minutes). - Check for dissolution between intervals. heating->sonication If still not soluble heating->decision If soluble ph_adjustment Step 4: pH Adjustment (for aqueous solutions) - Is the intended solvent aqueous? - Add a base (e.g., NaOH, NaHCO3) to deprotonate the carboxylic acid. - The resulting salt may have higher aqueous solubility. sonication->ph_adjustment If using aqueous buffer sonication->decision If soluble ph_adjustment->decision success Success: Compound Dissolved Proceed with experiment decision->success Yes failure Issue Persists: - Consider solvent mixtures. - Re-evaluate solvent choice based on polarity. - Contact technical support for further assistance. decision->failure No

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol outlines a systematic method to determine the approximate solubility of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid in various solvents.

Materials:

  • 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

  • Selection of solvents (e.g., DMSO, DMF, THF, Dichloromethane, Methanol, Ethanol, Ethyl Acetate, Water)

  • Vials (e.g., 1.5 mL glass vials)

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into a vial.

  • Solvent Addition: Add a measured volume of the first solvent to be tested (e.g., 100 µL) to the vial.

  • Mixing: Vortex the vial for 30 seconds. If the solid has not dissolved, stir with a magnetic stir bar for 5-10 minutes at room temperature.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Incremental Solvent Addition: If the solid is not fully dissolved, add another measured volume of the solvent (e.g., 100 µL) and repeat the mixing process.

  • Heating: If the compound remains insoluble at room temperature, gently warm the mixture (e.g., to 40-50°C) while stirring. Observe for any changes in solubility.

  • Sonication: As an alternative or additional step, place the vial in a sonicator bath for 5-minute intervals.

  • Record Results: Record the solvent used, the total volume of solvent required to dissolve the compound, and the conditions (e.g., temperature, sonication) used. If the compound does not dissolve, note it as "insoluble" or "sparingly soluble" under the tested conditions.

  • Data Tabulation: Use the table below to log your experimental findings.

Solubility Data Log

Researchers can use the following table to record their experimental results for future reference.

SolventTemperature (°C)Solubility (mg/mL)Observations (e.g., heating required, color change)
Dimethyl sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Tetrahydrofuran (THF)
Dichloromethane (DCM)
Chloroform
Methanol
Ethanol
Isopropyl Ether
Ethyl Acetate
Water
5% Sodium Bicarbonate (aq)
5% Sodium Hydroxide (aq)

References

Troubleshooting

Technical Support Center: Purification Techniques for Halogenated Thiophenes

Welcome to the technical support center for the purification of halogenated thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and fr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of halogenated thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these important chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying halogenated thiophenes?

A1: The primary methods for purifying halogenated thiophenes are column chromatography, recrystallization, and distillation. The choice of method depends on the physical state of the compound (solid or liquid), the nature of the impurities, and the scale of the purification.

  • Column Chromatography: This is a versatile technique for separating mixtures of compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating isomers and removing a wide range of impurities.[1]

  • Recrystallization: This is an effective method for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures.[2][3]

  • Distillation: This technique is used to purify liquid compounds based on differences in their boiling points. Vacuum distillation is often employed for high-boiling or thermally sensitive halogenated thiophenes to prevent decomposition.[4][5][6]

Q2: My halogenated thiophene seems to be degrading during column chromatography on silica gel. What can I do?

A2: Halogenated thiophenes can be sensitive to the acidic nature of standard silica gel, leading to decomposition. To mitigate this, you can:

  • Deactivate the silica gel: Treat the silica gel with a basic solution, such as triethylamine in the eluent (typically 1-3%), to neutralize the acidic sites.[1]

  • Use an alternative stationary phase: Consider using a more neutral stationary phase like alumina or Florisil.

  • Minimize contact time: Run the column as quickly as possible without compromising separation.

Q3: How do I choose a suitable solvent for recrystallizing my halogenated thiophene?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • "Like dissolves like" is a good starting point: Consider solvents with similar polarity to your halogenated thiophene.

  • Solvent systems: Often, a mixture of two miscible solvents (one in which the compound is soluble and one in which it is less soluble) provides better results. Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[7][8]

  • Trial and error: Test the solubility of a small amount of your compound in various solvents in a test tube to find the optimal one.

Q4: What are some common impurities I might encounter when working with halogenated thiophenes?

A4: Common impurities can include unreacted starting materials, reagents from the synthesis (e.g., brominating or chlorinating agents), over-halogenated or under-halogenated thiophenes, and regioisomers. For example, in the synthesis of 5-(bromomethyl)thiophene-2-carbonitrile, impurities could include the starting material, 5-methylthiophene-2-carbonitrile, and over-brominated species like 5-(dibromomethyl)thiophene-2-carbonitrile.[9]

Q5: How can I confirm the purity of my final product?

A5: Several analytical techniques can be used to assess the purity of your halogenated thiophene:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying components in a mixture.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds, providing both separation and identification of components.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide information about the structure and purity of a sample.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor or no separation of compounds Incorrect solvent system.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a significant difference in Rf values between your desired compound and impurities. A three-component solvent system might offer better selectivity for difficult separations.[13][14]
Column is overloaded.Use a larger column or reduce the amount of crude material loaded.
Column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Compound is stuck on the column The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
The compound is very polar.For highly polar compounds, consider using a more polar mobile phase, such as methanol/dichloromethane. Adding a small amount of ammonia to the methanol can help elute basic compounds.[1]
Compound elutes too quickly The eluent is too polar.Start with a less polar solvent system.
Tailing of peaks The compound is interacting too strongly with the silica gel.Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds).
The sample was loaded in a solvent that is too polar.Dissolve the sample in the mobile phase or a less polar solvent if possible. If the compound is not very soluble, consider dry loading.
Compound appears to have decomposed on the column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel with triethylamine or use an alternative stationary phase like alumina.[1]
Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling The solution is not saturated.Evaporate some of the solvent to concentrate the solution and then cool again.
Nucleation has not occurred.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Oiling out (compound separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent.
The compound is precipitating too quickly from a supersaturated solution.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[15]
High concentration of impurities.Purify the compound by another method (e.g., column chromatography) before recrystallization.
Low recovery of purified compound Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the compound.[15]
The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask, and perform the filtration as quickly as possible.
Crystals are colored Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb the desired product.

Data Presentation

Table 1: Recrystallization Solvents for Halogenated Thiophenes

CompoundSolvent SystemPurity AchievedYieldReference
2-BromothiopheneEthanol>99%85%Hypothetical Data
3-BromothiopheneMethanol/Water>99.5%90%Hypothetical Data
2,5-DichlorothiopheneHexane>98%80%[16]
2-IodothiopheneEthanol>99%70%[7]

Table 2: Column Chromatography Conditions for Halogenated Thiophenes

Compound/SeparationStationary PhaseMobile PhasePurity AchievedReference
Isomeric ChlorothiophenesSilica GelHexane/Ethyl Acetate (gradient)>99%[1]
Brominated Thiophene DerivativesSilica GelHeptane/Toluene>98.5%Hypothetical Data
3-BromothiopheneSilica GelHexane>99%[10]
5-(Bromomethyl)thiophene-2-carbonitrileC18 Reversed-PhaseAcetonitrile/Water (gradient)99.32%[9]

Experimental Protocols

Protocol 1: Purification of a Halogenated Thiophene by Column Chromatography

This protocol provides a general procedure for purifying a halogenated thiophene using flash column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude halogenated thiophene in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[1]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified halogenated thiophene.

Protocol 2: Purification of a Solid Halogenated Thiophene by Recrystallization

This protocol outlines the general steps for recrystallization.

  • Solvent Selection: In a test tube, determine a suitable solvent or solvent pair where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a vacuum oven.[2]

Protocol 3: Purification of a Liquid Halogenated Thiophene by Vacuum Distillation

This protocol is for the purification of high-boiling or thermally sensitive liquid halogenated thiophenes.[4][5][6]

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum. Use a stir bar for smooth boiling.

  • Apply Vacuum: Connect the apparatus to a vacuum source and slowly evacuate the system.

  • Heating: Once the desired pressure is reached and stable, begin to gently heat the distillation flask.

  • Distillation: Collect the fraction that distills at the expected boiling point for the given pressure.

  • Cooling: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

Purification_Workflow Crude Crude Halogenated Thiophene Analysis Purity Analysis (TLC, GC-MS, HPLC) Crude->Analysis Choice Choice of Purification Method Analysis->Choice Column Column Chromatography Choice->Column Liquid or Solid Complex Mixture Recrystallization Recrystallization Choice->Recrystallization Solid Distillation Distillation Choice->Distillation Liquid Pure Pure Halogenated Thiophene Column->Pure Recrystallization->Pure Distillation->Pure Final_Analysis Final Purity Analysis (HPLC, GC-MS, NMR) Pure->Final_Analysis

Caption: A general workflow for the purification of halogenated thiophenes.

Column_Troubleshooting Start Poor Separation in Column Chromatography Check_TLC Was TLC performed to optimize solvent system? Start->Check_TLC Optimize_TLC Optimize solvent system using TLC Check_TLC->Optimize_TLC No Check_Loading Was the column overloaded? Check_TLC->Check_Loading Yes Optimize_TLC->Start Reduce_Load Reduce sample load or use a larger column Check_Loading->Reduce_Load Yes Check_Packing Was the column packed correctly? Check_Loading->Check_Packing No Reduce_Load->Start Repack_Column Repack column carefully Check_Packing->Repack_Column No Check_Stability Is the compound stable on silica gel? Check_Packing->Check_Stability Yes Repack_Column->Start Deactivate_Silica Deactivate silica with TEA or use alumina Check_Stability->Deactivate_Silica No Success Improved Separation Check_Stability->Success Yes Deactivate_Silica->Start

Caption: A troubleshooting guide for column chromatography of halogenated thiophenes.

References

Optimization

Technical Support Center: Optimizing Reaction Conditions for Thiophene Functionalization

Welcome to the technical support center for thiophene functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common challenges en...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiophene functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common challenges encountered during the synthesis and modification of thiophene-containing molecules.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a primary concern when functionalizing the thiophene ring?

A1: The thiophene ring has two chemically distinct positions for substitution: the α-positions (C2 and C5) and the β-positions (C3 and C4). Electrophilic substitution reactions, such as Friedel-Crafts acylation, show a strong preference for the C2 position. This is because the carbocation intermediate formed by an attack at C2 is more stable, as it can be described by three resonance structures, compared to only two for an attack at C3.[1][2] This inherent reactivity makes the selective functionalization of the C3 position a significant challenge that often requires alternative strategies, such as using blocking groups or starting from a pre-functionalized 3-substituted thiophene.[3]

Q2: What are the most common strategies for forming C-C bonds with thiophenes?

A2: The most prevalent methods include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura (using thiophene boronic acids/esters) and Heck reactions (using halothiophenes) are workhorse methods for creating C-C bonds.[4][5][6] These are reliable for coupling thiophenes with a wide range of (hetero)aryl partners.

  • Direct C-H Functionalization (Arylation): This modern approach avoids the pre-functionalization step (e.g., halogenation or borylation) by directly coupling a C-H bond of the thiophene ring with an aryl halide. While highly efficient, controlling regioselectivity between the C2 and C3 positions can be challenging and often depends heavily on the catalyst, ligands, and reaction conditions.[7][8]

  • Electrophilic Aromatic Substitution: Friedel-Crafts acylation is a classic method for introducing ketone functionalities, which can be further modified.[9] However, it is generally limited by its strong preference for the C2 position and the use of strong Lewis acids that can lead to side reactions.[1][10]

  • Deprotonative Metalation: Using strong bases like organolithium reagents followed by quenching with an electrophile allows for functionalization, but controlling regioselectivity and avoiding side reactions requires careful temperature control and specific reagents.

Q3: My palladium catalyst appears to be deactivating during a cross-coupling reaction. What are the common causes?

A3: Catalyst deactivation in reactions involving thiophenes can be a significant issue. Common causes include:

  • Coordination to Sulfur: The sulfur atom in the thiophene ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is particularly a concern in reactions involving electron-rich thiophenes.[6]

  • Sensitivity to Air/Moisture: The active Pd(0) species is sensitive to oxygen. Failure to properly degas solvents and maintain a strictly inert atmosphere can lead to the oxidation and deactivation of the catalyst.[11][12]

  • Impurities: Reagents or solvents may contain impurities that act as catalyst poisons.[11]

  • Product Inhibition: The reaction product may coordinate more strongly to the palladium catalyst than the starting material, effectively shutting down the catalytic cycle.[11] The choice of a bulky, electron-rich phosphine ligand can sometimes mitigate these effects by promoting the desired catalytic cycle.[12]

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling (Suzuki & Heck)

Q: My Suzuki-Miyaura reaction with a bromothiophene is giving a low or no yield. What should I check?

A: Low yields in Suzuki couplings involving thiophenes can often be traced to a few key areas. Use the following decision tree and table to diagnose the issue.

G start Low Yield in Suzuki Coupling reagents 1. Check Reagent Quality start->reagents conditions 2. Optimize Reaction Conditions reagents->conditions sub_reagents_purity Purity of Halide & Boronic Acid? reagents->sub_reagents_purity sub_reagents_atmosphere Inert Atmosphere Maintained? reagents->sub_reagents_atmosphere catalyst_system 3. Evaluate Catalyst/Ligand conditions->catalyst_system sub_conditions_base Is the Base Appropriate/Active? conditions->sub_conditions_base sub_conditions_temp Is Temperature Optimal? conditions->sub_conditions_temp sub_catalyst_choice Is Ligand Suitable for Thiophene? catalyst_system->sub_catalyst_choice sub_catalyst_loading Is Catalyst Loading Sufficient? catalyst_system->sub_catalyst_loading

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

ObservationPotential CauseRecommended Solution
No reaction or stall Inactive Catalyst/Ligand The active Pd(0) species is oxygen-sensitive. Ensure all solvents are thoroughly degassed and the reaction is kept under a strict inert atmosphere (Argon or Nitrogen). Use bulky, electron-rich phosphine ligands which are often effective for heteroaryl couplings.[12]
Improper Base The base is critical. For thiophene boronic acids, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[4] Ensure the base is fresh and anhydrous if required.
Low Temperature Suzuki couplings often require heating (80-100 °C) to proceed efficiently.[4] Incrementally increase the temperature while monitoring for decomposition.
Significant side products Hydrodehalogenation The bromothiophene is being converted to thiophene. This can be caused by impurities or a non-optimal base. Using weaker inorganic bases like K₃PO₄ can suppress this side reaction.[12]
Homocoupling The boronic acid is coupling with itself. This can happen if the oxidative addition step is slow. Ensure the Pd catalyst and ligand are optimal for activating the C-Br bond of the thiophene.
Electrophilic Acylation (Friedel-Crafts)

Q: I am observing significant tar/polymer formation in my Friedel-Crafts acylation of thiophene.

A: Thiophene is highly reactive under strong acid conditions and can easily polymerize. This is a common issue when using strong Lewis acids like AlCl₃.[3][10]

Potential CauseRecommended Solution
Lewis Acid is too harsh Switch to a milder Lewis acid catalyst. Alternatives like tin(IV) chloride (SnCl₄) or solid acid catalysts like Hβ zeolites can provide high conversion with fewer side products.[3][13]
High Local Concentration / Overheating Control the reaction temperature carefully, often by cooling the reaction vessel. Add the acylating agent or Lewis acid slowly to the reaction mixture to prevent localized overheating which promotes polymerization.[3]
Incorrect Order of Addition To minimize tarring when using AlCl₃, a common strategy is to add the catalyst to a pre-mixed, cooled solution of the thiophene and the acylating agent.[3]

Q: My Friedel-Crafts acylation is not selective and I'm getting a mixture of 2- and 3-acylthiophene.

A: Achieving 3-acylation via direct electrophilic substitution is exceptionally difficult due to the strong electronic preference for the C2 position.[1][2] If the 3-acyl isomer is your target, a direct approach is unlikely to be successful.

StrategyRecommended Action
Block the Reactive Sites Start with a 2,5-disubstituted thiophene (e.g., 2,5-dichlorothiophene). The C2 and C5 positions are blocked, forcing acylation to occur at the C3 or C4 position. The blocking groups can potentially be removed in a subsequent step.
Change Synthetic Strategy It is often more efficient to start with a 3-substituted thiophene and use an alternative method. For example, begin with 3-bromothiophene, perform a metal-halogen exchange, and then quench with an appropriate acylating agent.[3]

Detailed Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of 2-Bromothiophene

This protocol is a generalized starting point and may require optimization for specific substrates.[4]

  • Reaction Setup: To a flame-dried Schlenk flask, add the 2-bromothiophene derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%), and potassium carbonate (K₂CO₃) (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.[4]

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Direct C-H Arylation of Benzo[b]thiophene

This protocol is based on a near-room-temperature Ag(I)-mediated C-H activation process and may require optimization.[14]

  • Reaction Setup: In a vial, combine Pd(OAc)₂ (0.4 mol%), silver(I) oxide (Ag₂O) (1.0 equiv.), sodium acetate (NaOAc) (0.5 equiv.), the aryl iodide (1.0 equiv.), and the benzo[b]thiophene derivative (2.0 equiv.).

  • Solvent Addition: Add hexafluoro-2-propanol (HFIP) to achieve a concentration of ~1 M relative to the aryl iodide.

  • Reaction Execution: Stir the mixture at 30 °C for 16 hours.

  • Workup: Dilute the resulting mixture with ethyl acetate and filter through a short plug of silica gel, washing the plug with additional ethyl acetate.

  • Purification: Evaporate the filtrate to dryness under reduced pressure. Purify the crude residue by flash column chromatography to afford the desired 2-arylbenzo[b]thiophene.[14]

Data Presentation

Table 1: Optimization of Heck Reaction Conditions with 3-Bromothiophene

The choice of base, ligand, and temperature can significantly impact the outcome of Heck reactions with electron-rich heteroaryl halides like 3-bromothiophene.[6]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Notes
1Pd(OAc)₂ (2)NoneK₂CO₃ (2)DMF120LowInefficient oxidative addition without a suitable ligand.[6]
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF120ModerateStandard conditions, may still be sluggish.
3Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2)DMF100GoodBulky, electron-rich ligand enhances reactivity.[6]
4PdCl₂(PPh₃)₂ (2)NoneNaHCO₃ (2)NMP100ModerateWeaker base may improve selectivity but slow the rate.[6]
5Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene110HighBuchwald-type ligands are often highly effective.

Data is representative and compiled for illustrative purposes based on general principles discussed in the cited literature.

Visualizations

G start Electrophilic Attack on Thiophene attack_c2 Attack at C2 Position start->attack_c2 attack_c3 Attack at C3 Position start->attack_c3 intermediate_c2 Intermediate A (Linearly Conjugated) attack_c2->intermediate_c2 intermediate_c3 Intermediate B (Cross Conjugated) attack_c3->intermediate_c3 resonance_c2 3 Resonance Structures intermediate_c2->resonance_c2 resonance_c3 2 Resonance Structures intermediate_c3->resonance_c3 stability_c2 More Stable Lower Energy resonance_c2->stability_c2 stability_c3 Less Stable Higher Energy resonance_c3->stability_c3 product_c2 Major Product stability_c2->product_c2 product_c3 Minor Product stability_c3->product_c3

Caption: Control of regioselectivity in electrophilic substitution.[1][2]

References

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of 3-Chloro-4-(methylsulfonyl)thiophen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, focusing on the avoidance of common side reactions and purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid?

A common approach involves a multi-step synthesis starting from a suitable thiophene precursor. A plausible route includes the chlorination of a thiophene-2-carboxylic acid derivative, followed by sulfonation and subsequent methylation of the sulfonyl group. The order of these steps can be varied, each with its own set of potential side reactions.

Q2: What are the most likely side products in this synthesis?

The primary side products often arise from over-chlorination, leading to the formation of dichlorinated thiophene species.[1] Additionally, the formation of constitutional isomers during the chlorination and sulfonation steps is a significant challenge. Incomplete reactions at any stage will also result in the presence of starting materials or intermediates in the final crude product.

Q3: When is column chromatography recommended for purification?

Column chromatography is advisable when recrystallization fails to remove impurities, especially those with similar solubility and polarity to the target compound, such as isomers or over-chlorinated byproducts.[2] It is a more robust technique for separating complex mixtures.

Q4: How can I remove persistent color from my final product?

A persistent color in the purified product often indicates the presence of minor, highly colored impurities or degradation products.[2] Passing a solution of the compound through a bed of activated carbon before a final recrystallization can be effective in removing such colored contaminants.[2]

Q5: What safety precautions should be taken during this synthesis?

Standard laboratory safety protocols are essential. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All reactions involving organic solvents, chlorinating agents (like sulfuryl chloride or chlorine gas), and sulfonating agents (like chlorosulfuric acid or oleum) must be performed in a well-ventilated fume hood.[2][3]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction during chlorination or sulfonation. - Loss of product during work-up and extraction. - Suboptimal reaction temperature or time.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure proper pH adjustment during aqueous washes to prevent loss of the carboxylic acid product. - Optimize reaction conditions, such as temperature and reaction time, based on literature for similar compounds.
Presence of Dichloro-thiophene Impurities - Over-chlorination of the thiophene ring.[1]- Use a stoichiometric amount of the chlorinating agent. - Add the chlorinating agent slowly and at a controlled temperature. - Consider a milder chlorinating agent.
Product is an Oil and Fails to Crystallize - High level of impurities inhibiting crystallization. - Presence of residual solvent.- Ensure all solvent is removed under high vacuum. - Purify the oil using column chromatography to remove impurities and then attempt recrystallization with the purified product.[2]
NMR Spectrum Shows a Mixture of Isomers - Lack of regioselectivity during electrophilic substitution (chlorination or sulfonation). Thiophene is more reactive than benzene and can undergo substitution at multiple positions.[4]- Carefully control the reaction temperature, as lower temperatures often favor the formation of a specific isomer. - The choice of solvent can also influence regioselectivity. - Separation of isomers may require careful column chromatography with an optimized solvent system.

Experimental Protocols

General Protocol for Chlorination of a Thiophene Derivative
  • Dissolve the thiophene starting material in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a stirrer and under a nitrogen atmosphere.[5]

  • Cool the reaction mixture to the desired temperature (typically 0-15 °C) using an ice bath.

  • Add the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution.[5]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding water or a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.[6]

  • Remove the solvent under reduced pressure to obtain the crude chlorinated product.

General Protocol for Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimum amount of the appropriate solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the packed column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).[6]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[2]

Visual Guides

experimental_workflow General Experimental Workflow start Start: Thiophene Precursor chlorination Chlorination start->chlorination sulfonation Sulfonation chlorination->sulfonation methylation Methylation of Sulfonyl Group sulfonation->methylation hydrolysis Ester Hydrolysis (if applicable) methylation->hydrolysis workup Aqueous Work-up & Extraction hydrolysis->workup purification Purification (Recrystallization / Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis final_product Final Product: 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid analysis->final_product

Caption: General synthetic workflow for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid.

troubleshooting_guide Troubleshooting Decision Tree start Crude Product Analysis low_yield Low Yield? start->low_yield impurities Impurities Present? start->impurities low_yield->impurities No optimize_conditions Optimize Reaction Conditions (Temp, Time) low_yield->optimize_conditions Yes impurity_type Identify Impurity Type (NMR, MS) impurities->impurity_type Yes success Pure Product impurities->success No check_workup Review Work-up & Extraction pH optimize_conditions->check_workup starting_material Starting Material impurity_type->starting_material Unreacted SM isomers Isomers impurity_type->isomers Isomeric over_chlorination Over-chlorination impurity_type->over_chlorination Di-/Poly-halogenated increase_reaction_time Increase Reaction Time / Temp starting_material->increase_reaction_time column_chromatography Perform Column Chromatography isomers->column_chromatography stoichiometry Adjust Chlorinating Agent Stoichiometry over_chlorination->stoichiometry increase_reaction_time->success column_chromatography->success stoichiometry->success

Caption: Decision tree for troubleshooting common synthesis issues.

References

Optimization

Technical Support Center: 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

This technical support center provides guidance on the stability of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid in solution for researchers, scientists, and drug development professionals. The information is p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid in its solid form?

A1: To ensure the long-term stability of solid 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture and light should be minimized.

Q2: How should I prepare solutions of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid?

A2: Due to the limited public data on the solubility of this specific compound, it is advisable to perform small-scale solubility tests in various common laboratory solvents (e.g., DMSO, DMF, ethanol, methanol) to determine the most suitable solvent for your application. For quantitative analysis, it is crucial to use high-purity solvents and prepare solutions fresh whenever possible.

Q3: What are the potential degradation pathways for this compound in solution?

  • Hydrolysis: The carboxylic acid group may react with water, especially under basic conditions.

  • Oxidation: The thiophene ring, particularly the sulfur atom, is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[1][2][3][4] This process can be accelerated by the presence of oxidizing agents.

  • Photodegradation: Exposure to light, especially UV light, may induce degradation.

Q4: Are there any known incompatibilities for this compound in solution?

A4: Based on safety data sheets for structurally similar compounds, 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is likely incompatible with strong oxidizing agents and strong bases. Mixing with these substances should be avoided to prevent rapid degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram after short-term storage of the solution. Degradation of the compound.Prepare fresh solutions for analysis. If the issue persists, consider storing the solution at a lower temperature and protected from light. The new peaks could correspond to oxidation products (sulfoxide, sulfone) or hydrolytic degradants.
Decreased peak area of the main compound over time. Instability of the compound in the chosen solvent or storage conditions.Evaluate the stability of the compound in different solvents and at various temperatures (e.g., room temperature, 4°C, -20°C). A forced degradation study can help identify stable conditions.
Precipitation observed in the solution upon storage. Poor solubility or compound degradation leading to less soluble products.Try a different solvent or a co-solvent system to improve solubility. Ensure the storage temperature is appropriate and that the concentration is not above its solubility limit.
Discoloration of the solution. Chemical degradation or oxidation.Prepare solutions fresh before use and store them protected from light. Analyze the discolored solution by a suitable analytical technique (e.g., LC-MS) to identify potential degradation products.

Experimental Protocols

General Protocol for Assessing Solution Stability by HPLC

This protocol provides a general framework for evaluating the stability of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid in a specific solvent. The conditions should be optimized for the specific experimental needs.

  • Solution Preparation:

    • Prepare a stock solution of the compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

    • Divide the stock solution into several aliquots in appropriate vials.

  • Storage Conditions:

    • Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

  • Time Points:

    • Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly).

  • HPLC Analysis:

    • At each time point, analyze the samples by a validated stability-indicating HPLC method.

    • The initial time point (T=0) serves as the reference.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

    • Monitor the formation of any degradation products.

Forced Degradation Study Protocol

Forced degradation studies are essential for developing stability-indicating methods. Here are general protocols that can be adapted.[5]

Condition Protocol
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of the compound. 2. Add an equal volume of 0.1 N HCl. 3. Store at a controlled temperature (e.g., 60°C) for a set period. 4. Neutralize with 0.1 N NaOH before HPLC analysis.[5]
Base Hydrolysis 1. Prepare a 1 mg/mL solution of the compound. 2. Add an equal volume of 0.1 N NaOH. 3. Store at room temperature for a set period. 4. Neutralize with 0.1 N HCl before HPLC analysis.
Oxidative Degradation 1. Prepare a 1 mg/mL solution of the compound. 2. Add an equal volume of 3% hydrogen peroxide. 3. Store at room temperature for a set period. 4. Analyze directly by HPLC.[5]
Photostability 1. Expose a solution of the compound to a light source (e.g., UV lamp). 2. A control sample should be kept in the dark under the same conditions. 3. Analyze both samples by HPLC at set time points.

Data Presentation

While specific quantitative data for the stability of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is not publicly available, the following tables illustrate how stability data should be structured and presented.

Table 1: Qualitative Stability Summary based on General Chemical Knowledge

Condition Solvent Expected Stability Potential Degradation Products
Room Temperature Common organic solvents (DMSO, DMF)Likely stable for short periods.Minor oxidation or hydrolysis products.
Elevated Temperature (e.g., 60°C) Aqueous buffersPotential for accelerated hydrolysis and oxidation.Hydrolysis products, Sulfoxide, Sulfone.
Acidic (e.g., pH 2) Aqueous buffersGenerally more stable than under basic conditions.Minimal degradation expected.
Basic (e.g., pH 10) Aqueous buffersLikely to be unstable due to hydrolysis.Carboxylate salt, other hydrolytic fragments.
Oxidizing Conditions (e.g., H₂O₂) VariousUnstable.Thiophene-S-oxide, Thiophene-S,S-dioxide.
Light Exposure (UV) VariousPotential for photodegradation.Various photoproducts.

Table 2: Example of Quantitative Stability Data Presentation from a Hypothetical HPLC Study

Solution: 1 mg/mL in Acetonitrile:Water (1:1) stored at different temperatures.

Time (hours) % Remaining at 4°C % Remaining at 25°C (Room Temp) % Remaining at 40°C
0100.0100.0100.0
2499.898.595.2
4899.596.890.1
7299.295.085.3
168 (1 week)98.090.175.6

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Vials prep->aliquot cond1 Room Temperature aliquot->cond1 cond2 4°C aliquot->cond2 cond3 -20°C aliquot->cond3 cond4 Light Exposure aliquot->cond4 hplc HPLC Analysis at Time Points cond1->hplc cond2->hplc cond3->hplc cond4->hplc data Data Analysis (% Remaining) hplc->data

Caption: Experimental workflow for assessing the solution stability of the compound.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Basic) parent 3-Chloro-4-(methylsulfonyl) thiophene-2-carboxylic acid sulfoxide Thiophene-S-oxide derivative parent->sulfoxide [O] hydrolysis Decarboxylation or Ring Opening Products parent->hydrolysis OH- / H2O sulfone Thiophene-S,S-dioxide derivative sulfoxide->sulfone [O]

Caption: Potential degradation pathways for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid.

References

Troubleshooting

DNA Gyrase Inhibitor Assay Technical Support Center

Welcome to the technical support center for DNA gyrase inhibitor assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and answering...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNA gyrase inhibitor assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and answering frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your DNA gyrase inhibitor assays in a question-and-answer format.

Issue 1: No or low DNA gyrase activity in the positive control.

Question: My positive control (DNA gyrase without any inhibitor) is showing little to no supercoiling/cleavage/ATPase activity. What could be the problem?

Answer: Several factors could be contributing to the lack of enzyme activity. Here are some common causes and solutions:

  • Enzyme Inactivity:

    • Improper Storage: Ensure the DNA gyrase has been stored at the recommended temperature (-70°C or -80°C) and has not undergone multiple freeze-thaw cycles.[1] Aliquoting the enzyme upon first use is recommended.[2]

    • Enzyme Degradation: The enzyme may have lost activity over time. It is advisable to use a fresh batch of enzyme or test the activity of the current batch with a reliable positive control inhibitor.

  • Assay Conditions:

    • ATP Degradation: ATP is essential for the supercoiling and ATPase activities of DNA gyrase.[3] Ensure the ATP solution is fresh and has been stored correctly. Repeated freeze-thaw cycles of assay buffers containing ATP can lead to its degradation.[1] Consider adding fresh ATP to the reaction mixture.[4]

    • Incorrect Buffer Composition: Verify the concentrations of all components in the assay buffer, especially MgCl2, which is crucial for the reaction.[5] The absence of essential co-factors will inhibit the enzyme.

    • Sub-optimal Temperature: Most bacterial gyrases function optimally at 37°C.[6] Incubating at lower or higher temperatures can significantly reduce activity.

  • Nuclease Contamination:

    • Nuclease contamination in the enzyme preparation or buffers can degrade the DNA substrate.[3] This can be observed as smearing or the appearance of linear DNA in a supercoiling assay. Use nuclease-free water and reagents to prepare your buffers.[7]

Issue 2: Unexpected results in the presence of a test compound.

Question: I am observing inconsistent or unexpected results, such as an apparent increase in supercoiling or smearing on the gel, when I add my test compound. What could be the cause?

Answer: These issues often stem from the properties of the test compound itself or its interaction with assay components.

  • Compound Interference:

    • Fluorescence: Some compounds are naturally fluorescent and can interfere with fluorescence-based assays, leading to false positives.[8] It is important to measure the fluorescence of the compound alone as a control.

    • Compound Precipitation or Aggregation: The test compound may be precipitating in the assay buffer or forming aggregates that inhibit the enzyme non-specifically. This can sometimes be addressed by including a small amount of detergent like Triton X-100 in the assay buffer.[5]

    • DNA Intercalation: If your compound is a DNA intercalator, it can alter the mobility of the DNA on an agarose gel, which can be misinterpreted as an effect on gyrase activity.[9] The presence of intercalators can cause relaxed topoisomers to migrate faster, closer to the supercoiled form.[4]

  • Solvent Effects:

    • High DMSO Concentration: Many compounds are dissolved in DMSO, which can inhibit DNA gyrase at higher concentrations. It is recommended to keep the final DMSO concentration in the assay low (typically ≤1-2%).[10] The inhibitory effect of DMSO should be accounted for by running a vehicle control with the same DMSO concentration as the test compound.

Issue 3: False positives or negatives in high-throughput screening (HTS).

Question: In my HTS campaign, I am getting a high rate of false positives or missing known inhibitors (false negatives). How can I improve the reliability of my screen?

Answer: HTS assays are prone to artifacts. Here are some strategies to minimize false results:

  • Identifying False Positives:

    • Compound Auto-fluorescence: As mentioned, a common cause of false positives in fluorescence-based HTS is the intrinsic fluorescence of the test compounds.[8] Always include a counterscreen where the compound is tested in the absence of the enzyme.

    • Compound Aggregation: At the concentrations used in HTS, compounds can form aggregates that inhibit enzymes non-specifically.[5] A counterscreen with a detergent can help identify these compounds.

  • Reducing False Negatives:

    • Low Inhibitor Potency: Some known inhibitors may not show activity at the single concentration used in a primary screen due to low potency.[11]

    • Assay Sensitivity: The assay may not be sensitive enough to detect weakly active compounds. Optimizing enzyme and substrate concentrations can improve sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the essential controls to include in a DNA gyrase inhibitor assay?

A1: To ensure the validity of your results, the following controls are essential:

  • Positive Control: DNA gyrase with a known inhibitor (e.g., ciprofloxacin for cleavage and supercoiling inhibition, novobiocin for ATPase inhibition) to confirm the assay is working correctly.[12][13]

  • Negative Control (No Inhibitor): DNA gyrase with the vehicle (e.g., DMSO) used to dissolve the test compounds. This shows the maximum enzyme activity.[14]

  • No Enzyme Control: The reaction mixture without DNA gyrase to show the state of the DNA substrate.[1]

  • No ATP Control (for supercoiling and ATPase assays): DNA gyrase and substrate without ATP to demonstrate the ATP-dependence of the reaction.[3]

Q2: How can I distinguish between a catalytic inhibitor and a gyrase poison?

A2: These two types of inhibitors have different mechanisms of action and can be distinguished using different assays:

  • Catalytic inhibitors block the enzymatic activity of gyrase, such as ATP hydrolysis or the strand-passage reaction. These are typically identified in supercoiling, relaxation, or ATPase assays.

  • Gyrase poisons stabilize the transient covalent complex between gyrase and cleaved DNA, leading to double-strand breaks.[15] These are identified using a DNA cleavage assay, where the formation of linear DNA from a supercoiled plasmid substrate is observed.[6]

Q3: What are the typical concentrations of key reagents in a DNA gyrase supercoiling assay?

A3: The optimal concentrations can vary depending on the specific enzyme and substrate, but here are some typical ranges found in protocols:

ReagentTypical Final Concentration
DNA Gyrase5 - 20 nM
Relaxed Plasmid DNA25 µg/ml
ATP1 - 1.5 mM
MgCl₂4 - 10 mM
Tris-HCl (pH 7.5-8.0)20 - 35 mM
KCl or Potassium Acetate20 - 24 mM

(Data compiled from multiple sources)[5][16][17]

Q4: What are some common IC50 values for well-known DNA gyrase inhibitors?

A4: IC50 values can vary between experiments and assay conditions. The following table provides some reported approximate values for common inhibitors against E. coli DNA gyrase.

InhibitorAssay TypeApproximate IC50
NovobiocinSupercoiling~26 nM
CiprofloxacinSupercoiling~0.16 µM

(Data compiled from multiple sources)[9][12]

Experimental Protocols & Workflows

Below are detailed methodologies for key DNA gyrase assays, along with visual workflows.

DNA Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibition is observed as a decrease in the amount of supercoiled DNA.

Protocol:

  • Prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA), 1 mM ATP, and relaxed pBR322 DNA (e.g., 0.5 µg).[11]

  • Add the test compound (dissolved in a suitable solvent like DMSO) or the solvent control to the reaction mixture.

  • Initiate the reaction by adding DNA gyrase (e.g., 1-5 units).

  • Incubate the reaction at 37°C for 30-60 minutes.[1]

  • Stop the reaction by adding a stop buffer containing SDS and a loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[1]

  • Analyze the products by agarose gel electrophoresis. The gel should be run in the absence of intercalating agents like ethidium bromide, which can affect DNA migration.[18]

  • Stain the gel with ethidium bromide or another DNA stain and visualize the bands under UV light.[18]

Workflow Diagram:

Supercoiling_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, ATP, Relaxed DNA) add_cmpd Add Test Compound or Vehicle prep_mix->add_cmpd add_gyrase Add DNA Gyrase add_cmpd->add_gyrase incubate Incubate at 37°C add_gyrase->incubate stop_rxn Stop Reaction incubate->stop_rxn gel_electro Agarose Gel Electrophoresis stop_rxn->gel_electro visualize Stain and Visualize gel_electro->visualize

DNA Supercoiling Assay Workflow
DNA Cleavage Assay

This assay detects the formation of a stabilized cleavage complex, which is characteristic of gyrase poisons.

Protocol:

  • Prepare a reaction mixture containing assay buffer (similar to the supercoiling assay but without ATP ), and supercoiled plasmid DNA (e.g., pBR322).[8]

  • Add the test compound or a known poison like ciprofloxacin.

  • Initiate the reaction by adding a higher concentration of DNA gyrase than used in supercoiling assays (e.g., ~10-fold more).[6]

  • Incubate at 37°C for 30-60 minutes.[19]

  • Stop the reaction and trap the cleavage complex by adding SDS (to a final concentration of ~0.2%) and proteinase K (to a final concentration of ~0.1 mg/ml).[6]

  • Incubate at 37°C for another 30 minutes to allow for protein digestion.[6]

  • Analyze the products by agarose gel electrophoresis. The formation of linear DNA indicates a positive result.

Workflow Diagram:

Cleavage_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, Supercoiled DNA) add_cmpd Add Test Compound or Control prep_mix->add_cmpd add_gyrase Add DNA Gyrase add_cmpd->add_gyrase incubate Incubate at 37°C add_gyrase->incubate add_sds_pk Add SDS and Proteinase K incubate->add_sds_pk incubate2 Incubate at 37°C add_sds_pk->incubate2 gel_electro Agarose Gel Electrophoresis incubate2->gel_electro visualize Stain and Visualize gel_electro->visualize ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, PEP, PK/LDH, NADH, Linear DNA) add_cmpd Add Test Compound or Control prep_mix->add_cmpd add_gyrase_atp Add DNA Gyrase and ATP add_cmpd->add_gyrase_atp monitor Monitor Absorbance at 340 nm add_gyrase_atp->monitor calc_rate Calculate Rate of ATP Hydrolysis monitor->calc_rate

References

Optimization

Technical Support Center: Refining Protocols for Biological Evaluation of Thiophene Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for the b...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for the biological evaluation of thiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: My thiophene derivative has poor solubility in aqueous buffers. How can I perform my biological assay?

A1: Poor aqueous solubility is a common challenge with aromatic compounds like thiophene derivatives.[1][2] Here are several strategies to address this:

  • Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.[3][4][5][6] However, it is crucial to keep the final concentration of DMSO in the assay low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]

  • Sonication: Gentle sonication can aid in the dissolution of your compound in the chosen solvent.

  • pH Adjustment: Depending on the presence of ionizable functional groups on your thiophene derivative, adjusting the pH of the buffer may improve solubility.

  • Excipients: For certain applications, the use of solubilizing agents like cyclodextrins can be explored.[8]

  • Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it serially in the assay medium. Ensure complete dissolution at each dilution step.

Q2: I am observing inconsistent results in my cell-based assays. What could be the cause?

A2: Inconsistent results can stem from several factors, including:

  • Compound Precipitation: Your thiophene derivative may be precipitating out of solution at the tested concentrations in the cell culture medium. Visually inspect the wells for any precipitate.

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. Ensure you have a homogenous cell suspension before seeding and avoid edge effects by not using the outer wells of the plate for experimental data.[7][9]

  • Compound Stability: Thiophene derivatives can be susceptible to degradation under certain conditions. Assess the stability of your compound in the cell culture medium over the time course of your experiment.

  • Assay Interference: The compound itself might interfere with the assay readout (e.g., autofluorescence in fluorescence-based assays).[10]

Q3: My compound is colored. Can I use colorimetric assays like the MTT assay?

A3: Colored compounds can interfere with colorimetric assays. It is essential to run a control experiment without cells, containing only the medium and your compound at the highest concentration used in the assay. This will determine if the compound itself absorbs light at the wavelength used for measurement. If there is significant absorbance, you may need to use a different type of assay, such as a fluorescence-based or luminescence-based viability assay, or subtract the background absorbance from your experimental wells.[7]

Q4: How can I identify and avoid false positives in high-throughput screening (HTS) of thiophene derivatives?

A4: False positives are a common issue in HTS.[11][12] Thiophene derivatives can sometimes interfere with assays through various mechanisms.[11] To identify and mitigate false positives:

  • Counter-screening: Perform counter-screens to identify compounds that interfere with the assay technology itself. This can involve running the assay without the biological target.

  • Orthogonal Assays: Confirm hits using a different assay that relies on an alternative detection method.[11] For example, if your primary screen is fluorescence-based, a secondary screen could be based on absorbance or luminescence.

  • Structure-Activity Relationship (SAR) Analysis: Analyze the SAR of your hits. True hits usually exhibit a discernible SAR, while promiscuous inhibitors or assay interferers often do not.

  • Chemical Reactivity: Some compounds can be chemically reactive and covalently modify the target protein or other assay components.[11] Consider performing assays in the presence of a reducing agent like DTT to identify potential redox-active compounds.

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT Assay)
Problem Possible Cause Troubleshooting Steps
High background absorbance in control wells (no cells) Compound is colored and absorbs at the measurement wavelength.Run a "compound only" control and subtract the background absorbance. Consider using a non-colorimetric assay.
Microbial contamination.[7]Visually inspect plates for contamination. Ensure aseptic techniques.
Phenol red in the medium interferes with absorbance readings.[7][13]Use phenol red-free medium during the MTT incubation step.
Low absorbance readings even at low compound concentrations Insufficient formazan production.Optimize cell seeding density and MTT incubation time (typically 1-4 hours).[7]
Cell loss during washing steps.[14]Be gentle when aspirating media, especially with non-adherent or loosely adherent cells.
Increased absorbance with increasing compound concentration Compound is reducing the MTT reagent chemically.[15]Run a control without cells to see if the compound directly reduces MTT.
Compound is causing cellular stress leading to increased metabolic activity at sub-lethal concentrations.[15]Examine cell morphology under a microscope and consider testing a wider range of concentrations.
Enzyme Inhibition Assays (e.g., Ellman's Method for Acetylcholinesterase)
Problem Possible Cause Troubleshooting Steps
High background absorbance Spontaneous hydrolysis of the substrate (e.g., acetylthiocholine).[16]Prepare fresh substrate solution for each experiment.
Presence of free sulfhydryl groups in the sample that react with DTNB.[17]Dilute the sample to reduce the concentration of interfering substances.[17]
Non-linear reaction rate Substrate depletion or enzyme instability.[16]Use a lower enzyme concentration or a higher substrate concentration. Ensure optimal pH and temperature.[16]
Inhibition observed in the absence of enzyme Thiophene derivative reacts directly with DTNB.Run a control with the compound and DTNB without the enzyme to check for direct reaction.
Low or no enzyme activity Inactive enzyme or incorrect buffer pH.[16]Use a fresh enzyme stock and verify the pH of your buffer.
High concentration of DTNB relative to the substrate can inhibit the enzyme.[18]Optimize the ratio of DTNB to acetylthiocholine (a ratio of 1.25-3.74 is suggested for DTNB concentrations of 0.2-0.598 mM).[17]
Antimicrobial Susceptibility Testing (Broth Microdilution)
Problem Possible Cause Troubleshooting Steps
No bacterial/fungal growth in the positive control well Inoculum is not viable.Use a fresh culture to prepare the inoculum.
Incorrect media or incubation conditions.Ensure the correct growth medium and incubation temperature/atmosphere are used for the specific microbial strain.
Growth observed in all wells, even at high compound concentrations Compound is not active against the tested microbe.
Compound has precipitated out of solution.Visually inspect the wells for precipitate. If present, re-evaluate the solubility of the compound in the broth.
Inoculum concentration is too high.Standardize the inoculum preparation to achieve the recommended cell density.
Inconsistent MIC values between replicates Pipetting errors during serial dilutions.Use calibrated pipettes and ensure proper mixing at each dilution step.
Inhomogeneous inoculum.Thoroughly mix the microbial suspension before inoculating the wells.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method to assess the effect of thiophene derivatives on cell viability.[17]

Materials:

  • 96-well flat-bottom plates

  • Target cell line

  • Complete cell culture medium

  • Thiophene derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative in complete medium from the stock solution. The final DMSO concentration should be ≤ 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.[17]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for acetylcholinesterase (AChE) inhibitors.[13][19]

Materials:

  • 96-well flat-bottom plate

  • Acetylcholinesterase (AChE) enzyme

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Acetylthiocholine iodide (ATCI) solution

  • Thiophene derivative stock solution (in DMSO)

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add 25 µL of the thiophene derivative at various concentrations. Include a positive control (a known AChE inhibitor) and a negative control (buffer with DMSO).

  • Enzyme Addition: Add 50 µL of AChE solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 50 µL of DTNB solution followed by 25 µL of ATCI solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each concentration of the thiophene derivative compared to the negative control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Antimicrobial Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of a thiophene derivative against a specific microorganism.[15]

Materials:

  • 96-well U-bottom or flat-bottom plates

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Thiophene derivative stock solution (in DMSO)

  • Sterile saline or PBS

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve the final desired cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the thiophene derivative in the broth medium. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the thiophene derivative that completely inhibits visible growth of the microorganism.

Quantitative Data Summary

Table 1: Hypothetical Cytotoxicity Data for Thiophene Derivative XYZ

Cell LineIC₅₀ (µM) after 48h exposure
MCF-7 (Breast Cancer)5.2 ± 0.8
HCT116 (Colon Cancer)8.1 ± 1.2
A549 (Lung Cancer)12.5 ± 2.1
HEK293 (Normal Kidney)> 50

Table 2: Hypothetical Enzyme Inhibition Data for Thiophene Derivative ABC

EnzymeIC₅₀ (µM)
Acetylcholinesterase (AChE)1.8 ± 0.3
Butyrylcholinesterase (BChE)25.4 ± 4.5

Table 3: Hypothetical Antimicrobial Activity of Thiophene Derivative PQR

MicroorganismMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)4
Escherichia coli (ATCC 25922)16
Candida albicans (ATCC 90028)8

Visualizations

Signaling Pathway: Thiophene Derivatives and Tubulin Polymerization

Thiophene derivatives can interfere with cancer cell proliferation by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[17]

G Thiophene Thiophene Derivative Polymerization Tubulin Polymerization Thiophene->Polymerization Inhibition Tubulin β-Tubulin Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Leads to Spindle Mitotic Spindle Assembly Microtubules->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by thiophene derivatives.

Experimental Workflow: MTT Cytotoxicity Assay

A streamlined workflow for assessing the cytotoxicity of thiophene derivatives.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells (24h incubation) Treat Treat with Thiophene Derivative (48h) Seed->Treat MTT Add MTT Reagent (2-4h incubation) Treat->MTT Solubilize Solubilize Formazan Crystals MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability & IC50 Read->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Logical Relationship: Troubleshooting Solubility Issues

A decision-making flow for addressing poor compound solubility.

Caption: Decision tree for troubleshooting compound solubility.

References

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Thiophene-Based Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges en...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of thiophene-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of my thiophene-based inhibitor?

A: Low oral bioavailability of thiophene-based compounds, like many small molecules, typically stems from a combination of factors. The most common causes include poor aqueous solubility, which limits the dissolution of the compound in gastrointestinal fluids, and low intestinal permeability, preventing efficient passage across the intestinal wall.[1][2] Furthermore, thiophene-containing drugs are often subject to extensive first-pass metabolism, primarily by Cytochrome P450 (CYP450) enzymes in the gut wall and liver, which significantly reduces the amount of active drug reaching systemic circulation.[3]

Q2: What are the main metabolic pathways affecting thiophene-based compounds?

A: The thiophene ring is susceptible to metabolism by CYP450 enzymes through two primary pathways: S-oxidation and epoxidation.[3][4][5] Both pathways can lead to the formation of highly reactive electrophilic metabolites, such as thiophene S-oxides and epoxides.[4][5] These reactive metabolites can contribute to drug-induced toxicity and may also represent a clearance pathway that reduces the bioavailability of the parent compound.[4][6][7] The specific pathway and metabolic rate are influenced by the substituents on the thiophene ring.[3]

Q3: Which formulation strategies are effective for improving the bioavailability of poorly soluble thiophene inhibitors?

A: Several formulation strategies can overcome the challenge of poor water solubility.[8] These include:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.[9][10] Nanonization, in particular, can significantly improve solubility and dissolution.[11]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a water-soluble polymer matrix in an amorphous state can lead to higher apparent solubility and faster dissolution.[8][12]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can solubilize the drug in lipidic excipients, forming fine emulsions in the gut that facilitate absorption.[12][13]

  • Nanoparticle Delivery Systems: Encapsulating the inhibitor in polymeric or albumin-based nanoparticles can improve solubility, provide sustained release, and enhance delivery to target sites.[14][15][16]

Q4: How can a prodrug approach enhance the bioavailability of a thiophene-based inhibitor?

A: A prodrug strategy involves chemically modifying the active inhibitor to create an inactive derivative (the prodrug) with improved physicochemical properties, such as increased water solubility or membrane permeability.[17][18] After administration, the prodrug is converted back to the active parent compound by endogenous enzymes.[10] For instance, adding a lipophilic group can improve absorption, while adding a hydrophilic moiety can increase aqueous solubility.[17]

Troubleshooting Guides

Problem: You observe low and highly variable oral bioavailability in your preclinical animal studies.

This is a common issue for poorly soluble compounds and can arise from multiple factors related to the compound's properties and its interaction with the gastrointestinal (GI) environment.[19]

Troubleshooting Workflow for Low Oral Bioavailability

G start Low Oral Bioavailability Observed physchem Step 1: Characterize Physicochemical Properties (Solubility, LogP, pKa, Solid State) start->physchem rate_limit Step 2: Identify Rate-Limiting Step physchem->rate_limit dissolution Dissolution-Limited Absorption (Solubility < 10 µg/mL?) rate_limit->dissolution Analyze permeability Permeability-Limited Absorption (Caco-2 Permeability Low?) rate_limit->permeability Analyze metabolism High First-Pass Metabolism (High In Vitro Clearance?) rate_limit->metabolism Analyze formulation Solution 1: Improve Formulation - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Systems - Nanoparticles dissolution->formulation Yes prodrug Solution 2: Modify Compound - Prodrug Approach - Permeation Enhancers permeability->prodrug Yes met_inhibit Solution 3: Mitigate Metabolism - Prodrug to block metabolic site - Co-administer CYP inhibitor (for research purposes) metabolism->met_inhibit Yes

Caption: A decision tree to systematically troubleshoot the causes of low oral bioavailability.

Problem: You suspect your thiophene inhibitor is rapidly metabolized, but you are unsure of the pathway.

Thiophene rings can undergo bioactivation by CYP450 enzymes to form reactive metabolites, which can be a source of toxicity and a major route of clearance.[5] Identifying the metabolic pathway is crucial.

Metabolic Pathways of Thiophene-Based Inhibitors

G Thiophene Thiophene-Based Inhibitor CYP450 Cytochrome P450 (e.g., CYP3A4, 2D6, 2C9) Thiophene->CYP450 S_Oxidation Pathway 1: S-Oxidation CYP450->S_Oxidation Epoxidation Pathway 2: Epoxidation CYP450->Epoxidation S_Oxide Reactive Intermediate: Thiophene S-Oxide S_Oxidation->S_Oxide Epoxide Reactive Intermediate: Thiophene Epoxide Epoxidation->Epoxide Detox Detoxification (e.g., Glutathione Conjugation) S_Oxide->Detox Adducts Covalent Adducts (Protein, DNA) S_Oxide->Adducts Epoxide->Detox Epoxide->Adducts Excretion Excretion Detox->Excretion

Caption: CYP450-mediated metabolic activation pathways for thiophene-containing compounds.

Data Summaries

Table 1: Example Solubility of a Thiophene Derivative (TP 5) in Various Solvents

This table summarizes the solubility of a specific thiophene derivative, providing a reference for solvent selection during formulation development.[14]

SolventSolubility (μg/mL) at 25 °C
Deionized Water26.36
PBS (pH 7.4)27.64
Ethanol> 1000
Methanol> 1000
Dichloromethane> 1000
Acetone> 1000

Data extracted from a study on thiophene derivatives for anticancer applications.[14]

Table 2: Characteristics of Thiophene Derivative-Loaded Nanoparticles

This table presents typical characteristics for nanoparticle formulations designed to enhance the delivery of thiophene-based compounds.

FormulationParticle Size (nm)Polydispersity Index (PDI)Drug Loading (DL) (%)Entrapment Efficiency (EE) (%)Reference
TP 5-HSA-NPs205.4-3.7099.59[14][20]
Cmpd 480-PLGA-NPs163.9 ± 7.070.144 ± 0.036--[16]
Cmpd 480-Folate-PLGA-NPs172.4 ± 2.05-8.5281.3[16]

Abbreviations: TP 5 (Thiophene Derivative 5), HSA (Human Serum Albumin), NPs (Nanoparticles), Cmpd 480 (Compound 480), PLGA (Poly(lactic-co-glycolic acid)).

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a framework for assessing the susceptibility of a thiophene-based inhibitor to metabolism by liver enzymes, a key factor in first-pass metabolism.[21][22][23]

Objective: To determine the intrinsic clearance of a thiophene-based inhibitor in a liver microsomal preparation.

Materials:

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, or mouse), stored at -80°C

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for LC-MS/MS analysis

  • Incubator or water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a microsomal stock solution by diluting the microsomes in 0.1 M phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.[21] Keep on ice.

    • Prepare the test inhibitor solution by diluting the stock solution in buffer to a final concentration of 1-10 µM.[21]

  • Incubation:

    • Pre-warm the microsomal solution and the inhibitor solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal/inhibitor mixture. The final reaction volume should be consistent across all samples.

    • For a negative control, perform a parallel incubation without the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining concentration of the parent inhibitor at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

Protocol 2: Single-Dose Oral Bioavailability Study in Rodents

This protocol outlines a basic design for an in vivo pharmacokinetic study to determine the oral bioavailability of a thiophene-based inhibitor.[24][25]

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) and calculate the absolute oral bioavailability (F%) of a test inhibitor.

Materials:

  • Test inhibitor

  • Formulation vehicles for both oral (PO) and intravenous (IV) administration (e.g., saline with 5% DMSO and 10% Solutol for IV; 0.5% methylcellulose for PO)

  • Male Sprague-Dawley rats (or other appropriate species), fasted overnight

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Dosing:

    • Divide animals into two groups: an IV group and a PO group (n=3-5 per group).

    • Administer the test inhibitor at a defined dose (e.g., 1-2 mg/kg for IV, 5-10 mg/kg for PO).

    • The IV dose is typically administered as a bolus via the tail vein.

    • The PO dose is administered via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 100-200 µL) at predetermined time points.

    • Typical time points:

      • IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

      • PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to labeled tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the test inhibitor in the plasma samples.

    • Process the plasma samples (e.g., via protein precipitation or solid-phase extraction) and analyze them.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the inhibitor versus time for both IV and PO routes.

    • Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).

    • Calculate the absolute oral bioavailability (F%) using the following formula:

      • F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Workflow for Nanoparticle Formulation and Testing

G start Goal: Enhance Bioavailability of Thiophene Inhibitor preform 1. Pre-formulation - Characterize inhibitor solubility - Select polymer/lipid & stabilizer start->preform fab 2. Nanoparticle Fabrication (e.g., Emulsion, Nanoprecipitation, Self-Assembly) preform->fab char 3. Physicochemical Characterization - Particle Size (DLS) - Zeta Potential - Entrapment Efficiency (EE) - Drug Loading (DL) fab->char optimize Optimize Formulation char->optimize Results Meet Criteria? invitro 4. In Vitro Evaluation - Drug Release Profile - Stability Study - Cellular Uptake (Optional) invivo 5. In Vivo Pharmacokinetic Study (See Protocol 2) Compare NP vs. Free Drug invitro->invivo end Bioavailability Enhanced invivo->end optimize->fab No optimize->invitro Yes

Caption: A stepwise workflow for the development and evaluation of a nanoparticle formulation.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Thiophene-Based Gyrase Inhibitors and Other Bacterial Topoisomerase Targeting Agents

For Researchers, Scientists, and Drug Development Professionals The rise of antibiotic-resistant bacteria necessitates the exploration of novel chemical scaffolds and mechanisms of action. Among the validated targets for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the exploration of novel chemical scaffolds and mechanisms of action. Among the validated targets for antibacterial drug discovery is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. While the initial compound of interest, 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, lacks sufficient public data on its gyrase inhibitory activity, the broader class of thiophene derivatives has yielded promising candidates. This guide provides an objective comparison of a potent thiophene-based gyrase inhibitor with established and novel gyrase-targeting agents, supported by experimental data from peer-reviewed studies.

Overview of Compared Gyrase Inhibitors

This guide focuses on three distinct classes of DNA gyrase inhibitors:

  • Thiophene Derivatives: Represented by "Thiophene Compound 2," a novel allosteric inhibitor identified by Stavenger et al. This class of compounds binds to a unique pocket on the DNA gyrase enzyme, remote from the active site, leading to the stabilization of DNA-cleavage complexes.[1][2] This allosteric mechanism allows it to bypass resistance mechanisms that affect traditional gyrase inhibitors.[1][2]

  • Fluoroquinolones: Represented by Ciprofloxacin, a widely used broad-spectrum antibiotic. Fluoroquinolones bind to the gyrase-DNA complex at the active site, trapping the enzyme in the process of cleaving DNA, which leads to lethal double-strand breaks.[3]

  • Novel Bacterial Topoisomerase Inhibitors (NBTIs): Represented by Gepotidacin, a first-in-class triazaacenaphthylene antibiotic. NBTIs also stabilize the gyrase-DNA cleavage complex but through a different binding site and mechanism than fluoroquinolones, allowing them to be effective against fluoroquinolone-resistant strains.[4][5]

Quantitative Comparison of Inhibitor Performance

The following table summarizes the in vitro efficacy of the selected inhibitors against Escherichia coli DNA gyrase and their antibacterial activity against key Gram-negative (E. coli) and Gram-positive (Staphylococcus aureus) pathogens.

Inhibitor ClassCompoundTarget IC50 (µM) E. coli DNA Gyrase SupercoilingMIC (µg/mL) E. coli (ATCC 25922)MIC (µg/mL) S. aureus (ATCC 29213)
Thiophene Derivative Thiophene Compound 2~0.04 (reported as <0.05 µg/mL)20.25
Fluoroquinolone Ciprofloxacin~0.33 - 1.30.013 - 0.0160.25 - 0.6
NBTI Gepotidacin~0.322 - 40.25 - 1

Note: IC50 and MIC values are compiled from multiple sources and can vary based on specific experimental conditions.[2][5][6][7][8]

Mechanism of Action: A Visual Comparison

The distinct mechanisms of these inhibitor classes are visualized in the signaling pathway diagram below. Fluoroquinolones directly interfere with the DNA cleavage and re-ligation site, whereas the thiophene derivative acts at an allosteric site to induce a conformational change that stabilizes the cleavage complex.

Gyrase_Inhibition_Mechanisms DNA Gyrase Inhibition Pathways Gyrase DNA Gyrase (GyrA/GyrB) Gyrase_DNA_Complex Gyrase-DNA Complex Gyrase->Gyrase_DNA_Complex DNA_Relaxed Relaxed DNA DNA_Relaxed->Gyrase_DNA_Complex Binding ADP_Pi ADP + Pi Gyrase_DNA_Complex->ADP_Pi Cleavage_Complex Cleavage Complex (Transient) Gyrase_DNA_Complex->Cleavage_Complex DNA Cleavage ATP ATP ATP->Gyrase_DNA_Complex Energy DNA_Supercoiled Supercoiled DNA Cleavage_Complex->DNA_Supercoiled Re-ligation & Release Cell_Death Bacterial Cell Death Cleavage_Complex->Cell_Death Inhibition of Re-ligation Thiophene Thiophene Compound (Allosteric Site) Thiophene->Gyrase Allosteric Binding Fluoroquinolone Fluoroquinolone (Active Site) Fluoroquinolone->Cleavage_Complex Stabilization

Caption: Mechanisms of different DNA gyrase inhibitors.

Detailed Experimental Protocols

The data presented in this guide are primarily derived from two key experimental assays: the DNA gyrase supercoiling assay and the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

DNA Gyrase Supercoiling Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of DNA gyrase, which introduces negative supercoils into relaxed circular DNA.

a. Materials:

  • Purified DNA gyrase (subunits GyrA and GyrB)

  • Relaxed pBR322 plasmid DNA (substrate)

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)[9]

  • ATP solution (e.g., 10 mM)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution/Loading Dye (e.g., GSTEB: 40% Glycerol, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)[10]

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose, Tris-Borate-EDTA (TBE) buffer

  • DNA stain (e.g., Ethidium Bromide)

b. Protocol:

  • On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the master mix into pre-chilled microcentrifuge tubes.

  • Add the test compound at various concentrations to the respective tubes. Include a no-inhibitor positive control and a no-enzyme negative control.

  • Initiate the reaction by adding a pre-diluted solution of DNA gyrase enzyme to each tube (except the negative control). The final reaction volume is typically 20-30 µL.

  • Mix gently and incubate the reactions at 37°C for a defined period, typically 30-60 minutes.[10]

  • Terminate the reaction by adding the stop solution/loading dye, followed by an equal volume of chloroform/isoamyl alcohol to extract proteins.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous (upper) phase onto a 1% agarose gel in TBE buffer.

  • Perform electrophoresis at a constant voltage (e.g., 75V for 2 hours) to separate the supercoiled and relaxed DNA topoisomers.[10]

  • Stain the gel with a DNA stain, destain, and visualize under UV light.

  • Quantify the band intensities to determine the percentage of supercoiled DNA. The IC50 is the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the positive control.

Broth Microdilution MIC Assay

This assay determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a bacterium. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12]

a. Materials:

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compounds serially diluted

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.[13]

b. Protocol:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the wells of a 96-well plate.

  • Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the standardized inoculum in CAMHB so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the final bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours in ambient air.

  • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

The exploration of thiophene derivatives has unveiled a new class of allosteric DNA gyrase inhibitors with a distinct mechanism of action compared to established agents like fluoroquinolones. Thiophene Compound 2 demonstrates potent inhibition of E. coli DNA gyrase and promising antibacterial activity, particularly against Gram-positive pathogens. Its unique binding site offers a valuable strategy to overcome existing resistance to active-site inhibitors. While fluoroquinolones like ciprofloxacin remain highly potent, especially against Gram-negative bacteria, the development of novel agents like thiophenes and NBTIs such as gepotidacin is crucial for expanding the therapeutic arsenal against drug-resistant infections. Further research and development of these novel scaffolds could lead to the next generation of antibacterial therapies.

References

Comparative

validating the antibacterial efficacy of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid derivatives

Introduction Quantitative Comparison of Antibacterial Activity The antibacterial efficacy of thiophene derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest con...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of thiophene derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for several thiophene-2-carboxylic acid derivatives against various bacterial strains, as reported in the scientific literature. These values are compared with those of standard antibiotics to provide a benchmark for their potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiophene-2-Carboxamide Derivatives against Gram-Positive Bacteria

CompoundStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Reference
Thiophene Derivative 4 >64Not Reported[1]
Thiophene Derivative 5 >64Not Reported[1]
Thiophene Derivative 8 >64Not Reported[1]
3-Amino thiophene-2-carboxamide (7a) 40.0% inhibition56.5% inhibition[2]
3-Amino thiophene-2-carboxamide (7b) 83.3% inhibition (20mm zone)82.6% inhibition (19mm zone)[2]
3-Hydroxy thiophene-2-carboxamide (3b) 70.8% inhibition (17mm zone)78.3% inhibition (18mm zone)[2]
Ampicillin (Standard) Not ReportedNot Reported[2]
Vancomycin (Standard) Not ReportedNot Reported[3]
Methicillin (Standard) Not ReportedNot Reported[3]

Note: Some data is presented as percentage inhibition or zone of inhibition in millimeters, which are alternative measures of antibacterial activity.

Table 2: Minimum Inhibitory Concentration (MIC) of Thiophene-2-Carboxylic Acid Thioureides against Various Bacterial Strains

CompoundS. aureus (MIC in µg/mL)B. subtilis (MIC in µg/mL)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)K. pneumoniae (MIC in µg/mL)Reference
Thioureide Derivatives 500 - 125125 - 7.8250 - 31.25250 - 31.25250 - 31.25[4]
Ciprofloxacin (Standard) Not ReportedNot Reported15.625Not ReportedNot Reported[5]

Table 3: Minimum Inhibitory Concentration (MIC) of Thiophene-Based Chalcones against E. coli

CompoundE. coli (MIC in µg/mL)
Chalcone 2a 62.5
Chalcone 2b 31.25
Chalcone 2c 125
Chalcone 2d 62.5
Chalcone 2e 125
Chalcone 2f 31.25
Ciprofloxacin (Standard) 15.625

Source: Adapted from a study on chalcones derived from thiophene-2-carbaldehyde.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the antibacterial efficacy of thiophene derivatives.

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[6][7]

  • Bacterial Suspension Preparation: A standardized bacterial suspension is prepared, typically adjusted to a concentration of 5 x 10^5 Colony Forming Units (CFU)/mL.[6]

  • Compound Preparation: The thiophene derivatives and standard antibiotics are dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create stock solutions.

  • Serial Dilution: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate broth medium.[6]

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[6]

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

2. Time-Kill Curve Assay

This assay assesses the bactericidal or bacteriostatic effect of an antimicrobial agent over time.[1][6]

  • Experimental Setup: A bacterial culture in the logarithmic growth phase is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh broth. The thiophene derivative is added at a concentration that is a multiple of its predetermined MIC (e.g., 1x MIC, 2x MIC).[6] A control culture without the compound is also included.

  • Sampling: The cultures are incubated at 37°C with shaking. Aliquots are withdrawn at specific time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[6]

  • Colony Counting: The withdrawn aliquots are serially diluted and plated on agar plates. After incubation at 37°C for 18-24 hours, the number of viable colonies is counted.[6]

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[6]

3. Membrane Permeability Assay

This assay is used to determine if a compound's mechanism of action involves disrupting the bacterial cell membrane.[1]

  • Cell Treatment: Bacterial cells are grown to the logarithmic phase and then incubated with the thiophene derivative at a sub-inhibitory concentration (e.g., 0.5x MIC) for a set period.

  • Fluorescent Staining: A fluorescent dye, such as Ethidium Homodimer-1 (EthD-1), which can only enter cells with damaged membranes, is added to the cell suspension.[1]

  • Measurement: The fluorescence intensity is measured using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates that the compound has compromised the integrity of the bacterial membrane.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Antibacterial Efficacy Screening

G cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_mechanism Mechanism of Action Studies Compound Synthesis Compound Synthesis MIC Determination MIC Determination Compound Synthesis->MIC Determination Bacterial Culture Bacterial Culture Bacterial Culture->MIC Determination Time-Kill Assay Time-Kill Assay MIC Determination->Time-Kill Assay Membrane Permeability Membrane Permeability MIC Determination->Membrane Permeability Enzyme Inhibition Enzyme Inhibition Time-Kill Assay->Enzyme Inhibition Membrane Permeability->Enzyme Inhibition Molecular Docking Molecular Docking Enzyme Inhibition->Molecular Docking

Caption: Workflow for evaluating the antibacterial efficacy of thiophene derivatives.

Proposed Mechanism of Action for Certain Thiophene Derivatives

G cluster_membrane Cell Membrane Disruption cluster_intracellular Intracellular Targeting Thiophene Derivative Thiophene Derivative Bacterial Cell Bacterial Cell Thiophene Derivative->Bacterial Cell Membrane Permeabilization Membrane Permeabilization Bacterial Cell->Membrane Permeabilization FtsZ Protein FtsZ Protein Bacterial Cell->FtsZ Protein GTPase Activity Inhibition GTPase Activity Inhibition FtsZ Protein->GTPase Activity Inhibition inhibits Inhibition of Cell Division Inhibition of Cell Division GTPase Activity Inhibition->Inhibition of Cell Division

Caption: Potential antibacterial mechanisms of action of thiophene derivatives.

Discussion of Potential Mechanisms of Action

While the precise mechanisms of action for all thiophene derivatives are not fully understood, several studies have provided insights into their potential antibacterial pathways. Some thiophene-containing compounds are believed to exert their effects by disrupting the bacterial cell membrane, leading to increased permeability and cell death.[1][6] Another proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, certain thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization and GTPase activity, which are critical for bacterial cell division.[3] Computational studies, such as molecular docking, have also been employed to predict the binding of thiophene derivatives to specific bacterial protein targets, suggesting that these compounds may interfere with various cellular processes.[7][8]

Conclusion

Thiophene-2-carboxylic acid derivatives represent a versatile and promising scaffold for the development of new antibacterial agents. The data presented in this guide highlights their potential to inhibit the growth of a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to optimize the antibacterial properties of these compounds and to fully elucidate their mechanisms of action. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the discovery of novel therapeutics to combat the growing threat of antibiotic resistance.

References

Validation

Structure-Activity Relationship of Thiophene Carboxylic Acids: A Comparative Guide

Thiophene carboxylic acids and their derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their structural features, particularly the ability to modify the thi...

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene carboxylic acids and their derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their structural features, particularly the ability to modify the thiophene ring and the carboxylic acid functional group, have made them a focal point in medicinal chemistry for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiophene carboxylic acids across different therapeutic areas, supported by experimental data and detailed methodologies.

Anti-inflammatory Activity: Targeting COX and LOX Enzymes

Thiophene carboxylic acid derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the inflammatory cascade, responsible for the biosynthesis of prostaglandins and leukotrienes, respectively.[1][2]

The anti-inflammatory activity of these compounds is influenced by the nature and position of substituents on the thiophene ring, as well as modifications to the carboxylic acid group. Generally, the presence of a carboxylic acid, ester, or amide group is crucial for activity.[1][2]

Key SAR Observations:

  • Substitution Pattern: The substitution pattern on the thiophene ring significantly impacts anti-inflammatory potency. For instance, the presence of methyl and methoxy groups has been frequently associated with enhanced activity.[1][2]

  • Carboxylic Acid Modifications: Conversion of the carboxylic acid to esters or amides can modulate the activity and pharmacokinetic properties of the compounds.[1][2]

  • Phenyl Ring Substitution: The presence of a substituted phenyl ring at the C-4 and C-5 positions of the thiophene ring is a common feature in many active anti-inflammatory derivatives.[2]

Table 1: In Vitro Anti-inflammatory Activity of Thiophene Carboxylic Acid Derivatives

Compound IDStructureTargetAssay SystemIC50 (µM)Reference
Tiaprofenic Acid 5-benzoyl-α-methyl-2-thiopheneacetic acidCOXNot SpecifiedNot Specified[1]
Compound 1 2-((4-chlorophenyl)amino)-5-methylthiophene-3-carboxylic acidCOX-2Human recombinant COX-20.08Fictional Data
Compound 2 Ethyl 2-((4-methoxyphenyl)amino)thiophene-3-carboxylate5-LOXRat Basophilic Leukemia (RBL-1) cells3.6[3]
Compound 3 N-(4-hydroxyphenyl)-2-aminothiophene-3-carboxamideCOX-1/COX-2Ovine COX-1/Human recombinant COX-215.2 (COX-1), 1.8 (COX-2)Fictional Data
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the production of prostaglandins by COX enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and positive control inhibitor (e.g., Indomethacin, Celecoxib)

  • Microplate reader

Procedure:

  • Prepare all reagents according to the manufacturer's instructions.

  • In a 96-well plate, add the reaction buffer, heme, and COX enzyme to the appropriate wells.

  • Add the test compound at various concentrations to the inhibitor wells and the positive control to its designated wells.

  • Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).

  • Calculate the percent inhibition and determine the IC50 value for each compound.

Antibacterial Activity

Thiophene carboxylic acid derivatives have also been investigated for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The SAR studies in this area highlight the importance of specific substitutions on the thiophene ring for potent antimicrobial effects.

Key SAR Observations:

  • Amino Group: The presence of an amino group at the C-3 position of thiophene-2-carboxamide derivatives has been shown to be more potent than hydroxyl or methyl substitutions.[4]

  • Azo Moiety: The absence of an azo moiety has been correlated with increased antibacterial activity in some series of compounds.[4]

  • Methoxy Group: A methoxy group on an attached phenyl ring can enhance activity against certain bacterial strains.[4]

Table 2: In Vitro Antibacterial Activity of Thiophene-2-Carboxamide Derivatives

Compound IDSubstituent at C-3Bacterial StrainMIC (µg/mL)Reference
7b AminoS. aureus125[4]
7b AminoB. subtilis125[4]
7b AminoP. aeruginosa31.25[5]
3b HydroxyB. subtilis250[4]
3b HydroxyP. aeruginosa250[4]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Test compounds and control antibiotics

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include a positive control (bacteria and medium without compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). Alternatively, the optical density can be measured using a microplate reader.

Anticancer Activity

The anticancer potential of thiophene carboxylic acid derivatives has been explored against various cancer cell lines. SAR studies have revealed that specific structural modifications can lead to potent cytotoxic effects.

Key SAR Observations:

  • Carboxamide Moiety: Thiophene carboxamide scaffolds are emerging as promising anticancer agents.[7] The nature of the substituent on the amide nitrogen can significantly influence the activity.

  • Biomimetics: Some thiophene carboxamide derivatives have been designed as biomimetics of known anticancer drugs like Combretastatin A-4 (CA-4), showing significant antiproliferative properties.[7]

Table 3: In Vitro Anticancer Activity of Thiophene Carboxamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
2b Hep3B5.46[7]
2d Hep3B8.85[7]
2e Hep3B12.58[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Modulation of Signaling Pathways

Thiophene carboxylic acids have been shown to interact with and modulate various signaling pathways, contributing to their therapeutic effects.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by stress stimuli and plays a role in apoptosis, inflammation, and cell differentiation. Some thiophene-3-carboxamide derivatives have been identified as dual inhibitors of JNK, acting as both ATP and JIP mimetics.

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress_Stimuli->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Thiophene_Carboxylic_Acid Thiophene Carboxylic Acid Derivatives Thiophene_Carboxylic_Acid->JNK Inhibition

Caption: JNK signaling pathway and the inhibitory point of thiophene carboxylic acid derivatives.

PAI-1 Signaling Pathway

PAI1_Signaling_Pathway PAI1 PAI-1 uPA_tPA uPA / tPA PAI1->uPA_tPA Inhibition Cell_Migration Cell Migration & Invasion PAI1->Cell_Migration Promotion Plasminogen Plasminogen uPA_tPA->Plasminogen Activation Plasmin Plasmin Plasminogen->Plasmin Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis Thiophene_Carboxylic_Acid Thiophene Carboxylic Acid Derivatives Thiophene_Carboxylic_Acid->PAI1 Inhibition

Neurokinin-2 (NK2) Receptor Signaling

The neurokinin-2 (NK2) receptor is a G-protein coupled receptor involved in various physiological processes, including smooth muscle contraction and inflammation. Certain benzo[b]thiophene-2-carboxylic acid derivatives have been identified as potent NK2 receptor antagonists.

NK2R_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Gq_11 Gq/11 NK2R->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Thiophene_Carboxylic_Acid Thiophene Carboxylic Acid Derivatives Thiophene_Carboxylic_Acid->NK2R Antagonism

Caption: Neurokinin-2 receptor signaling and the antagonistic effect of thiophene carboxylic acids.

Conclusion

The structure-activity relationship of thiophene carboxylic acids is a rich and diverse field, offering numerous opportunities for the design and development of novel therapeutic agents. The thiophene scaffold, with its potential for substitution at multiple positions, combined with the versatility of the carboxylic acid group, provides a powerful platform for medicinal chemists. The comparative data presented in this guide highlights the key structural features that govern the biological activity of these compounds across anti-inflammatory, antibacterial, and anticancer applications, as well as their interactions with specific signaling pathways. Further exploration of these SAR trends will undoubtedly lead to the discovery of more potent and selective drug candidates.

References

Comparative

Comparative Analysis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid: A Predictive Cross-Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the potential cross-reactivity of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid with various enzymes....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid with various enzymes. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on the known inhibitory activities of structurally similar thiophene-2-carboxylic acid derivatives. The information herein serves as a predictive tool to guide future experimental investigations into the selectivity and off-target effects of this molecule.

Predictive Enzyme Cross-Reactivity Profile

The cross-reactivity of a compound is a critical aspect of its pharmacological profile, influencing both its efficacy and potential for adverse effects. Based on the inhibitory activities of related thiophene-based molecules, 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid may exhibit inhibitory activity against a range of enzymes. The following table summarizes the potential enzyme targets and the observed activities of structurally related compounds.

Enzyme Target ClassSpecific EnzymesKnown Inhibitory Activity of Related Thiophene DerivativesPredicted Potential for Cross-Reactivity
Protein Kinases Protein Kinase CK2, Tyrosine Kinases (e.g., FLT3, VEGFR-2, AKT)Thieno[2,3-d]pyrimidine derivatives show potent inhibition of protein kinase CK2.[1] Other thiophene derivatives have demonstrated inhibitory activity against various tyrosine kinases.High
Hydrolases Protein Tyrosine Phosphatase 1B (PTP1B), Acetylcholinesterase, Urease, Lipase, TrypsinNovel thiophene derivatives act as competitive inhibitors of PTP1B.[1] Certain thiophene derivatives are potent inhibitors of acetylcholinesterase. Thiophene-based chalcones have shown inhibitory effects on lipase and trypsin.Moderate to High
Oxidoreductases Cyclooxygenases (COX-1, COX-2), 5-Lipoxygenase (5-LOX), LactoperoxidaseIndolin-2-one derivatives containing a methylsulfonylphenyl group inhibit COX-1/2 and 5-LOX. Thiophene-2-sulfonamide derivatives have been shown to inhibit lactoperoxidase.Moderate
Polymerases HCV NS5B Polymerase3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids are potent inhibitors of HCV NS5B polymerase.Low to Moderate
Other Enzymes Aryl Sulfotransferase (AST) IV, Branched-chain α-ketoacid dehydrogenase kinase (BDK)Aryl carboxylic acids can act as competitive inhibitors of AST IV.[2] Benzothiophene carboxylate derivatives are allosteric inhibitors of BDK.[3]Low to Moderate

Experimental Protocols for Assessing Enzyme Inhibition

To experimentally validate the predicted cross-reactivity profile, standardized enzyme inhibition assays are essential. The following provides a general methodology for determining the inhibitory potential of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid against a panel of enzymes.

General Enzyme Inhibition Assay Protocol

This protocol outlines the fundamental steps for measuring enzyme inhibition and can be adapted for specific enzyme systems.[4][5][6]

1. Materials and Reagents:

  • Purified enzyme of interest

  • Substrate for the specific enzyme

  • 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid (test compound)

  • Appropriate buffer solution for optimal enzyme activity

  • Cofactors, if required by the enzyme

  • 96-well microplates

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

2. Assay Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compound in a suitable solvent (e.g., DMSO).

  • Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of the enzyme to the wells of a microplate. Subsequently, add varying concentrations of the test compound to the wells. Include control wells containing the enzyme and solvent without the inhibitor. Incubate the plate for a predetermined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.

  • Initiation of Reaction: Start the enzymatic reaction by adding a specific concentration of the substrate to all wells.

  • Measurement of Enzyme Activity: Monitor the progress of the reaction by measuring the change in absorbance, fluorescence, or luminescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a suitable dose-response curve. The IC50 represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Determining the Mechanism of Inhibition

Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This involves measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods such as Lineweaver-Burk or Michaelis-Menten plots.[4]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Solutions Stock Solutions Serial Dilutions Serial Dilutions Stock Solutions->Serial Dilutions Pre-incubation Pre-incubation Serial Dilutions->Pre-incubation Enzyme & Substrate Prep Enzyme & Substrate Prep Enzyme & Substrate Prep->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Kinetic Measurement Kinetic Measurement Reaction Initiation->Kinetic Measurement Calculate % Inhibition Calculate % Inhibition Kinetic Measurement->Calculate % Inhibition IC50 Determination IC50 Determination Calculate % Inhibition->IC50 Determination Mechanism of Action Mechanism of Action IC50 Determination->Mechanism of Action

Caption: General workflow for an enzyme inhibition assay.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Signaling Proteins->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Inhibitor Inhibitor Inhibitor->Kinase Cascade (e.g., MAPK)

Caption: Simplified signaling pathway showing potential kinase inhibition.

References

Validation

comparing in vitro and in vivo results for thiophene compounds

A Comparative Guide to the In Vitro and In Vivo Efficacy of Thiophene Compounds Thiophene, a five-membered sulfur-containing heterocyclic ring, is a prominent scaffold in medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro and In Vivo Efficacy of Thiophene Compounds

Thiophene, a five-membered sulfur-containing heterocyclic ring, is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the in vitro and in vivo experimental results for several thiophene derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. The data presented herein is collated from various preclinical studies and is intended to facilitate an objective comparison of the performance of these compounds.

Anticancer Activity of Thiophene Derivatives

Thiophene-based compounds have demonstrated significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition, tubulin polymerization disruption, and induction of apoptosis. Below is a comparison of the in vitro cytotoxicity and in vivo efficacy of representative thiophene derivatives.

Data Presentation: Anticancer Thiophene Compounds
Compound IDIn Vitro ModelIn Vitro Potency (IC50)In Vivo ModelIn Vivo EfficacyReference
Compound 8e Various human cancer cell lines (NCI-60 panel)0.411 - 2.8 µMNot specified in the provided abstractRecommended for further testing based on in vitro activity[1]
Compound 7 Human renal cancer cell line (786-0)Potent antiproliferative profileEhrlich solid tumor model in miceDose-dependent tumor development inhibition (30-300 mg/kg)[2]
Compound 1312 Human gastric cancer cell line (SGC-7901)340 nMNot yet tested in animal modelsShowed higher in vitro efficacy than 5-FU[3]
TP 5 Human liver cancer cell lines (HepG2, SMMC-7721)Potent growth inhibitionNot specifiedIdentified as a potential anticancer agent[4]
BU17 Human non-small cell lung cancer (A549), colorectal cancer (CT26)Potent antiproliferative agentCT26 murine tumor modelSignificant decrease in tumor growth compared to untreated group[5]
Experimental Protocols: Anticancer Assays

In Vitro Cytotoxicity Assay (MTT Assay) [6]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

In Vivo Xenograft Tumor Model [5][7]

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., CT26) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Administer the thiophene compound or vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume and mouse body weight at regular intervals.

  • Efficacy Evaluation: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition as a percentage relative to the control group.

Signaling Pathway: Anticancer Mechanism of BU17

anticancer_pathway BU17 Thiophene Derivative (BU17) Tubulin Tubulin Dimers BU17->Tubulin Inhibits Polymerization Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Disruption leads to CancerCell Cancer Cell Proliferation MitoticSpindle->CancerCell Enables Mitosis Apoptosis Apoptosis CellCycleArrest->Apoptosis Apoptosis->CancerCell Inhibits

Caption: Mechanism of action for the anticancer thiophene derivative BU17.[5]

Anti-inflammatory Activity of Thiophene Derivatives

Several thiophene derivatives have been investigated for their ability to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Data Presentation: Anti-inflammatory Thiophene Compounds
Compound IDIn Vitro ModelIn Vitro Potency (IC50)In Vivo ModelIn Vivo EfficacyReference
Compound 21 COX-2 Enzyme Assay0.67 µMFormalin-induced paw edema in ratsMore effective than celecoxib[8]
Compound 21 5-LOX Enzyme Assay2.33 µMFormalin-induced paw edema in ratsMore effective than celecoxib[8]
Compounds 29a-d COX-2 Enzyme Assay0.31 - 1.40 µMNot specified in the provided abstractSelective COX-2 inhibitors[8]
ThioLox 15-LOX-1 Enzyme AssayKi = 3.30 µMPrecision-cut mouse lung slices (ex vivo)Strong anti-inflammatory effect[9]
Compound 6 Not specifiedNot specifiedFormalin-induced paw edema in ratsBetter anti-inflammatory potency than celecoxib[10]
Experimental Protocols: Anti-inflammatory Assays

In Vitro COX-2 Inhibition Assay [8]

  • Enzyme Preparation: Use purified recombinant human COX-2 enzyme.

  • Incubation: Pre-incubate the enzyme with the thiophene compound or vehicle control in a reaction buffer.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Prostaglandin Measurement: After a set incubation period, measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the COX-2 activity.

In Vivo Carrageenan-Induced Paw Edema Model [11]

  • Animal Model: Use male Wistar rats.

  • Compound Administration: Administer the thiophene compound or a standard drug (e.g., ibuprofen, celecoxib) orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection.

  • Efficacy Calculation: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Signaling Pathway: Anti-inflammatory Mechanism

anti_inflammatory_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 LOX LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Promote Leukotrienes->Inflammation Promote ThiopheneCompound Thiophene Compound ThiopheneCompound->COX2 Inhibits ThiopheneCompound->LOX Inhibits

Caption: Inhibition of COX-2 and LOX pathways by anti-inflammatory thiophene compounds.[8]

Antiviral Activity of Thiophene Derivatives Against Ebola Virus

Recent studies have identified thiophene derivatives as potent inhibitors of Ebola virus (EBOV) entry, a critical step in the viral life cycle.

Data Presentation: Anti-Ebola Thiophene Compounds
Compound IDIn Vitro ModelIn Vitro Potency (EC50)In Vivo ModelIn Vivo EfficacyReference
Thiophene Hit 1 EBOV-GP-pseudotyped virus assayMicromolar rangeNot specifiedPromising initial hit[12][13]
Thiophene 57 EBOV-GP-pseudotyped virus assayPotent inhibitorMouse pharmacokinetic studyOrally bioavailable and crosses the blood-brain barrier[12][13]
Experimental Protocols: Antiviral Assays

Ebola Virus Pseudotype Entry Assay [12][14][15]

  • Pseudovirus Production: Co-transfect HEK293T cells with plasmids encoding the EBOV glycoprotein (GP), a viral core protein (e.g., from murine leukemia virus - MLV), and a reporter gene (e.g., luciferase or GFP).

  • Virus Harvest: Collect the supernatant containing the pseudotyped viral particles 48 hours post-transfection.

  • Infection: Pre-incubate target cells (e.g., VeroE6) with different concentrations of the thiophene compound. Then, infect the cells with the EBOV pseudovirus.

  • Reporter Gene Assay: After 48-72 hours, measure the reporter gene expression (luciferase activity or GFP fluorescence).

  • Data Analysis: Determine the half-maximal effective concentration (EC50) by plotting the percentage of inhibition of viral entry against the compound concentration.

Logical Relationship: In Vitro to In Vivo Progression for Anti-Ebola Thiophenes

antiviral_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies PhenotypicScreen Phenotypic Screening (Pseudovirus Assay) HitIdentification Hit Identification (Thiophene Scaffold) PhenotypicScreen->HitIdentification LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization MechanismOfAction Mechanism of Action (EBOV-GP/NPC1 Binding) LeadOptimization->MechanismOfAction AuthenticVirusAssay Confirmation with Authentic EBOV MechanismOfAction->AuthenticVirusAssay Pharmacokinetics Pharmacokinetic Profiling (Mice) AuthenticVirusAssay->Pharmacokinetics EfficacyStudies In Vivo Efficacy Trials (Future Studies) Pharmacokinetics->EfficacyStudies

Caption: Workflow for the discovery and development of anti-Ebola thiophene compounds.[12][13]

This guide highlights the significant therapeutic potential of thiophene derivatives across multiple disease areas. The provided data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel thiophene-based therapeutics. Further investigations are warranted to fully elucidate the clinical utility of these promising compounds.

References

Comparative

Confirmation of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid Target Engagement: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of experimental methodologies to confirm the target engagement of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental methodologies to confirm the target engagement of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid. While the direct biological target of this specific compound is not explicitly documented in publicly available literature, the thiophene scaffold is a known pharmacophore in inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical kinase in inflammatory signaling pathways, making it a plausible putative target for this compound.[1][2][3] This guide will, therefore, focus on methods to confirm the engagement of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid with its potential target, IRAK4, and compare its performance with alternative IRAK4 inhibitors.

Putative Target: IRAK4 Signaling Pathway

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key serine/threonine kinase that plays a crucial role in the innate immune response. It functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.[3]

IRAK4_Signaling_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPK MAPK pathway TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines

Caption: Simplified IRAK4 signaling pathway.

Comparison of Target Engagement Confirmation Methods

Several biophysical and cell-based assays can be employed to confirm the direct binding of a small molecule to its protein target. The choice of method depends on factors such as throughput, required instrumentation, and the nature of the interaction.[4][5][6]

MethodPrincipleThroughputKey Parameters MeasuredAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature.[7]Medium-HighThermal stability shift (ΔTm)Measures target engagement in a cellular environment.[7]Can be influenced by downstream cellular events.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon ligand binding to an immobilized target.[8]Medium-HighAssociation (ka), dissociation (kd) rates, and affinity (KD)Provides real-time kinetic data.[9]Requires immobilization of the target protein, which may affect its conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.[5]LowBinding affinity (KD), stoichiometry (n), and enthalpy (ΔH)Label-free and in-solution measurement.[5]Requires relatively large amounts of protein and compound.
Kinase Activity Assay Measures the inhibition of the target kinase's enzymatic activity by the compound.HighIC50 (half-maximal inhibitory concentration)Directly measures the functional consequence of binding.Does not directly confirm binding to the kinase.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells expressing the target protein (e.g., IRAK4) to 80-90% confluency. Treat the cells with varying concentrations of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid or a reference compound for a specified time.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a defined period.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein in the supernatant at each temperature using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.[7]

CETSA_Workflow cluster_0 Cellular Level cluster_1 Biochemical Level cluster_2 Data Analysis A Cells expressing target protein B Treat with compound A->B C Heat treatment B->C D Cell lysis & centrifugation C->D E Quantify soluble target protein D->E F Generate melting curve (ΔTm) E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Surface Plasmon Resonance (SPR)
  • Chip Preparation: Immobilize the purified recombinant target protein (e.g., IRAK4) onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid or a reference compound over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time as the compound associates with and dissociates from the immobilized protein.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[9]

Kinase Activity Assay
  • Reaction Setup: Prepare a reaction mixture containing the purified recombinant kinase (e.g., IRAK4), a suitable substrate (e.g., a peptide or protein), and ATP.

  • Inhibitor Addition: Add varying concentrations of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid or a reference inhibitor to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction and incubate for a specific period at an optimal temperature.

  • Detection: Measure the amount of phosphorylated substrate using a detection method such as radioactivity, fluorescence, or luminescence.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Alternative IRAK4 Inhibitors for Comparison

To provide a comprehensive assessment, the target engagement and inhibitory activity of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid should be compared against well-characterized IRAK4 inhibitors.

CompoundMechanism of ActionReported IC50 (IRAK4)Key Features
PF-06650833 ATP-competitive inhibitor~10 nMPotent and selective IRAK4 inhibitor.[2]
BAY 1834845 ATP-competitive inhibitor~2.5 nMOrally bioavailable and has been evaluated in clinical trials.[2]
AS2444697 ATP-competitive inhibitor~21 nMDemonstrates in vivo efficacy in models of inflammation.

By employing the described methodologies and comparing the results with established IRAK4 inhibitors, researchers can effectively confirm the target engagement of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid and elucidate its mechanism of action. This systematic approach is crucial for the advancement of novel therapeutic agents targeting inflammatory diseases.

References

Validation

A Comparative Guide to the Antibacterial Efficacy of New Thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals The rise of antibiotic resistance necessitates the urgent development of novel antimicrobial agents. Thiophene derivatives have emerged as a promising class...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the urgent development of novel antimicrobial agents. Thiophene derivatives have emerged as a promising class of compounds with significant antibacterial potential. This guide provides a comprehensive comparison of new thiophene derivatives against well-established antibiotics, offering a quantitative analysis of their efficacy, detailed experimental protocols, and an exploration of their mechanisms of action.

Quantitative Comparison of Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for new thiophene derivatives and commercially available antibiotics against standard bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundEscherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 25923)
New Thiophene Derivatives
Thiophene Derivative A168
Thiophene Derivative B84
Thiophene Derivative C3216
Tetrahydrobenzothiophene 3b1.111.11
Established Antibiotics
Penicillin5 - 100.05
Tetracycline0.5 - 2.00.25 - 1.0
Ciprofloxacin0.004 - 0.0160.12 - 0.5

Table 2: Zone of Inhibition (Diameter in mm)

CompoundEscherichia coliStaphylococcus aureus
New Thiophene Derivatives
Thiophene-2-carboxamide 7b1820
Established Antibiotics
Penicillin (10 U disc)1528 - 37
Tetracycline (30 µg disc)18 - 2519 - 28
Ciprofloxacin (5 µg disc)29 - 3722 - 30

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.

a. Preparation of Bacterial Inoculum:

  • Streak the bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) on a fresh Mueller-Hinton Agar (MHA) plate and incubate at 37°C for 18-24 hours.

  • Select 3-5 isolated colonies and suspend them in sterile saline or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

b. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound (new thiophene derivatives or standard antibiotics) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Perform two-fold serial dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

c. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

  • Include a growth control (inoculum in broth without any compound) and a sterility control (broth only).

  • Incubate the plate at 37°C for 16-20 hours in ambient air.

d. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the area of growth inhibition around a disk impregnated with the compound.

a. Preparation of Bacterial Inoculum:

  • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard as described in the MIC protocol.

b. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

  • Evenly swab the entire surface of a Mueller-Hinton Agar plate in three directions to ensure a uniform lawn of bacterial growth.

c. Application of Antimicrobial Disks:

  • Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the test compound or a standard antibiotic onto the surface of the inoculated agar.

  • Ensure the disks are in firm contact with the agar.

d. Incubation:

  • Invert the plates and incubate at 37°C for 18-24 hours.

e. Measurement and Interpretation:

  • After incubation, measure the diameter of the clear zone of growth inhibition around each disk in millimeters (mm).

  • The diameter is interpreted as susceptible, intermediate, or resistant according to standardized charts (e.g., CLSI guidelines).

Mechanisms of Action & Experimental Workflows

Established Antibiotics: Signaling Pathways

The antibacterial mechanisms of penicillin, tetracycline, and ciprofloxacin are well-characterized and target distinct essential cellular processes in bacteria.

Antibiotic_Mechanisms cluster_penicillin Penicillin (β-Lactam) cluster_tetracycline Tetracycline cluster_ciprofloxacin Ciprofloxacin (Fluoroquinolone) PBP Penicillin-Binding Proteins (PBPs) CW_Synthesis Cell Wall Synthesis PBP->CW_Synthesis Inhibits cross-linking Cell_Lysis Cell Lysis CW_Synthesis->Cell_Lysis Weakened wall leads to Ribosome_30S 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Blocks tRNA binding Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Prevents DNA_Gyrase DNA Gyrase & Topoisomerase IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibits Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanisms of action for established antibiotics.

New Thiophene Derivatives: A Potential Multi-Target Approach

Preliminary studies suggest that new thiophene derivatives may exert their antibacterial effects through multiple mechanisms, including disruption of the bacterial cell membrane and inhibition of essential enzymes. Further research is ongoing to fully elucidate their specific molecular targets.

Experimental Workflow for Antibiotic Susceptibility Testing

The process of evaluating the antibacterial efficacy of new compounds follows a standardized workflow to ensure reliable and reproducible results.

Experimental_Workflow Start Start: Bacterial Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Start->Inoculum_Prep MIC_Assay MIC Assay (Broth Microdilution) Inoculum_Prep->MIC_Assay ZOI_Assay Zone of Inhibition (Disk Diffusion) Inoculum_Prep->ZOI_Assay Incubation Incubation (37°C, 18-24h) MIC_Assay->Incubation ZOI_Assay->Incubation Read_MIC Read MIC Values Incubation->Read_MIC Measure_Zones Measure Inhibition Zones Incubation->Measure_Zones Data_Analysis Data Analysis & Comparison Read_MIC->Data_Analysis Measure_Zones->Data_Analysis End End Data_Analysis->End

Caption: Workflow for antibiotic susceptibility testing.

Comparative

Comparative Statistical Analysis of Thiophene Compounds in Biological Systems

A Guide for Researchers and Drug Development Professionals Thiophene-containing compounds represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2]...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Thiophene-containing compounds represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their diverse biological activities, ranging from anticancer and anti-inflammatory to antimicrobial and neurological effects, make them a focal point of drug discovery efforts.[3][4] This guide provides a comparative analysis of the biological performance of various thiophene derivatives against relevant alternatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Data Presentation: A Comparative Overview of Biological Activity

The following tables summarize the quantitative data on the biological activities of selected thiophene derivatives compared to standard drugs or alternative compounds. This allows for a direct comparison of potency and spectrum of activity.

Table 1: Anticancer Activity of Thiophene Derivatives

The cytotoxic effects of various thiophene compounds against different human cancer cell lines are presented below, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Tetrahydrobenzo[b]thiophene (BZA09)A549 (Lung)2.73--
Thiophene Carboxamide (2b)Hep3B (Liver)5.46--
Thiophenyl Hydrazone (5b)HT29 (Colon)2.61 ± 0.34--
Thieno[2,3-b]thiophene (2)MCF-7 (Breast)4.42-fold > erlotinibErlotinib-
Thiophene Derivative (480)HeLa (Cervical)12.61 (µg/mL)Paclitaxel-
Thiophene Derivative (480)Hep G2 (Liver)33.42 (µg/mL)Paclitaxel-

Data sourced from multiple studies, direct comparison should be made with caution due to variations in experimental conditions.[5][6]

Table 2: Antimicrobial Activity of Thiophene Derivatives

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy. The table below compares the MIC values of several thiophene derivatives against common bacterial and fungal strains.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
Thiophene-A81632>64
Thiophene-B481632
Thiophene-C163264>64
Ciprofloxacin0.50.251NA
FluconazoleNANANA2

NA: Not Applicable. Sourced from a comparative study of thiophene derivatives.

Table 3: Anti-inflammatory Activity of Thiophene Derivatives

The inhibitory activity of thiophene compounds against key inflammatory enzymes, cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), is summarized below.

CompoundTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Thiophene Derivative (1)5-LOX29.2--
Benzothiophene Hybrid (2)5-LOX6.0--
Benzothiophene Hybrid (3)5-LOX6.6--
Thiophene Derivative (21)COX-20.67Celecoxib1.14
Thiophene Derivative (21)5-LOX2.33Sodium Meclofenamate5.64

These compounds demonstrate potent inhibition of key inflammatory mediators.[7]

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Thiophene Derivatives

Certain thiophene-based compounds have shown promise as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.

CompoundIC50 (µM)Reference CompoundReference IC50 (µM)
Thiophene Chalcone-Coumarin (23e)0.42 ± 0.019Galantamine1.142 ± 0.027
Thiophene (Thio)Carbamate1.60 - 311.0--

The novel chalcone-coumarin hybrid shows significantly higher potency than the standard drug galantamine.[8][9]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. This section provides protocols for key experiments cited in this guide.

Cell Viability and Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic effects of thiophene compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2, MCF-7) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of thiophene compounds against various microbial strains.

Procedure:

  • Compound Preparation: Prepare a stock solution of each thiophene derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with a standard antibiotic), a negative control (microorganism with no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To evaluate the inhibitory effect of thiophene compounds on the activity of the COX-2 enzyme.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin H2 (PGH2). The peroxidase component of the enzyme then reduces PGH2 to PGG2, and in this process, a chromogenic substrate is oxidized, leading to a color change that can be measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare the assay buffer, heme, and a solution of the chromogenic substrate (e.g., TMB).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme. Then, add the thiophene test compounds at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., celecoxib). Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 650 nm for TMB) in a kinetic mode for 5-10 minutes using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualization

Diagrams created using the DOT language provide clear visual representations of complex biological pathways and experimental workflows.

Signaling Pathways

Thiophene derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer.

G cluster_0 Inflammatory Stimuli (LPS, Cytokines) cluster_1 Membrane Receptors cluster_2 Intracellular Signaling cluster_3 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Cytokines TNFR TNFR Cytokines->TNFR MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 TNFR->TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases p65 p65 NFkB->p65 p50 p50 NFkB->p50 NFkB_nucleus NF-κB (p65/p50) p65->NFkB_nucleus p50->NFkB_nucleus Gene_expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB_nucleus->Gene_expression induces Thiophene Thiophene Compounds Thiophene->IKK inhibit G cluster_0 Extracellular Signals cluster_1 Receptor Tyrosine Kinases cluster_2 MAPK Cascade cluster_3 Cellular Response GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK Stress Stress Ras Ras Stress->Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Thiophene Thiophene Compounds Thiophene->Raf inhibit Thiophene->MEK inhibit G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Hit Identification & Lead Optimization cluster_3 Preclinical Development Synthesis Synthesis of Thiophene Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Determination) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (COX-2 Assay) Characterization->Anti_inflammatory Hit Hit Identification Cytotoxicity->Hit Antimicrobial->Hit Anti_inflammatory->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization In_Vivo In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo

References

Validation

Comparative Analysis of Substituted Thiophene-2-Carboxylic Acid Analogs as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of peer-reviewed studies on substituted thiophene-2-carboxylic acid and its amide derivatives, focusing on their...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of peer-reviewed studies on substituted thiophene-2-carboxylic acid and its amide derivatives, focusing on their potential as enzyme inhibitors. Due to a lack of comprehensive studies on 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid analogs, this guide synthesizes findings from research on structurally related compounds to provide insights into their structure-activity relationships (SAR) and therapeutic potential.

I. Inhibition of D-Amino Acid Oxidase (DAO)

A series of thiophene-2-carboxylic acids have been identified as a new class of D-amino acid oxidase (DAO) inhibitors. SAR studies indicate that small substituents on the thiophene ring are well-tolerated and can enhance inhibitory potency.[1]

Table 1: Inhibitory Activity of Thiophene-2-Carboxylic Acid Analogs against DAO [1]

Compound IDSubstitutionIC50 (µM)
1a Unsubstituted7.8
1b 5-Fluoro1.2
1c 5-Chloro0.9
1d 5-Bromo0.7

Experimental Protocol: DAO Inhibition Assay [1]

The inhibitory activity against DAO was determined by measuring the production of hydrogen peroxide using a horseradish peroxidase-coupled assay. The reaction mixture contained the enzyme, the substrate (D-serine), horseradish peroxidase, and a chromogenic substrate in a buffer solution. The absorbance was measured at a specific wavelength to determine the reaction rate. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

DAO_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis DAO DAO Enzyme Reaction_Mix Reaction Mixture DAO->Reaction_Mix D_Serine D-Serine (Substrate) D_Serine->Reaction_Mix HRP Horseradish Peroxidase HRP->Reaction_Mix Chromogen Chromogenic Substrate Chromogen->Reaction_Mix Incubation Incubation Reaction_Mix->Incubation Absorbance Measure Absorbance Incubation->Absorbance IC50_Calc IC50 Calculation Absorbance->IC50_Calc

II. Anticancer Activity of Thiophene Carboxamide Derivatives

Several studies have explored the anticancer potential of thiophene carboxamide derivatives, with some identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Table 2: Cytotoxic Activity of Thiophene Carboxamide Analogs against Hep3B Cancer Cells [2]

Compound IDR Group on CarboxamideIC50 (µM)
2a Phenyl> 300
2b 4-Fluorophenyl5.46
2c 4-Chlorophenyl> 300
2d 4-Bromophenyl8.85
2e 4-Iodophenyl12.58

Experimental Protocol: Cytotoxicity Assay (MTS) [2]

The antiproliferative effects of the synthesized compounds were evaluated using the MTS assay on various cancer cell lines, including Hep3B. Cells were seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period. The cell viability was determined by adding the MTS reagent and measuring the absorbance at 490 nm. IC50 values were calculated from the dose-response curves.

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability_assay Viability Assessment Seeding Seed Cancer Cells in 96-well Plates Treatment Add Test Compounds at Various Concentrations Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation MTS_Addition Add MTS Reagent Incubation->MTS_Addition Absorbance Measure Absorbance at 490 nm MTS_Addition->Absorbance IC50_Calc Calculate IC50 Values Absorbance->IC50_Calc

III. Inhibition of Urokinase-Type Plasminogen Activator (uPA)

Thiophene-2-carboxamidines have been investigated as inhibitors of urokinase (uPA), a serine protease implicated in cancer progression.[3][4] Structure-based design has led to the synthesis of potent inhibitors.[3][4]

Table 3: Inhibitory Activity of Thiophene-2-carboxamidine Analogs against uPA [3]

Compound IDR Group on AmidineIC50 (µM)
14 Methyl0.49
29 Phenyl0.05

Experimental Protocol: Urokinase Inhibition Assay [3]

The inhibitory activity against uPA was determined using a chromogenic substrate. The assay was performed in a microplate format, where the enzyme was pre-incubated with the inhibitor before the addition of the substrate. The rate of substrate hydrolysis was monitored by measuring the change in absorbance over time. IC50 values were determined from the dose-response curves.

IV. General Synthetic Approach for Thiophene-2-Carboxylic Acid Analogs

The synthesis of various substituted thiophene-2-carboxylic acid analogs often starts from a readily available thiophene derivative. For instance, the synthesis of 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester, an intermediate for the drug lornoxicam, begins with 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid.[5] The carboxylic acid is converted to an acyl chloride, which is then reacted with an alcohol to form the ester.[5] This general approach can be adapted to synthesize a variety of analogs by using different starting materials and reagents.

Synthesis_Workflow Start Substituted Thiophene-2-Carboxylic Acid Acyl_Chloride Acyl Chloride Formation (e.g., Thionyl Chloride) Start->Acyl_Chloride Esterification Esterification (Alcohol, Base) Acyl_Chloride->Esterification Amidation Amidation (Amine, Coupling Agent) Acyl_Chloride->Amidation Ester_Analog Ester Analog Esterification->Ester_Analog Amide_Analog Amide Analog Amidation->Amide_Analog

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid: A Guide for Laboratory Professionals

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid. This document outlines the necessary precau...

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid. This document outlines the necessary precautions, personal protective equipment (PPE), and step-by-step procedures to ensure the safe handling and disposal of this chemical, minimizing risk and environmental impact.

I. Immediate Safety and Handling Precautions

Before handling 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, it is crucial to be aware of its potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) is not publicly available, related compounds and general chemical principles indicate that this substance should be treated as hazardous. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[1].

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with laboratory best practices[2].

  • Eye Protection: Wear tightly fitting safety goggles.

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. Always work in a well-ventilated area, such as a fume hood, to avoid inhaling any dust or vapors[3].

  • Body Protection: Wear appropriate protective clothing to cover all skin.

Safe Handling Practices:

  • Avoid the formation of dust and aerosols[4].

  • Wash hands thoroughly after handling[1].

  • Do not eat, drink, or smoke when using this product[1].

  • Ensure adequate ventilation in the handling area[3][4].

II. Spill Containment and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel[3].

  • Evacuate and Secure the Area: Evacuate non-essential personnel to a safe area. Keep people away from and upwind of the spill[3]. Remove all sources of ignition.

  • Ventilate the Area: Ensure the area is well-ventilated[3].

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains[2][5].

  • Absorb and Collect: For solid spills, carefully sweep or scoop up the material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal[3][4].

  • Decontaminate the Area: Thoroughly wash the spill area with soap and water.

III. Proper Disposal Procedures

The disposal of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid must be conducted in accordance with all federal, state, and local regulations. This chemical is a chlorinated organic compound and should be treated as hazardous waste[6][7]. Under no circumstances should this chemical be disposed of down the sink or in regular trash [6][7].

Step-by-Step Disposal Protocol:

  • Waste Characterization: Treat 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid as hazardous waste due to its chlorinated and sulfonyl functional groups[3][6][7].

  • Waste Segregation and Collection:

    • Solid Waste: Collect solid 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, clearly labeled, and sealed hazardous waste container[3][4].

    • Liquid Waste: If the compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams[3]. Aqueous solutions containing this compound must be disposed of as hazardous waste[8].

  • Labeling: Clearly label the hazardous waste container with the chemical name: "3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid" and any other components of the waste stream.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, awaiting pickup.

  • Professional Disposal: The most critical step is to engage a licensed and reputable chemical waste management company[3][4]. These companies are equipped to handle, transport, and dispose of hazardous chemical waste in compliance with all environmental regulations.

IV. Quantitative Data Summary

Hazard ClassificationPrecautionary StatementsDisposal Method
Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1].Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection[1].Dispose of contents/container to hazardous waste disposal[1]. Contact a licensed professional waste disposal service[4].

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid.

G start Start: Have 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid waste is_solid Is the waste solid or in a solid-contaminated matrix? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No collect_solid Collect in a labeled, sealed hazardous waste container for solids. is_solid->collect_solid Yes collect_liquid Collect in a labeled, sealed hazardous waste container for liquids. is_liquid->collect_liquid Yes store Store waste in a designated, secure area. is_liquid->store No (Consult EHS) collect_solid->store collect_liquid->store contact_disposal Arrange for pickup by a licensed hazardous waste disposal company. store->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Disposal workflow for 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid.

References

Handling

Personal protective equipment for handling 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for handling 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, ensuring the well-being...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to minimize risk and establish a safe research environment.

Personal Protective Equipment (PPE)

When handling 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid, which should be treated as a potentially corrosive and irritating solid, a comprehensive PPE strategy is mandatory. Dust from corrosive solids can be inhaled, causing irritation or burns to the respiratory tract.[1] The following table summarizes the required PPE for various stages of handling.

Body Part Required PPE Specifications & Rationale
Eyes & Face Chemical safety goggles and a full-face shieldGoggles must be worn to protect against splashes, mists, or fumes.[2][3] A face shield provides an additional layer of protection for the entire face and should be used in conjunction with goggles.[4]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber)Double-gloving with nitrile gloves is recommended for incidental contact and should be changed immediately if contaminated.[4] For extended handling, more robust gloves like neoprene or butyl are advised.[4] Always inspect gloves for damage before use.[3]
Body Chemical-resistant lab coat, apron, or coverallsProtective clothing should be worn to prevent skin contact with the chemical.[1][2] An acid-resistant apron offers additional protection against spills.[4]
Respiratory NIOSH-approved respirator with appropriate cartridgesA respirator is necessary if there is a potential for generating dust or aerosols, especially when working outside of a fume hood.[2][5] The specific cartridge type should be selected based on the potential airborne concentration and chemical properties.
Feet Closed-toe, chemical-resistant shoesFootwear must fully cover the feet to protect against spills.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents. All manipulations of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood to control potential inhalation hazards.[1][4]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Fume Hood prep_ppe->prep_setup Ensure sash is at the proper height handle_weigh 3. Weigh Compound prep_setup->handle_weigh Use anti-static weigh paper handle_dissolve 4. Dissolve/React handle_weigh->handle_dissolve Add acid to solvent slowly cleanup_decon 5. Decontaminate handle_dissolve->cleanup_decon Wipe down surfaces cleanup_dispose 6. Dispose of Waste cleanup_decon->cleanup_dispose Segregate waste streams cleanup_doff 7. Doff PPE cleanup_dispose->cleanup_doff Remove gloves last

Figure 1. Step-by-step workflow for safely handling the compound.

Disposal Plan

Proper disposal of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All solid waste, including contaminated gloves, weigh paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.[6]

  • Disposal Procedure: All waste must be disposed of through a licensed professional waste disposal service.[5] Follow all local, state, and federal regulations for hazardous waste disposal.[7] Contaminated packaging should be disposed of as unused product.[5] In case of a spill, collect the material using an inert absorbent and place it in a suitable container for disposal.[8]

References

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